2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Description
BenchChem offers high-quality 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O/c1-26-18-27(20-38(22-29-10-2-6-14-34-29)23-30-11-3-7-15-35-30)33(40)28(19-26)21-39(24-31-12-4-8-16-36-31)25-32-13-5-9-17-37-32/h2-19,40H,20-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJIFZPINIDYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471910 | |
| Record name | 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80528-41-2 | |
| Record name | 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP)
Abstract
This technical guide details the synthesis, purification, and characterization of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol , commonly referred to as H-BPMP (CAS: 80528-41-2).[1] As a premier dinucleating ligand, H-BPMP is critical in bioinorganic chemistry for modeling metalloenzyme active sites (e.g., urease, phosphatase) and developing bimetallic phosphate ester hydrolysis catalysts. This protocol prioritizes the Modified Mannich Condensation route due to its operational scalability, while also discussing a Stepwise Chloromethylation alternative for high-purity applications.
Part 1: Strategic Analysis & Retrosynthesis
Chemical Context
H-BPMP features a central phenolic moiety flanked by two bulky bis(2-pyridylmethyl)amine (DPA) arms. The phenol provides a bridging oxygen donor (
Retrosynthetic Pathway
The synthesis is most efficiently approached via a double Mannich condensation. The electron-rich p-cresol ring undergoes electrophilic aromatic substitution at the ortho positions by the iminium ion generated in situ from formaldehyde and bis(2-pyridylmethyl)amine.
Key Reaction:
Mechanistic Visualization
The following diagram illustrates the convergent synthesis and the critical iminium intermediate formation.
Caption: Convergent Mannich synthesis pathway for H-BPMP generation.
Part 2: Materials & Safety Protocols
Reagent Specifications
To ensure reproducibility and minimize oligomerization side-products, use reagents meeting the following standards:
| Reagent | CAS | Purity Grade | Role |
| p-Cresol (4-Methylphenol) | 106-44-5 | Central Scaffold | |
| Bis(2-pyridylmethyl)amine (DPA) | 1539-42-0 | Chelate Arm | |
| Paraformaldehyde | 30525-89-4 | Reagent Grade (Powder) | Methylene Bridge Source |
| Methanol | 67-56-1 | Anhydrous | Solvent |
Safety Critical
-
Bis(2-pyridylmethyl)amine: Irritant. Handle in a fume hood.
-
p-Cresol: Toxic and corrosive. Readily absorbed through skin. Double-gloving (Nitrile) is mandatory.
-
Paraformaldehyde: Carcinogen suspect. Avoid inhalation of dust.
Part 3: Step-by-Step Synthesis Protocol
Method A: Modified Mannich Condensation (Standard Protocol)
Target Scale: 10 mmol
Step 1: Preparation of the Reagent Mixture
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with p-Cresol (1.08 g, 10.0 mmol).
-
Add Bis(2-pyridylmethyl)amine (DPA) (3.98 g, 20.0 mmol). Note: A slight excess (2.05 eq) can drive completion but complicates purification.
-
Add Paraformaldehyde (0.66 g, ~22 mmol eq of formaldehyde). Note: Use paraformaldehyde over formalin to minimize water content, which can inhibit the reaction.
-
Suspend the mixture in Methanol (30 mL).
Step 2: Reaction Phase
-
Heat the mixture to Reflux (65°C) under an inert atmosphere (
or Ar). -
Maintain vigorous stirring. The paraformaldehyde will depolymerize and dissolve as the reaction proceeds.
-
Duration: Reflux for 48 to 72 hours .
-
Checkpoint: Monitor via TLC (Silica, 10% MeOH in DCM). The starting DPA spot should disappear.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Evaporation: Remove the solvent under reduced pressure (Rotavap) to obtain a viscous yellow/orange oil.
-
Trituration: Add cold Ethanol or Diethyl Ether (20 mL) to the oil and scratch the flask walls to induce precipitation.
-
Observation: H-BPMP often persists as a viscous oil. If solidification fails, proceed directly to column chromatography.
-
Step 4: Purification (Critical for Bioinorganic Applications)
Direct use of the crude oil often leads to erroneous metal titration results due to unreacted DPA.
-
Stationary Phase: Neutral Alumina (preferred) or Silica Gel.
-
Eluent: Gradient of Chloroform:Methanol (100:0
95:5). -
Collect fractions. H-BPMP typically elutes after the unreacted DPA.
-
Dry pure fractions in vacuo to yield a pale yellow oil or low-melting solid.
Yield Expectation: 60–75% (approx. 3.2 – 4.0 g).
Method B: Stepwise Chloromethylation (High Purity Alternative)
Use this route if Method A yields inseparable oligomers.
-
Chloromethylation: React p-cresol with excess formaldehyde and HCl gas to form 2,6-bis(chloromethyl)-4-methylphenol .
-
Warning: Bis-chloromethyl ethers are potential carcinogens.
-
-
Substitution: Dissolve the chloromethyl derivative in dry THF. Add 2.2 equivalents of DPA and 5 equivalents of
(base). -
Stir at RT for 12 hours. Filter the amine salt (
). -
Evaporate filtrate to obtain crude H-BPMP.
Part 4: Characterization & Validation
Verify the structure using the following spectroscopic markers.
NMR Spectroscopy ( , 400 MHz)
The symmetry of the molecule results in a simplified spectrum.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Phenol -OH | ~10.5 - 11.0 | Broad Singlet | 1H | Phenolic proton (H-bonded) |
| Pyridine | 8.50 | Doublet | 4H | Ortho-proton on Py ring |
| Pyridine | 7.10 - 7.70 | Multiplets | 12H | Remaining Py protons |
| Phenol | 6.90 | Singlet | 2H | Aryl protons on cresol |
| 3.85 | Singlet | 8H | Methylene to pyridine | |
| 3.70 | Singlet | 4H | Methylene to phenol | |
| 2.25 | Singlet | 3H | Methyl on cresol |
Mass Spectrometry[7]
-
Technique: ESI-MS (Positive Mode)
-
Expected Ion:
= 531.3 m/z -
Adducts:
= 553.3 m/z
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Product is a sticky tar | Residual solvent or oligomers | Dissolve in minimal DCM and precipitate into cold Hexane. Dry under high vacuum for 24h. |
| Low Yield | Incomplete formaldehyde depolymerization | Switch to aqueous formalin (37%) but extend reflux time; or add catalytic acetic acid. |
| Impurity in NMR (DPA) | Excess DPA used | Wash the organic layer (DCM) with dilute |
Part 6: Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and purification of H-BPMP.
References
-
Lubben, M., et al. (1989). "Models for Iron-Oxo Proteins. Synthesis and Properties of Mixed-Valence Iron Complexes with the Ligand 2,6-Bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol." Inorganic Chemistry, 28(22), 4167–4179. Link
-
Neves, A., et al. (2002). "A New Dinuclear Nickel(II) Complex with the Ligand H-BPMP: Synthesis, Structure, and Magnetic Properties." Inorganica Chimica Acta, 338, 51–58. Link
-
BldPharm. (2024).[2] "2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol Product Page." BldPharm Catalog. Link
-
PubChem. (2024).[1] "Compound Summary: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol."[1][3][4] National Library of Medicine. Link
Sources
- 1. 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol | C33H34N6O | CID 11756790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 80528-41-2|2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol|BLD Pharm [bldpharm.com]
- 4. Structures of Dimer-of-Dimers Type Defect Cubane Tetranuclear Copper(II) Complexes with Novel Dinucleating Ligands - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol CAS number
Topic: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol CAS Number: 80528-41-2[1][2][3][4]
A Definitive Guide to the Synthesis, Coordination Chemistry, and Bio-mimetic Applications of the Dinucleating Ligand H-BPMP[1][2]
Executive Summary
This technical guide profiles 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (commonly abbreviated as H-BPMP ), a preeminent dinucleating ligand in bioinorganic chemistry.[1][2] Distinguished by its ability to chelate two metal ions in close proximity, H-BPMP serves as a critical scaffold for modeling metalloenzymes, particularly purple acid phosphatases and ureases.[1][2] This document provides researchers with validated synthesis protocols, structural analysis, and application workflows for phosphate ester hydrolysis and anion sensing.[1][2]
Chemical Identity & Properties
H-BPMP acts as a "compartmental" ligand, providing two identical N3 donor sets separated by a phenolic oxygen spacer.[1][2] Upon deprotonation, the central phenolate bridges two metal centers, facilitating cooperative reactivity.[1][2]
| Property | Specification |
| CAS Registry Number | 80528-41-2 |
| Common Abbreviation | H-BPMP, H(bpmp) |
| IUPAC Name | 2,6-Bis{[bis(pyridin-2-ylmethyl)amino]methyl}-4-methylphenol |
| Molecular Formula | C₃₃H₃₄N₆O |
| Molecular Weight | 530.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Acetonitrile; limited solubility in water |
| pKa (Phenol) | ~10.5 (coordination significantly lowers this value) |
Synthesis Protocol: The Double Mannich Condensation
The synthesis of H-BPMP relies on a double Mannich condensation reaction.[1][2] This protocol ensures high purity by utilizing bis(2-pyridylmethyl)amine (DPA) as the secondary amine source.[1][2]
Reagents & Materials
-
Precursor A: 4-Methylphenol (p-Cresol) [CAS: 106-44-5][1][2]
-
Precursor B: Bis(2-pyridylmethyl)amine (DPA) [CAS: 1539-42-0][1][2]
-
Reagent C: Formaldehyde (37% aq.[1][2] solution) or Paraformaldehyde[1][2]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methylphenol (10 mmol, 1.08 g) in 30 mL of methanol.
-
Amine Addition: Add bis(2-pyridylmethyl)amine (20 mmol, 3.98 g) to the solution. Ensure complete dissolution.
-
Formaldehyde Addition: Dropwise add formaldehyde (22 mmol, excess) to the stirring mixture at room temperature. Note: Slight excess ensures complete substitution at the 2,6-positions.[1][2]
-
Reflux: Heat the reaction mixture to reflux (65°C) and maintain for 24–48 hours . The solution typically turns yellow/orange.[1][2]
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure (rotary evaporator) to obtain an oily residue.[1][2]
-
Purification: Triturate the oil with cold acetone or acetonitrile.[1][2] A white/beige precipitate should form.[1][2]
-
Recrystallize from hot acetonitrile/ethanol if necessary to achieve >98% purity.[1][2]
-
Reaction Visualization
The following diagram illustrates the stoichiometric assembly of the ligand.
Figure 1: Double Mannich condensation pathway for H-BPMP synthesis.
Coordination Chemistry & Mechanism
H-BPMP is designed to bind two divalent metal ions (
Binding Mode
-
Deprotonation: The central phenol proton is lost, forming a phenolate bridge (
).[1][2] -
Chelation: Each "arm" (two pyridine nitrogens + one amine nitrogen) coordinates to one metal ion.[1][2]
-
Bridging: The phenolate oxygen bridges both metal ions.[1][2] Additional exogenous bridges (acetate, hydroxide, phosphate) often complete the coordination sphere, mimicking enzyme active sites.[1][2]
Mechanistic Diagram: Cooperative Catalysis
The diagram below depicts how the dinuclear center activates a substrate (e.g., a phosphate ester).[1][2]
Figure 2: Cooperative activation mechanism in dinuclear BPMP complexes.
Key Applications
A. Phosphatase Mimicry (Hydrolysis)
The zinc complex
-
Mechanism: The two Zn ions Lewis-acid activate the phosphate ester bond, while a bridging hydroxide acts as the nucleophile.[1][2]
-
Utility: Used to study the kinetics of phosphodiester bond cleavage (DNA/RNA models).[1][2]
B. Anion Sensing (Pyrophosphate)
The manganese complex
-
Detection Logic: Pyrophosphate (PPi) binds strongly to the dimanganese center, displacing the substrate and inhibiting peroxidase activity.[1][2]
-
Readout: This inhibition allows for colorimetric sensing of PPi (and by extension, DNA polymerase activity) with high sensitivity.[1][2][5]
Safety & Handling
-
Storage: Store at room temperature or 4°C, desiccated. Stable in solid form.
-
Solvent Safety: Methanol (toxic, flammable) used in synthesis requires fume hood operation.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11756790, 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol.[1][2] Available at: [Link][1][2]
-
Kim, S. et al. (2018).[1][2] An [Mn2(bpmp)]3+ complex as an artificial peroxidase and its applications in colorimetric pyrophosphate sensing. PubMed.[1][2] Available at: [Link]
Sources
- 1. Buy 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | 80528-41-2 [smolecule.com]
- 2. 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol | C33H34N6O | CID 11756790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 80528-41-2|2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol|BLD Pharm [bldpharm.com]
- 4. 2,6-Bis{[bis(2-pyridylMethyl)aMino]Methyl}-4-Methylphenol | 80528-41-2 [chemicalbook.com]
- 5. An [Mn2(bpmp)]3+ complex as an artificial peroxidase and its applications in colorimetric pyrophosphate sensing and cascade-type pyrophosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
properties of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
An In-depth Technical Guide to 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (BPMMP)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the versatile hexadentate ligand, 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, hereafter referred to as BPMMP. Possessing a unique architecture that combines a central phenolic backbone with two flanking bis(pyridin-2-ylmethyl)amine chelating units, BPMMP has emerged as a significant building block in coordination chemistry, bioinorganic modeling, and analytical sciences. This document details a robust synthetic protocol, outlines key characterization data, explores its coordination behavior with metal ions, and presents its utility in applications ranging from catalysis to the development of chromogenic analytical reagents. The insights provided are intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this powerful ligand.
Core Molecular Profile and Significance
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is a complex organic molecule prized for its intricate structure, featuring multiple functional groups that enable a wide range of chemical interactions.[1] The molecule's design, centered around a 4-methylphenol core, is distinguished by the two bis(pyridin-2-ylmethyl)amino groups attached at the ortho positions.[1] This arrangement provides two distinct tridentate N,N,N-donor pockets, making BPMMP an exceptional hexadentate ligand. Upon deprotonation, the central phenolic oxygen can also participate in coordination, often acting as a bridging atom to form stable binuclear metal complexes.[2] This capacity to bind one or two metal ions in close proximity makes it an invaluable tool for modeling the active sites of metalloenzymes and developing novel catalysts.[1][2]
Key Physicochemical Properties
A summary of the fundamental properties of BPMMP is provided below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol | [1][3] |
| CAS Number | 80528-41-2 | [1][4][5] |
| Molecular Formula | C₃₃H₃₄N₆O | [1][3] |
| Molecular Weight | 530.7 g/mol | [1][3] |
| Canonical SMILES | CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5) | [1][3] |
| InChI Key | SAJIFZPINIDYBV-UHFFFAOYSA-N | [1][3] |
Molecular Structure
The structural arrangement of BPMMP is central to its function as a versatile ligand.
Caption: Molecular structure of BPMMP highlighting the central phenol and chelating arms.
Synthesis and Characterization
The synthesis of BPMMP is a well-established process that leverages a classic organic reaction, allowing for high-yield production and straightforward purification.
Synthetic Pathway: The Mannich Reaction
The predominant and most efficient method for synthesizing BPMMP is the Mannich condensation reaction .[1] This reaction is a cornerstone of synthetic organic chemistry for the aminomethylation of acidic protons located alpha to a carbonyl group, or in this case, the activated ortho-protons of a phenol.
Causality of the Method: The choice of the Mannich reaction is strategic. The phenolic hydroxyl group of 4-methylphenol (p-cresol) is an activating group, increasing the electron density at the ortho and para positions of the aromatic ring and making them highly susceptible to electrophilic aromatic substitution. The reaction proceeds in two key stages:
-
Electrophile Generation: Formaldehyde reacts with the secondary amine, bis(pyridin-2-ylmethyl)amine, under acidic or basic conditions to form an electrophilic Eschenmoser-like salt or iminium ion.
-
Nucleophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond and install the aminomethyl group at the ortho position. Given the two activated ortho positions on 4-methylphenol, a double addition occurs to yield the final 2,6-disubstituted product.
Caption: Workflow for the synthesis of BPMMP via the Mannich condensation reaction.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with checkpoints and expected outcomes ensuring a successful synthesis.
Materials:
-
4-Methylphenol (p-cresol)
-
Bis(pyridin-2-ylmethyl)amine
-
Formaldehyde (37 wt% in H₂O, formalin)
-
Ethanol or Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-methylphenol and 2.1 equivalents of bis(pyridin-2-ylmethyl)amine in ethanol (approx. 10 mL per gram of 4-methylphenol).
-
Formaldehyde Addition: To the stirring solution, add 2.2 equivalents of aqueous formaldehyde (formalin) dropwise over 15 minutes. Rationale: Slow addition is crucial to control the exotherm and prevent the formation of polymeric byproducts.
-
Reaction: Stir the mixture at room temperature (25°C) for 72-96 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 10:1 DCM:Methanol eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Quenching and Extraction: After completion, remove the ethanol under reduced pressure. To the remaining residue, add DCM and a saturated NaHCO₃ solution to neutralize any acid and quench the reaction. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of DCM and methanol (e.g., starting from 100% DCM and gradually increasing to 5% methanol). Rationale: Chromatography is essential to remove any mono-substituted byproduct and unreacted starting materials.
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield BPMMP as a white to pale-yellow solid. A typical yield is in the range of 70-85%.
Spectroscopic Characterization Data
Confirmation of the BPMMP structure is achieved through standard spectroscopic techniques. The following table summarizes the expected data.
| Technique | Characteristic Features |
| ¹H NMR (CDCl₃) | δ ~10.0-11.0 ppm: Broad singlet, 1H (phenolic -OH). δ ~8.5 ppm: Multiplet, 4H (pyridyl H6). δ ~7.1-7.7 ppm: Multiplets, 12H (other pyridyl protons). δ ~6.8 ppm: Singlet, 2H (aromatic protons on phenol ring). δ ~3.8 ppm: Singlet, 8H (pyridyl -CH₂-N). δ ~3.6 ppm: Singlet, 4H (phenol -CH₂-N). δ ~2.2 ppm: Singlet, 3H (phenol -CH₃). |
| ¹³C NMR (CDCl₃) | δ ~155 ppm: Phenolic C-O. δ ~120-150 ppm: Aromatic carbons (phenol and pyridyl). δ ~60 ppm: Pyridyl -CH₂-. δ ~55 ppm: Phenol -CH₂-. δ ~20 ppm: Phenol -CH₃. |
| FT-IR (KBr, cm⁻¹) | ~3400 cm⁻¹: Broad, O-H stretch. ~3050 cm⁻¹: Aromatic C-H stretch. ~2920 cm⁻¹: Aliphatic C-H stretch. ~1590, 1470 cm⁻¹: Aromatic C=C and C=N stretches. |
| Mass Spec. (ESI+) | m/z = 531.29: [M+H]⁺ (Calculated for [C₃₃H₃₅N₆O]⁺: 531.2921). |
Coordination Chemistry and Applications
The true utility of BPMMP lies in its ability to form stable and structurally interesting complexes with a wide variety of metal ions.
Coordination Modes and Bioinorganic Modeling
BPMMP is a highly versatile ligand capable of adopting several coordination modes. The two bis(picolyl)amine arms can act independently to chelate a single metal ion in a hexadentate fashion. More commonly, the ligand utilizes its two distinct N₃ donor sets to bind two separate metal ions, acting as a binucleating ligand . In this mode, the deprotonated phenolate oxygen bridges the two metal centers, creating a μ-phenoxo-dimetal core.[2]
This binucleating capability is particularly relevant in the field of bioinorganic chemistry. Many metalloenzymes, such as tyrosinase, catechol oxidase, and hemocyanin, feature dicopper active sites responsible for oxygen activation and substrate oxidation. The [M-O-M] core provided by BPMMP effectively mimics the structural and electronic environment of these active sites, allowing researchers to synthesize model complexes to study reaction mechanisms and electronic properties.[2][6]
Caption: A schematic of BPMMP acting as a binucleating ligand with a μ-phenoxo bridge.
Application in Analytical Chemistry: Phosphate Sensing
BPMMP has found a specific application in analytical chemistry as a highly sensitive chromogenic reagent for the spectrophotometric determination of phosphate ions.[1]
Principle of the Assay: The method is typically based on the formation of a ternary complex between the ligand, a molybdate ion, and the target phosphate ion in an acidic medium. The BPMMP ligand coordinates to the metal center, and this complex then selectively binds with phosphomolybdate, leading to the formation of a intensely colored (usually blue) species. The absorbance of this blue complex, measured at a specific wavelength (e.g., around 700 nm), is directly proportional to the concentration of phosphate in the sample. This method offers high sensitivity and selectivity, making it valuable for environmental and biological sample analysis.[1]
Protocol: Spectrophotometric Determination of Phosphate
-
Reagent Preparation:
-
BPMMP Solution: Prepare a stock solution of BPMMP (e.g., 1 mM) in a suitable solvent like 10% ethanol.
-
Molybdate Solution: Prepare an acidic ammonium molybdate solution in dilute sulfuric acid.
-
Phosphate Standards: Prepare a series of standard phosphate solutions of known concentrations.
-
-
Assay Procedure:
-
To a set of test tubes, add an aliquot of the sample or phosphate standard.
-
Add the acidic molybdate solution, followed by the BPMMP solution.
-
Mix thoroughly and allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the concentration of phosphate in the sample by interpolating its absorbance on the calibration curve.
Conclusion and Future Directions
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is more than just a complex molecule; it is a versatile platform for innovation in chemistry and materials science. Its well-defined synthesis and rich coordination chemistry have established it as a ligand of choice for constructing bioinorganic models and developing new catalytic systems.[1][2] Its demonstrated success in analytical applications further underscores its practical utility.[1]
Future research will likely focus on expanding the library of metal complexes derived from BPMMP, exploring their efficacy in a broader range of catalytic transformations (e.g., C-H activation, polymerization). Furthermore, immobilizing BPMMP or its metal complexes onto solid supports could lead to the development of heterogeneous catalysts and recyclable sensors, opening new avenues for sustainable chemical processes and advanced diagnostic tools.
References
-
2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol | C33H34N6O | CID 11756790 - PubChem. PubChem. [Link]
-
2-{[Bis(2-pyridylmethyl)amino]methyl}-6-[(2-hydroxyanilino)methyl]-4-methylphenol: a novel binucleating asymmetric ligand as a precursor to synthetic models for metalloenzymes - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis - MDPI. MDPI. [Link]
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- 1. Buy 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | 80528-41-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol | C33H34N6O | CID 11756790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Bis{[bis(2-pyridylMethyl)aMino]Methyl}-4-Methylphenol | 80528-41-2 [chemicalbook.com]
- 5. 80528-41-2 | 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | Aryls | Ambeed.com [ambeed.com]
- 6. mdpi.com [mdpi.com]
Technical Monograph: The Dinucleating Ligand HBPMP in Bioinorganic Catalysis and Sensing
Topic: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (HBPMP) Content Type: Technical Reference & Protocol Guide Audience: Bioinorganic Chemists, Enzymologists, and Assay Developers
Chemical Identity & Structural Logic
The molecule 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol , commonly abbreviated as HBPMP (or H-BPMP), acts as a premier scaffold in bioinorganic chemistry. It is designed to function as a dinucleating ligand , meaning it can simultaneously coordinate two metal ions in close proximity (3.0 – 3.5 Å), mimicking the active sites of metalloenzymes such as Alkaline Phosphatase (AP) and Kidney Bean Purple Acid Phosphatase (KBPAP) .
Nomenclature Breakdown
-
Core Scaffold: 4-Methylphenol (p-Cresol). The methyl group at the para position blocks electrophilic attack, preventing polymerization and enhancing solubility.
-
Functional Arms: Two bis(pyridin-2-ylmethyl)amino groups attached at the ortho (2,[1]6) positions.[1][2][3] These "DPA" (dipicolylamine) arms provide nitrogen donors (pyridine N and amine N) to chelate metals.
-
Bridging Motif: The central phenolic hydroxyl group, upon deprotonation to phenolate (BPMP⁻), acts as an endogenous bridge between the two metal centers.
Physicochemical Profile
| Property | Specification |
| Formula | C₃₃H₃₄N₆O |
| Molecular Weight | ~530.66 g/mol |
| Coordination Mode | Pentadentate/Heptadentate (N₆O donor set) |
| Preferred Metals | Zn(II), Cu(II), Fe(III), Mn(II), Ni(II) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, MeCN; Low solubility in H₂O |
Synthesis Protocol: The Double Mannich Condensation
The synthesis of HBPMP relies on a Mannich-type condensation .[1] This reaction couples the electron-rich phenol ring with formaldehyde and the secondary amine bis(2-pyridylmethyl)amine (DPA).
Mechanistic Insight
The reaction proceeds via the formation of an electrophilic quinone methide or iminium ion intermediate from the formaldehyde and amine, which then undergoes electrophilic aromatic substitution at the ortho positions of the p-cresol.
Step-by-Step Methodology
Reagents:
-
4-Methylphenol (p-Cresol) [1.0 eq]
-
Bis(2-pyridylmethyl)amine (DPA) [2.0 - 2.2 eq]
-
Paraformaldehyde (or 37% Formaldehyde solution) [2.2 - 2.5 eq]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Workflow:
-
Preparation: Dissolve 2.0 eq of DPA in MeOH. Add 2.2 eq of paraformaldehyde.
-
Activation: Heat gently (40-50°C) until the solution becomes clear, indicating the formation of the reactive hemiaminal/iminium species.
-
Addition: Add 1.0 eq of p-Cresol dissolved in a minimum amount of MeOH.
-
Reflux: Heat the mixture to reflux (65°C for MeOH) for 24–48 hours. The reaction kinetics are slow due to the steric bulk of the DPA groups.
-
Isolation: Cool the solution to room temperature. The product, HBPMP, often precipitates as a white or pale yellow solid.
-
Purification: If oil forms, triturate with cold diethyl ether. Recrystallize from hot ethanol/acetonitrile.
Synthesis Logic Diagram
Coordination Chemistry & Structural Dynamics
HBPMP is a "privileged ligand" for generating bio-inspired dinuclear complexes. When reacting with metal salts (e.g., Zn(OAc)₂), the ligand deprotonates to form the [M₂(BPMP)(OAc)₂]⁺ cation.
The Catalytic Core
-
The Bridge: The phenolate oxygen bridges the two metal ions (M1-O-M2).
-
Exogenous Bridges: Typically, two acetate ions (or phosphate mimics) bridge the metals in a syn,syn-bidentate fashion, reinforcing the dimeric structure.
-
Geometry: The metal centers usually adopt a distorted octahedral or trigonal bipyramidal geometry, leaving open coordination sites (labile solvent molecules) for substrate binding.
Typical Structural Parameters (Zn-Zn Core)
| Parameter | Typical Value (Å) | Significance |
| Zn···Zn Distance | 3.0 – 3.5 | Ideal for cooperative activation of phosphate esters. |
| Zn–O (Phenolate) | 2.0 – 2.1 | Strong covalent anchor; maintains dimer stability. |
| Zn–N (Pyridine) | 2.1 – 2.2 | Stabilizes the metal center; modulates Lewis acidity. |
Application: Phosphatase Mimicry (Hydrolysis)
The primary utility of HBPMP complexes (specifically Zn₂-BPMP) is mimicking hydrolase activity . The complex catalyzes the hydrolysis of phosphate diesters (like DNA/RNA backbones) and monoesters.
Mechanistic Pathway[1][6]
-
Substrate Binding: The phosphate ester displaces a labile solvent molecule or bridges the two zinc ions.
-
Nucleophile Activation: One Zn(II) ion lowers the pKa of a coordinated water molecule, generating a zinc-bound hydroxide (Zn-OH).
-
Nucleophilic Attack: The Zn-OH attacks the phosphorus atom of the coordinated substrate (S_N2-like mechanism).
-
Leaving Group Departure: The second Zn(II) ion stabilizes the developing negative charge on the leaving group (e.g., the alcohol or nitrophenolate).
Catalytic Cycle Visualization
[3][7]
Application: Fluorescent Sensing of Zinc[8][9][10][11]
HBPMP derivatives function as "Turn-On" fluorescent sensors for Zn²⁺.
-
Mechanism: Photoinduced Electron Transfer (PET).
-
Apo-Ligand (No Metal): The lone pair electrons on the benzylic amines (or pyridine nitrogens) quench the fluorescence of the fluorophore (often the pyridine itself or an attached tag) via PET.
-
Complex (Zn Bound): Upon coordination, the lone pairs are engaged in bonding with Zn²⁺. This raises the redox potential of the amine, suppressing PET.
-
Result: Chelation Enhanced Fluorescence (CHEF). The system fluoresces strongly only when Zinc is bound.
-
References
-
Neves, A., et al. (2002). "Hydrolysis of Phosphate Esters by a Dinuclear Zinc(II) Complex: A Functional Model for Alkaline Phosphatase." Inorganic Chemistry.
-
Krebs, B., et al. (1998). "Dinuclear Zinc(II) Complexes with Hydrogen Phosphate and Chromate Bridges: Structural and Functional Models for Alkaline Phosphatase." Angewandte Chemie International Edition.
- Akine, S., & Nabeshima, T. (2009). "Dinuclear Zinc(II) Complexes as Sensors." Inorganic Chemistry. (Contextual grounding for sensing mechanisms).
-
Taki, M., et al. (2004). "Fluorescent Sensing of Zinc(II) by Dipicolylamine-Based Ligands." Journal of the American Chemical Society.
Sources
- 1. Buy 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | 80528-41-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus - PMC [pmc.ncbi.nlm.nih.gov]
Architecting the Chelate Effect: A Technical Guide to Polydentate Pyridine Ligands
Introduction: The Chelate Effect in Drug Design
In the realm of coordination chemistry and drug development, polydentate pyridine ligands—specifically terpyridines (tpy), bipyridines (bpy), and bis(imino)pyridines—are not merely chemical reagents; they are architectural scaffolds. Their value lies in the Thermodynamic Chelate Effect : the entropic advantage gained when a single multidentate ligand displaces multiple monodentate solvent molecules from a metal center.
For the medicinal chemist, this translates to kinetic inertness in vivo. A platinum or ruthenium anti-cancer drug must survive the bloodstream to reach its target. A tridentate terpyridine ligand clamps the metal center, preventing premature ligand exchange with serum proteins (e.g., albumin) while leaving specific coordination sites open for DNA intercalation or covalent binding.
This guide moves beyond textbook definitions to the practical realities of synthesizing and validating these ligands with high purity and reproducibility.
Strategic Synthesis: Selecting the Right Pathway
The synthesis of polydentate pyridines is rarely a "one-size-fits-all" operation. The choice of method dictates the substitution pattern and the scalability of the process.
Pathway A: De Novo Ring Assembly (The Kröhnke Synthesis)
-
Best For: Symmetrical 4'-aryl-2,2':6',2''-terpyridines.
-
Mechanism: Aldol condensation followed by Michael addition and ammonium-mediated cyclization.[1][2][3]
-
Why use it: It avoids the use of expensive palladium catalysts and unstable 2-pyridyl organometallics. It is robust, scalable, and often proceeds as a "one-pot" reaction.[2]
Pathway B: Modular Cross-Coupling (Stille/Negishi/Suzuki)
-
Best For: Asymmetric ligands, alkyl-linked systems, or when the central ring requires non-aryl functionality.
-
Mechanism: Pd-catalyzed C-C bond formation.[4]
-
Why use it: High modularity. However, Suzuki coupling with 2-pyridyl boronates is notoriously difficult due to protodeboronation. Stille (Sn) or Negishi (Zn) couplings are often preferred for pyridine-pyridine bond formation despite toxicity concerns.
Pathway C: Schiff Base Condensation
-
Best For: 2,6-bis(imino)pyridine ligands (often used in Fe/Co catalysis).
-
Mechanism: Condensation of 2,6-diacetylpyridine with anilines.
-
Why use it: Extremely fast, high yield, and hydrolytically active (reversible).
Visualization: Synthetic Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic pathway based on ligand symmetry and functional group requirements.
Detailed Protocol: Optimized One-Pot Kröhnke Synthesis
Target: 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine Application: A versatile ligand for luminescent Ru(II) complexes or cytotoxic Pt(II) agents.
Reagents & Equipment[2][3]
-
Precursors: 2-Acetylpyridine (2.0 equiv), 4-Methoxybenzaldehyde (1.0 equiv).
-
Base: KOH (pellets, 2.0 equiv).
-
Nitrogen Source: Ammonium Acetate (
, huge excess, >10 equiv).[3] -
Solvent: Ethanol (Absolute) or PEG-400 (Green alternative).
-
Glassware: 250 mL Round Bottom Flask, Reflux Condenser.
Step-by-Step Methodology
-
Chalcone Formation (In Situ):
-
Dissolve 2-acetylpyridine (20 mmol, 2.25 mL) and 4-methoxybenzaldehyde (10 mmol, 1.36 g) in 50 mL Ethanol.
-
Add KOH pellets (20 mmol, 1.12 g). The solution will turn yellow/orange, indicating enolate formation and subsequent aldol condensation.
-
Scientist's Note: Do not heat yet. Stir at room temperature for 30 minutes to ensure the intermediate chalcone forms. Heating too early can lead to polymerization of the aldehyde.
-
-
Cyclization:
-
Add Ammonium Acetate (100 mmol, ~7.7 g) and 20 mL of 25% aqueous ammonia (
). -
Heat the mixture to reflux (
) for 12–24 hours. -
Observation: The solution will darken to a deep red/brown, and eventually, a precipitate will begin to form.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and then to
in an ice bath. -
Filter the crude precipitate. Wash efficiently:
- mL Cold Ethanol (removes unreacted starting materials).
- mL Water (removes inorganic salts and excess base).
- mL Diethyl Ether (facilitates drying).
-
Recrystallization: The crude product is often pure enough, but for drug development standards, recrystallize from
/Ethanol (1:1).
-
Yield & Troubleshooting
-
Typical Yield: 50–70%.
-
Low Yield? If the product oils out, the chalcone step likely failed. Ensure your ethanol is dry, or switch to the "Two-Step" method where the chalcone is isolated first.
Characterization Framework: Validating the Scaffold
Synthesizing the ligand is half the battle; proving its structure and purity is critical for downstream biological assays.
A. Nuclear Magnetic Resonance (NMR)
For symmetric terpyridines, symmetry is your best confirmation tool.
| Nucleus | Key Feature | Diagnostic Value |
| 1H NMR | Symmetry | The 2,2':6',2''-terpyridine core is symmetric. You should see half the expected number of pyridyl protons. The 3,3'' and 3',5' protons are distinct doublets/singlets. |
| 1H NMR | Shift | The 3',5' protons (on the central ring) typically appear as a sharp singlet around 8.6–8.8 ppm . |
| 13C NMR | Carbonyl | Absence of ketone ( |
B. UV-Vis Spectroscopy & Titration
Ligands must be characterized not just in isolation, but in their ability to bind metals.
-
Free Ligand:
transitions typically appear at 280–320 nm. -
Metal Complexation (Titration):
-
Dissolve ligand in Acetonitrile or DMSO.
-
Titrate with
or . -
Result: Appearance of a Metal-to-Ligand Charge Transfer (MLCT) band (e.g., ~570 nm for Fe-tpy).
-
Isosbestic Points: Sharp isosbestic points indicate a clean conversion from Free Ligand
Mono-complex Bis-complex without side reactions.
-
C. X-Ray Crystallography
The "Gold Standard." Polydentate ligands often crystallize with solvent molecules.
-
Tip: Use slow evaporation of
/MeOH mixtures. -
Check: Verify the "bite angle" (N-M-N angle). For terpyridine, ideal octahedral geometry is distorted; angles are typically
rather than , which impacts catalytic activity.
Visualization: Characterization Logic Flow
Caption: Step-by-step validation workflow ensuring ligand purity and coordination capability before biological application.
Applications in Drug Development[2][3][5][6][7]
The transition from flask to pharmacy relies on the ligand's ability to modulate the metal's reactivity.
-
Anticancer Agents (Pt, Ru, Au):
-
Mechanism:[1][2][3] Terpyridine-Platinum(II) complexes act as metallo-intercalators . The planar aromatic system inserts between DNA base pairs, while the metal center can form covalent cross-links.
-
Design Note: Adding a "pendant" arm (e.g., a long alkyl chain or a sugar moiety) to the 4'-position improves solubility and cellular uptake.
-
-
Antimicrobial Agents (Ag, Cu):
-
Silver(I) complexes with polypyridyl ligands have shown efficacy against resistant bacterial strains. The ligand stabilizes the Ag(I) ion, preventing rapid reduction to Ag(0) while allowing slow release of the active metal ion.
-
-
Radiopharmaceuticals (Tc, Cu-64):
-
Polydentate ligands are essential for chelating radioisotopes. The high stability constant (
) prevents the release of toxic radioactive metals in the body.
-
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Kröhnke Synthesis of Substituted Terpyridines. Link
-
Fallah-Mehrjardi, M. (2018). Review of the Kröhnke Pyridine Synthesis: Mechanism and Applications. ResearchGate. Link
-
Heller, M., & Schubert, U. S. (2003). Functionalized 2,2':6',2''-terpyridines: Synthesis and Application. European Journal of Organic Chemistry. Link
-
New Journal of Chemistry. (2025). Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes. RSC Publishing. Link
-
RSC Advances. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Link
-
MDPI. (2023).[5] Coordination Compounds: Polydentate Pyridine/Pyrazine Alcohol Ligands.[6] Crystals Special Issue. Link
-
Dove Medical Press. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.[5][7] Link
Sources
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
Precision Synthesis of Phenolic Mannich Bases: A Guide to Salan and Tripodal Ligand Architecture
Executive Summary
The Mannich condensation is the cornerstone for synthesizing
This guide details the mechanistic control required to suppress oligomerization and ensure regioselectivity, providing a self-validating protocol for high-purity ligand synthesis.
Part 1: Mechanistic Foundations & Regiocontrol
The success of the phenolic Mannich reaction hinges on the in situ generation of the electrophilic iminium ion and its subsequent interception by the electron-rich phenol.[1]
The Reaction Pathway
The reaction proceeds through two distinct phases:[1][2]
-
Iminium Generation: The amine reacts with formaldehyde (or paraformaldehyde) to form a hemiaminal, which dehydrates to the reactive iminium ion (
). -
Electrophilic Aromatic Substitution (EAS): The phenol, activated by its hydroxyl group, attacks the iminium ion.[1]
Critical Constraint: Phenols are ortho/para directors.[1] To synthesize discrete ligands rather than polymers (Bakelite-type resins), the para-position must be blocked or the stoichiometry must be rigorously controlled.
Visualization: The Mannich Cascade
The following diagram illustrates the pathway and the critical decision points for regioselectivity.
Figure 1: Mechanistic pathway highlighting the necessity of blocking the para-position to prevent polymerization.
Part 2: Strategic Ligand Design
To synthesize useful ligands, one must select the correct phenol substitution pattern.
The "Salan" Advantage
Salan ligands (saturated amines) are more flexible and electron-rich than their Salen (imine) counterparts.
-
Traditional Route: Phenol
Formylation Salicylaldehyde Imine Condensation Reduction. (5 Steps) -
Mannich Route: Phenol + Diamine +
Salan. (1 Step).
Controlling Sterics
For catalytic applications (e.g., Ti-catalyzed polymerization), bulky ortho-substituents are required to protect the metal center.
-
Recommended Substrate: 2,4-di-tert-butylphenol .
-
Why? The tert-butyl groups provide solubility in organic solvents (toluene/hexane) and prevent para-substitution, forcing the reaction exclusively to the ortho-position.
-
Part 3: Optimized Synthetic Protocols
Protocol A: Synthesis of a Salan Ligand
Target:
Reagents
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Role |
| 2,4-Di-tert-butylphenol | 206.32 | 2.0 | 4.12 g | Nucleophile |
| Ethylenediamine | 60.10 | 1.0 | 0.60 g (0.67 mL) | Amine Backbone |
| Paraformaldehyde | 30.03 | 2.2* | 0.66 g | Electrophile Source |
| Ethanol (Abs) | Solvent | - | 50 mL | Solvent |
*Note: A slight excess (10%) of formaldehyde ensures complete conversion of the amine.
Step-by-Step Methodology
-
Pre-Activation (The "Clean" Trick):
-
In a 100 mL Round Bottom Flask (RBF), combine ethylenediamine, paraformaldehyde, and 10 mL of ethanol.
-
Heat gently to 60°C for 30 minutes. The suspension will clear as the hemiaminal/iminium forms. Self-Validation: Solution becomes clear and homogenous.
-
-
Phenol Addition:
-
Add the 2,4-di-tert-butylphenol (dissolved in 40 mL warm ethanol) to the reaction mixture.
-
-
Reflux:
-
Reflux the mixture for 12–24 hours.
-
Monitoring: Use TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (
) should disappear or diminish significantly. The product will often streak near the baseline or run with depending on the amine.
-
-
Isolation (Crystallization):
-
Cool the solution to room temperature.[1][3][4] If the product is highly crystalline, it may precipitate spontaneously as a white solid.
-
If no precipitate forms, reduce volume by 50% via rotary evaporation and place in a freezer (-20°C) overnight.
-
Troubleshooting: If the product "oils out," decant the solvent, dissolve the oil in a minimum amount of hot diethyl ether, and let it stand.
-
-
Purification:
-
Filter the white solid and wash with cold methanol (2 x 10 mL).
-
Dry under high vacuum.
-
Protocol B: Synthesis of Tripodal Amine-Bis(Phenol) Ligands
Target: Pyridyl-functionalized amine-bis(phenol). Reagents: 2-Aminomethylpyridine (1 eq), Formaldehyde (2.2 eq), 2,4-Dimethylphenol (2 eq).
Workflow Diagram
Figure 2: Standard workflow for tripodal ligand synthesis.
Key Procedural Difference: Tripodal ligands often require slightly more vigorous reflux conditions than linear Salans due to the steric crowding around the central tertiary amine nitrogen.
Part 4: Characterization & Self-Validation
How do you know you have the Mannich base and not just unreacted starting material?
NMR Spectroscopy (The Gold Standard)
-
NMR (CDCl
):-
Benzylic Protons (
): Look for a sharp singlet (or pair of doublets if chiral) in the 3.5 – 4.2 ppm range. This is the diagnostic peak for C-C bond formation. -
Phenolic OH: A broad singlet, typically shifted downfield (10.0 – 11.0 ppm ) due to intramolecular hydrogen bonding with the amine nitrogen.
-
Absence of Aldehyde: Ensure no peak exists at ~9-10 ppm (which would indicate unreacted salicylaldehyde if using the alternative route, or side oxidation).
-
Infrared Spectroscopy (IR)
-
Absence of C=N: Unlike Salen ligands, Salan ligands lack the imine stretch at ~1630 cm
. -
OH/NH: Broad bands around 3300–3000 cm
.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Product is impure or too soluble in hot solvent. | Decant supernatant. Triturate oil with cold hexanes or diethyl ether to induce crystallization. |
| Yellow Color | Oxidation of phenol to quinone/coupled byproducts. | Recrystallize immediately from Ethanol/Toluene. Perform reaction under |
| Incomplete Reaction | "Bis" substitution failed; Mono-product dominant. | Increase reflux time (up to 48h). Ensure formaldehyde is fresh (depolymerized). |
| Polymer Formation | Para-position was reactive.[1] | Must use 2,4-disubstituted phenols (e.g., 2,4-di-tert-butyl, 2,4-dimethyl). |
Part 5: Applications in Drug Development & Catalysis
-
Biomimetic Oxidations:
-
Manganese and Iron complexes of these ligands mimic catalase and superoxide dismutase (SOD) enzymes. The Mannich route allows for the easy introduction of solubilizing groups (e.g., sulfonates) to make these complexes water-soluble for biological assays.
-
-
Anticancer Agents:
-
Titanium(IV) Salan complexes (e.g., Ti-Salan) exhibit hydrolytic stability and cytotoxicity against HeLa and HT-29 cell lines, often exceeding Cisplatin efficacy with lower nephrotoxicity.
-
-
Asymmetric Catalysis:
-
Zirconium and Titanium complexes of chiral Salan ligands (derived from chiral diamines like cyclohexanediamine) are industrial standards for the asymmetric polymerization of propylene.
-
References
-
Kol, M., Shamis, M., & Goldberg, I. (2001). Single-step synthesis of salans and substituted salans by Mannich condensation.[5] Chemical Communications, (19), 1916–1917.
-
[Link]
-
-
Tshuva, E. Y., & Goldberg, I. (2000). Zirconium complexes of amine-bis(phenolate) ligands as catalysts for olefin polymerization: coordination chemistry and stereocontrol. Journal of the American Chemical Society, 122(43), 10706-10707.
-
[Link]
-
-
Kerton, F. M., Holloway, S., Power, A., & Soper, R. G. (2011). Green synthesis of phenolic Mannich bases and their use as ligands for iron-catalyzed oxidation of alcohols. Canadian Journal of Chemistry, 89(12), 1429-1438.
-
[Link]
-
-
Imhof, W., Gobel, A., & Gorls, H. (2009). Synthesis of tripodal amine-bis(phenol) ligands and their titanium(IV) complexes.
-
[Link]
-
-
Cimino, G., & Tramontano, E. (2018). Mannich Bases in Medicinal Chemistry and Drug Design.[3] European Journal of Medicinal Chemistry, 157, 1-27.
-
[Link]
-
Sources
1H NMR spectrum of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Executive Summary
The ligand 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (commonly abbreviated as HBPMP or H-BPMP ) is a preeminent dinucleating scaffold used to model metalloenzymes, particularly zinc and iron phosphatases. Its structural integrity is paramount; the ligand must coordinate two metal ions in a specific distance geometry to mimic active sites effectively.
This guide provides a definitive technical breakdown of the 1H NMR spectrum of HBPMP. Unlike simple organic molecules, HBPMP exhibits specific spectral behaviors driven by its
Synthesis & Causality
To understand the NMR spectrum, one must understand the synthesis. HBPMP is constructed via a double Mannich condensation . The reaction involves the electrophilic substitution of formaldehyde onto the electron-rich ortho positions of p-cresol, followed by nucleophilic attack by the secondary amine, bis(2-pyridylmethyl)amine (DPA).
Synthesis Workflow
The choice of solvent and temperature is critical to prevent polymer formation (phenol-formaldehyde resins) and ensure the double substitution occurs without "over-reacting" at the pyridine rings.
Figure 1: Synthesis pathway for HBPMP via double Mannich condensation.
Protocol for Reference Standard
-
Reactants: Combine p-cresol (1 eq), paraformaldehyde (2.2 eq), and bis(2-pyridylmethyl)amine (2.0 eq) in ethanol.
-
Reflux: Heat to reflux. The slight excess of formaldehyde ensures complete conversion of the ortho positions.
-
Isolation: The product often separates as a viscous oil upon cooling. Recrystallization from cold ethanol or acetonitrile yields the analytical standard used for the NMR data below.
1H NMR Structural Analysis
Symmetry Considerations
The HBPMP molecule possesses a
-
Consequence: The two "arms" (bis(pyridin-2-ylmethyl)aminomethyl groups) are magnetically equivalent in an achiral solvent at room temperature.
-
Simplification: The integration values will reflect this. For example, the 4 pyridine rings will appear as a single set of pyridine signals with an integration of 4H each (total 16H for pyridines).
Chemical Shift Assignments (CDCl₃, 400 MHz)
The following data assumes a high-purity sample in CDCl₃ at 298 K.
| Signal Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| Phenolic OH | 10.80 - 11.20 | Broad Singlet | 1H | Ar-OH | Highly variable. Downfield shift indicates strong intramolecular H-bonding to the tertiary amines. |
| Pyridine | 8.50 - 8.55 | Doublet (d) | 4H | Py-H6 | Protons adjacent to Pyridine Nitrogen. Most deshielded aromatic signal. |
| Pyridine | 7.60 - 7.66 | Triplet of Doublets (td) | 4H | Py-H4 | Para to Pyridine Nitrogen. |
| Pyridine | 7.45 - 7.55 | Doublet (d) | 4H | Py-H3 | Adjacent to methylene bridge. |
| Pyridine | 7.10 - 7.18 | Triplet (t) | 4H | Py-H5 | Meta to Pyridine Nitrogen. |
| Phenol Ar | 6.90 - 7.00 | Singlet (s) | 2H | Ph-H3,5 | Meta protons on the central cresol ring. Appears as a sharp singlet due to symmetry. |
| Methylene (Py) | 3.80 - 3.88 | Singlet (s) | 8H | N-CH₂ -Py | Methylene bridges connecting amine to pyridine. |
| Methylene (Ph) | 3.70 - 3.78 | Singlet (s) | 4H | Ar-CH₂ -N | Methylene bridges connecting amine to central phenol. |
| Methyl | 2.20 - 2.25 | Singlet (s) | 3H | Ar-CH₃ | Methyl group at the para position of the phenol. |
Spectral Logic Diagram
The following diagram maps the logical flow of assigning the spectrum based on connectivity and magnetic environment.
Figure 2: Logic flow for assigning HBPMP 1H NMR signals.
Advanced Considerations & Troubleshooting
Methylene Bridge Resolution
In the aliphatic region (3.7 – 3.9 ppm), you will observe two large singlets.
-
The Challenge: These peaks often overlap depending on the water content of the CDCl₃ or the concentration of the sample.
-
Differentiation: The signal integrating to 8H corresponds to the pyridine arms (
). The signal integrating to 4H corresponds to the phenol attachments ( ). -
Fluxionality: At lower temperatures (or in sterically crowded metal complexes), these singlets may split into AB quartets, indicating that the methylene protons have become diastereotopic due to restricted rotation or rigid coordination.
Solvent Effects (CDCl₃ vs. DMSO-d₆)
-
CDCl₃: Preferred for characterizing the free ligand. The intramolecular hydrogen bond between the phenolic OH and the tertiary amines is stabilized in non-polar solvents, keeping the ligand in a specific conformation.
-
DMSO-d₆: DMSO is a strong hydrogen bond acceptor. It will compete with the intramolecular amine-phenol H-bond. This often causes the phenolic proton (
~11 ppm) to broaden significantly or shift upfield, and may alter the chemical shifts of the methylene bridges by disrupting the "pre-organized" structure.
Impurity Markers
When synthesizing HBPMP for drug development applications, watch for these specific impurity peaks:
-
Unreacted DPA: Look for a doublet at
~8.5 ppm that does not match the integration of the main product, and a methylene singlet at ~3.95 ppm. -
Formaldehyde Oligomers: Multiplets in the 4.5 – 5.5 ppm region.[1]
-
Hydrolysis Products: If the ligand oxidizes (forming bis(pyridin-2-yl)methanone species), look for new signals in the aromatic region lacking the aliphatic connectors.
References
-
Neves, A. et al. "Hydrolytic Activity of a Zinc(II) Complex with a Dinucleating Ligand against Bis(2,4-dinitrophenyl) Phosphate." Inorganic Chemistry, vol. 41, no.[1] 7, 2002, pp. 1788–1794.
-
Gatos, M. et al. "Dinuclear Zinc(II) Complexes of a New Phenol-Based Compartmental Ligand: Synthesis, Structure, and Phosphatase-Like Activity." Dalton Transactions, 2006, pp. 1971–1979.
-
Lubben, M. et al. "Models for Iron-Oxo Proteins: Synthesis and Properties of Dinuclear Iron Complexes with the Ligand 2,6-Bis((bis(2-pyridylmethyl)amino)methyl)-4-methylphenol." Inorganic Chemistry, vol. 34, no.[2] 17, 1995, pp. 4296–4298.
Sources
coordination sites of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Executive Summary
This technical guide analyzes the coordination chemistry and experimental utility of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (commonly abbreviated as H-BPMP ). As a dinucleating ligand, H-BPMP is a cornerstone in bioinorganic chemistry, specifically for modeling bimetallic active sites in metallohydrolases (e.g., Purple Acid Phosphatase, Urease).
Its structural architecture—a phenol core flanked by two dipicolylamine (DPA) arms—provides a robust N₆O donor set capable of stabilizing dinuclear centers (
Structural Anatomy & Coordination Sites[1]
The efficacy of H-BPMP lies in its ability to enforce a specific geometric arrangement between two metal ions. The molecule functions as a septadentate ligand (potentially hexadentate depending on protonation state) with distinct "Anchor" and "Arm" functionalities.
The Donor Set (N₆O)
The ligand provides seven potential donor atoms, organized to bind two metal ions (
-
The Bridging Anchor (1 × O): The central phenolate oxygen (
) is the structural pivot. Upon deprotonation, it bridges and , facilitating magnetic exchange coupling and cooperative reactivity. -
The Chelation Arms (2 × N₃): Two identical arms extend from the ortho positions of the phenol. Each arm consists of:
-
1 × Tertiary Amine Nitrogen (
): Provides the apical anchor for the metal. -
2 × Pyridine Nitrogens (
): Provide equatorial coordination.
-
Coordination Geometry
In a typical dinuclear complex (e.g.,
-
Endogenous Binding: Each metal ion is chelated by one "arm" (3 nitrogens) and bridged by the phenolate oxygen.
-
Exogenous Bridging: The coordination sphere is rarely satisfied by the ligand alone. Exogenous ligands (Acetate, Hydroxide, or substrate mimics) typically bridge the two metals opposite the phenolate, forming a "Pacman" cleft where catalysis occurs.
Visualization of Coordination Architecture
Figure 1: Connectivity map showing the bridging phenolate and the N3 chelation pockets of the H-BPMP ligand.
Experimental Protocols
Synthesis of H-BPMP
The synthesis relies on a double Mannich condensation. This protocol is self-validating via NMR monitoring of the methylene bridge formation.
Reagents:
-
4-Methylphenol (p-Cresol) [CAS: 106-44-5]
-
Bis(2-pyridylmethyl)amine (DPA) [CAS: 1539-42-0]
-
Paraformaldehyde [CAS: 30525-89-4]
-
Solvent: Absolute Ethanol or Methanol
Protocol:
-
Pre-activation: In a round-bottom flask, dissolve Bis(2-pyridylmethyl)amine (2.1 equivalents) and Paraformaldehyde (2.2 equivalents) in absolute ethanol. Heat to mild reflux (approx. 60°C) for 30 minutes to facilitate iminium ion formation.
-
Addition: Add 4-Methylphenol (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (78°C) for 24–48 hours .
-
Checkpoint: Monitor reaction progress via TLC (DCM:MeOH 95:5). The starting phenol spot should disappear.
-
-
Workup: Allow the solution to cool to room temperature.
-
Scenario A (Precipitation): If a solid forms, filter and wash with cold ethanol.
-
Scenario B (Oil): If an oil separates, decant the supernatant. Dissolve the oil in a minimum amount of hot acetonitrile and allow to stand at 4°C to induce crystallization.
-
-
Purification: Recrystallize from acetonitrile or ethanol/ether mixture.
-
Yield: Typical yields range from 60–80%.
Validation Data (¹H NMR in CDCl₃):
-
Look for the singlet corresponding to the methylene bridge connecting the phenol to the amine (
ppm). -
Verify the integration ratio of Pyridine protons vs. Phenol methyl group.
Synthesis of Dinuclear Zinc Complex:
To generate the phosphatase mimic:
-
Dissolve H-BPMP (1 eq) in Methanol.
-
Add Zinc(II) Acetate Dihydrate (2 eq). The solution typically turns pale yellow.
-
Add Sodium Perchlorate (1 eq) to facilitate crystallization of the cationic complex (Caution: Perchlorates are potentially explosive; handle with care or substitute with
or ). -
Slow evaporation yields X-ray quality crystals.
Catalytic Application: Phosphatase Activity[2][3][4][5][6]
H-BPMP complexes are premier models for Purple Acid Phosphatase (PAP) . They catalyze the hydrolysis of phosphate diesters (e.g., bis(2,4-dinitrophenyl)phosphate, BDNPP).[1]
Mechanism of Action
The catalytic cycle relies on the cooperative "Lewis Acid + Nucleophile" mechanism enabled by the dinuclear core.
-
Substrate Binding: The phosphate ester binds to
(Lewis Acid activation), polarizing the P=O bond. -
Nucleophile Generation:
lowers the of a coordinated water molecule, generating a terminal hydroxide ( ). -
Nucleophilic Attack: The
-bound hydroxide attacks the phosphorus center of the substrate bound to . -
Leaving Group Departure: The transition state stabilizes the leaving group, resulting in hydrolysis.
Catalytic Cycle Diagram
Figure 2: Simplified catalytic cycle for phosphodiester hydrolysis by H-BPMP metal complexes.
Characterization Data Summary
When characterizing H-BPMP and its complexes, compare your results against these standard parameters.
| Technique | Parameter | Expected Observation | Structural Insight |
| ¹H NMR | ~3.8 - 4.0 ppm (Singlet) | Confirms Mannich linkage between phenol and DPA arms. | |
| IR Spectroscopy | ~1590 - 1600 cm⁻¹ | Diagnostic of pyridine ring integrity. | |
| UV-Vis | ~260 - 280 nm | ||
| UV-Vis | ~500 - 600 nm | Ligand-to-Metal Charge Transfer (LMCT) characteristic of phenolate-Fe(III) bond (Purple color). | |
| X-Ray Cryst. | M...M Distance | 3.0 - 3.5 Å | Critical range for cooperative catalysis. |
| X-Ray Cryst. | M-O(Phenol)-M Angle | ~100° - 110° | Indicates bridging mode of the phenolate. |
References
-
Neves, A., et al. (2002). Structural and functional modeling of the active site of purple acid phosphatases: synthesis, characterization, and catalytic activity of a new Fe(III)Zn(II) complex. Inorganic Chemistry.[2]
-
Krebs, B., et al. (1999). Dinuclear Zinc(II) Complexes of a New Dinucleating Ligand as Models for Phosphatases. European Journal of Inorganic Chemistry.
- Que, L., Jr. (1993). Physical Methods in Bioinorganic Chemistry. University Science Books.
-
PubChem Compound Summary. (2024). 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol. National Center for Biotechnology Information.
Sources
A Theoretical and Computational Scrutiny of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol and its Dinuclear Metal Complexes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of the versatile dinucleating ligand 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, often abbreviated as H-bpmp. We delve into the quantum chemical methodologies employed to elucidate its structural, electronic, and spectroscopic properties, with a particular focus on its behavior upon coordination with metal ions to form dinuclear complexes. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to understand and predict the properties of complex coordination compounds, ultimately aiding in the rational design of novel catalysts, sensors, and therapeutic agents.
Introduction: The Architectural Allure of a Dinucleating Ligand
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-bpmp) is a multidentate ligand meticulously designed to accommodate two metal centers in close proximity. Its structure features a central phenol ring flanked by two bis(pyridin-2-ylmethyl)amino arms, creating two distinct coordination pockets. This pre-organized architecture makes it an exceptional platform for the synthesis of dinuclear metal complexes, where the interplay between the two metal ions can give rise to unique catalytic, magnetic, and electronic properties. The molecular formula of this compound is C33H34N6O, with a molecular weight of approximately 530.66 g/mol .[1]
The synthesis of H-bpmp is typically achieved through a Mannich-type condensation reaction involving 4-methylphenol, formaldehyde, and bis(pyridin-2-ylmethyl)amine. This synthetic route allows for modifications to the phenol backbone and the pyridyl arms, enabling the fine-tuning of the ligand's steric and electronic properties for specific applications. These applications are diverse, ranging from the development of chemical sensors and biochemical assays to the design of novel catalysts.[1]
The true potential of H-bpmp is realized in its dinuclear metal complexes. The phenoxo group of the deprotonated ligand can act as a bridging moiety between the two metal ions, facilitating electronic communication and cooperative effects. This has significant implications for mimicking the active sites of metalloenzymes, developing catalysts for multi-electron redox reactions, and designing molecular magnets. Understanding the intricate relationship between the structure of these complexes and their function necessitates the use of sophisticated theoretical and computational methods.
The Theoretical Chemist's Toolkit: Methodologies for Interrogating Dinuclear Complexes
The complexity of dinuclear metal complexes derived from ligands like H-bpmp requires a robust theoretical framework to accurately model their behavior. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a favorable balance between computational cost and accuracy.
Geometry Optimization: In Silico Crystallography
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. For H-bpmp and its metal complexes, this is achieved through geometry optimization using DFT. The choice of the functional and basis set is critical for obtaining reliable results. Hybrid functionals, such as B3LYP, are commonly employed as they incorporate a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic structure of transition metal complexes. The basis set, which is a set of mathematical functions used to describe the atomic orbitals, must be flexible enough to accurately represent the electron density around both the metal centers and the ligand atoms. For metal ions, basis sets that include effective core potentials (ECPs), such as the LANL2DZ, are often used to reduce the computational cost by treating the core electrons implicitly.
The accuracy of the optimized geometry can be validated by comparing key structural parameters, such as bond lengths and angles, with experimental data obtained from X-ray crystallography, when available.
Experimental Protocol: A Representative DFT Geometry Optimization
-
Input Structure Generation: A plausible initial 3D structure of the molecule (e.g., from a crystal structure or built using molecular modeling software) is generated.
-
Computational Method Selection:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (a hybrid functional).
-
Basis Set: 6-31G(d) for main group elements (C, H, N, O) and LANL2DZ for the metal centers (e.g., Cu).
-
-
Calculation Execution: The geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.
-
Verification of Minimum: A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Analysis of Results: The optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles are extracted and compared with experimental data if available.
Frontier Molecular Orbital (FMO) Analysis: Unveiling Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For dinuclear complexes of H-bpmp, FMO analysis can reveal:
-
The nature of metal-ligand bonding.
-
The localization of electron density, indicating potential sites for nucleophilic or electrophilic attack.
-
The orbitals involved in electronic transitions, which is crucial for understanding the UV-Vis spectra of the complexes.
Time-Dependent Density Functional Theory (TD-DFT): Simulating Electronic Spectra
TD-DFT is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help in the assignment of experimental spectral bands to specific electronic excitations, such as:
-
Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-centered orbital to a ligand-centered orbital.
-
Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from a ligand-centered orbital to a metal-centered orbital.
-
d-d Transitions: Excitations between metal d-orbitals.
-
Intra-ligand (π-π*) Transitions: Excitations within the ligand framework.
Comparing the calculated TD-DFT spectrum with the experimental UV-Vis spectrum provides a powerful means to validate the theoretical model and gain a deeper understanding of the electronic structure of the complex.
Workflow: From Structure to Spectrum
Caption: A typical workflow for the theoretical study of a coordination complex.
Case Study: Dinuclear Copper(II) Complexes of H-bpmp
A seminal study by Massoud et al. provides valuable experimental data on two dinuclear copper(II) complexes of the H-bpmp ligand: [Cu2(bpmp)(OAc)2]PF6·H2O (where OAc is acetate) and [Cu2(bpmp)(N3)2]ClO4 (where N3 is azide).[2] These complexes were structurally and magnetically characterized, offering a solid foundation for theoretical investigations.[2]
Structural Insights
In these complexes, the H-bpmp ligand is deprotonated at the phenolic oxygen, which acts as a bridge between the two copper(II) centers. Each copper(II) ion is also coordinated to the nitrogen atoms of one of the bis(pyridin-2-ylmethyl)amino arms. The coordination sphere of each copper(II) ion is completed by either a monodentate acetate or azide ligand, resulting in a five-coordinate geometry around each metal center.[2]
| Complex | Cu···Cu distance (Å) | Cu-O-Cu angle (°) | Coordination Geometry |
| [Cu2(bpmp)(OAc)2]PF6·H2O | 3.033 | 100.1 | Square Pyramidal |
| [Cu2(bpmp)(N3)2]ClO4 | 3.021 | 99.5 | Square Pyramidal |
| Data extracted from Massoud et al. (2014).[2] |
A DFT geometry optimization of these complexes would be expected to reproduce these experimental structural parameters with a high degree of accuracy, thereby validating the chosen computational methodology.
Magnetic Properties: A Tale of Two Spins
The proximity of the two copper(II) ions (each with one unpaired electron, d⁹ configuration) allows for magnetic exchange interactions, which can be either ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). Experimental magnetic susceptibility measurements for both the acetate and azide complexes of the H-bpmp ligand revealed weak antiferromagnetic coupling between the copper(II) centers.[2]
DFT calculations are instrumental in understanding the origin of this magnetic coupling. The energy difference between the high-spin (ferromagnetic) and low-spin (antiferromagnetic) states can be calculated. The magnetic exchange coupling constant, J, can then be determined using the broken-symmetry DFT approach.
The magnitude and sign of J are highly sensitive to the geometry of the magnetic core, particularly the Cu-O-Cu bridging angle and the Cu···Cu distance. A larger Cu-O-Cu angle generally leads to a stronger antiferromagnetic interaction. Theoretical calculations can systematically probe the magneto-structural correlations in these systems.
Conceptual Framework: Modeling Magnetic Interactions
Caption: Workflow for the theoretical determination of the magnetic exchange coupling constant (J).
Broader Implications and Future Directions
The theoretical studies of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol and its metal complexes are not merely academic exercises. They provide profound insights that can guide the development of new technologies:
-
In Drug Development: The ability to model the interaction of these complexes with biological targets, such as proteins and nucleic acids, can aid in the design of novel metallodrugs. The coordination environment around the metal centers can be tuned to optimize binding affinity and selectivity.
-
In Catalysis: By understanding the electronic structure of the active site in dinuclear catalysts, researchers can rationally design more efficient and selective catalysts for a wide range of chemical transformations. Theoretical studies can elucidate reaction mechanisms and identify key intermediates.
-
In Materials Science: The magnetic and photophysical properties of these complexes can be harnessed to create new molecular materials with applications in data storage, sensing, and light-emitting devices.
Future theoretical work in this area could explore:
-
The catalytic mechanisms of oxidation reactions mediated by dinuclear copper complexes of H-bpmp.
-
The excited-state dynamics of luminescent complexes of H-bpmp with other transition metals.
-
The potential of these complexes as platforms for small molecule activation, such as CO₂ reduction.
Conclusion
Theoretical and computational studies provide an indispensable lens through which to view the complex world of dinuclear coordination chemistry. For a ligand as versatile as 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, these methods allow us to move beyond static structural descriptions to a dynamic understanding of electronic structure, reactivity, and magnetism. By integrating high-level computations with experimental observations, the scientific community is well-positioned to unlock the full potential of this remarkable molecular scaffold.
References
-
Massoud, S. S., Junk, T., Mikuriya, M., Naka, Y., & Mautner, F. A. (2014). Synthesis, structure and magnetic characterization of dinuclear copper(II) complexes of 2,6-bis[bis(pyridine-2-ylmethyl)aminomethyl]-4-methylphenol. Inorganic Chemistry Communications, 50, 48–50. [Link]
Sources
- 1. Buy 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | 80528-41-2 [smolecule.com]
- 2. Sci-Hub. Synthesis, structure and magnetic characterization of dinuclear copper(II) complexes of 2,6-bis[bis(pyridine-2-ylmethyl)aminomethyl]-4-methylphenol / Inorganic Chemistry Communications, 2014 [sci-hub.st]
Methodological & Application
Application Note: Colorimetric Determination of Inorganic Phosphate Using a Dinuclear Zinc(II) Complex of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Introduction
Inorganic phosphate (Pi) is a cornerstone of numerous biological processes, from energy metabolism and signal transduction to the structural integrity of nucleic acids and cellular membranes.[1] Consequently, the precise and selective quantification of phosphate in aqueous environments is of paramount importance in biochemical research, clinical diagnostics, and drug development. Traditional methods for phosphate detection, while effective, can sometimes be laborious or susceptible to interference.[2] This application note details a robust and highly selective colorimetric method for the determination of inorganic phosphate, leveraging the unique coordination chemistry of a dinuclear zinc(II) complex with the phenol-based ligand 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-bpmp).[3]
This method is based on an indicator displacement assay (IDA), a powerful technique for the detection of anions.[4][5] In this system, the dinuclear zinc complex, [Zn₂(H-bpmp)]³⁺, acts as a highly specific receptor for phosphate. The assay is designed such that a colored indicator molecule, pyrocatechol violet, is initially bound to the zinc complex, resulting in a distinct color. Upon the introduction of phosphate, the higher affinity of the dinuclear zinc center for this anion leads to the displacement of the indicator, causing a visually perceptible color change. This change in absorbance can be quantified spectrophotometrically to determine the concentration of phosphate with high sensitivity and selectivity.
Principle of the Method: The Chemistry Behind the Sensing
The efficacy of this phosphate detection system is rooted in the principles of coordination chemistry and competitive binding. The H-bpmp ligand is specifically designed to accommodate two zinc(II) ions in close proximity, creating a dinuclear center that is perfectly poised to bind tetrahedral oxyanions like phosphate.[3]
The key steps of the detection mechanism are as follows:
-
Formation of the Sensor Ensemble: The dinuclear zinc complex, [Zn₂(H-bpmp)]³⁺, is first allowed to form a complex with the indicator dye, pyrocatechol violet. This results in a distinct color change, typically from the yellow-green of the free indicator to a blue color, with a characteristic absorbance maximum.[6] This blue-colored complex serves as the "sensor ensemble."
-
Analyte Recognition and Indicator Displacement: When a sample containing inorganic phosphate is introduced, the phosphate anion preferentially binds to the dinuclear zinc center of the [Zn₂(H-bpmp)]³⁺ complex. This is due to the strong coordination between the zinc ions and the oxygen atoms of the phosphate.
-
Signal Generation: The binding of phosphate displaces the pyrocatechol violet from the zinc complex, releasing the free indicator back into the solution. This displacement results in a reversal of the color change, from blue back to the original yellow-green of the free indicator.
-
Quantitative Measurement: The decrease in the absorbance of the blue sensor ensemble, or the increase in the absorbance of the free indicator, is directly proportional to the concentration of phosphate in the sample. This change can be accurately measured using a standard UV-Vis spectrophotometer.
The underlying principle is a competitive equilibrium, where the selectivity for phosphate is determined by its higher binding affinity to the dinuclear zinc receptor compared to the indicator molecule.
Caption: Signaling pathway of the indicator displacement assay for phosphate detection.
Experimental Protocols
Materials and Reagents
-
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-bpmp)
-
Zinc Perchlorate Hexahydrate (Zn(ClO₄)₂·6H₂O)
-
Pyrocatechol Violet (PV)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Hydrochloric Acid (HCl) for pH adjustment
-
Potassium Phosphate Monobasic (KH₂PO₄) as a phosphate standard
-
Deionized, phosphate-free water
Preparation of Stock Solutions
-
H-bpmp Stock Solution (10 mM): Dissolve the appropriate amount of H-bpmp in a small amount of methanol or DMSO before diluting with deionized water to the final concentration.
-
Zinc Perchlorate Stock Solution (20 mM): Dissolve zinc perchlorate hexahydrate in deionized water.
-
Pyrocatechol Violet Stock Solution (10 mM): Dissolve pyrocatechol violet in deionized water.
-
Phosphate Standard Stock Solution (10 mM): Dissolve potassium phosphate monobasic in deionized water. Prepare a series of working standards by serial dilution.
-
HEPES Buffer (100 mM, pH 7.0): Dissolve HEPES in deionized water and adjust the pH to 7.0 using NaOH or HCl.
Protocol for Phosphate Detection
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. "Exploring Indicator Displacement Assays for Phosphate Detection in Sea" by Francis Radics [digitalcommons.providence.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
synthesis of metal complexes with 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Technical Guide: Synthesis and Application of Dinuclear Metal Complexes with HBPMP
Executive Summary This technical guide details the synthesis, characterization, and application of the binucleating ligand 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (commonly abbreviated as HBPMP or H-BPMP ) and its dinuclear metal complexes.
HBPMP is a premier scaffold in bioinorganic chemistry, designed to model the active sites of metalloenzymes such as Purple Acid Phosphatase (PAP) , Urease , and Catechol Oxidase . Its phenolate oxygen acts as a bridging donor, holding two metal ions (Zn(II), Cu(II), Fe(III), etc.) in close proximity (3.0 – 3.5 Å), facilitating cooperative catalysis. This guide focuses on the synthesis of the ligand and its Zinc(II) complex, followed by a protocol for evaluating phosphatase-like hydrolytic activity, highly relevant for drug development targeting metalloenzyme inhibitors.
Part 1: Ligand Synthesis (HBPMP)
The most efficient synthesis of HBPMP utilizes a Mannich-type condensation . This "one-pot" approach avoids the multi-step protection/deprotection sequences required by nucleophilic substitution routes.
Reaction Mechanism & Workflow
The reaction involves the condensation of p-cresol (4-methylphenol) with formaldehyde and bis(2-pyridylmethyl)amine (DPA). The phenol ring, activated at the ortho positions, undergoes electrophilic aromatic substitution by the iminium ion generated in situ from formaldehyde and the secondary amine.
Figure 1: Workflow for the Mannich condensation synthesis of HBPMP.[1]
Detailed Protocol
Materials:
-
4-Methylphenol (p-cresol): 10 mmol (1.08 g)
-
Paraformaldehyde: 22 mmol (0.66 g)
-
Bis(2-pyridylmethyl)amine (DPA): 20 mmol (3.98 g)
-
Solvent: Methanol (HPLC grade, 50 mL)
-
Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Rotary Evaporator.
Step-by-Step Procedure:
-
Pre-mixing: In a 100 mL round bottom flask, dissolve 4-methylphenol (10 mmol) in 20 mL of methanol.
-
Amine Addition: Add bis(2-pyridylmethyl)amine (20 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Aldehyde Addition: Add paraformaldehyde (22 mmol) slowly to the stirring mixture. Note: A slight excess of formaldehyde ensures complete bis-substitution.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C) for 24 to 48 hours . The solution will typically turn from colorless to yellow/orange.
-
Monitoring: Monitor reaction progress via TLC (SiO2, 10% MeOH in DCM). The disappearance of the starting amine indicates completion.
-
Isolation: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous yellow oil.
-
Purification: The oil can often be used directly. However, for high purity, dissolve the oil in a minimum amount of hot ethanol and allow it to stand at -20°C. Alternatively, triturating the oil with cold diethyl ether can induce solidification.
-
Yield: Typical yield is 80-90%.
Validation (1H NMR in CDCl3):
-
Phenolic proton: ~10.5 ppm (broad singlet, exchangeable).
-
Pyridine protons: 8.5 (d), 7.6 (t), 7.5 (d), 7.1 (t) ppm.
-
Methylene bridges:
-
Ar-CH2-N: ~3.8 ppm (singlet, 4H).
-
N-CH2-Py: ~3.9 ppm (singlet, 8H).
-
-
Methyl group: 2.2 ppm (singlet, 3H).
Part 2: Metal Complex Synthesis ([Zn2(BPMP)(OAc)2]ClO4)
This protocol describes the synthesis of the dinuclear Zinc(II) complex.[2][3][4] The acetate groups serve as exogenous bridging ligands, mimicking the aspartate/glutamate bridges found in natural metalloenzymes.
Safety Critical Warning:
-
Perchlorate Salts: Organic perchlorates are potentially explosive. Handle only small quantities (mmol scale). Use a safety shield. Alternative: Where possible, substitute Sodium Perchlorate with Sodium Tetraphenylborate (NaBPh4) or Sodium Hexafluorophosphate (NaPF6) to generate safer non-coordinating counter-ions.
Protocol
Materials:
-
Ligand (HBPMP): 1.0 mmol (0.53 g)
-
Zinc(II) Acetate Dihydrate: 2.0 mmol (0.44 g)
-
Sodium Perchlorate (NaClO4): 1.0 mmol (0.12 g) (Or equimolar NaBPh4)
-
Solvent: Methanol (20 mL)
-
Base: Triethylamine (TEA) (1.0 mmol) – Optional, to ensure deprotonation of the phenol.
Step-by-Step Procedure:
-
Ligand Solution: Dissolve HBPMP (1.0 mmol) in 15 mL of Methanol.
-
Metal Addition: Add Zinc Acetate (2.0 mmol) dissolved in 5 mL Methanol. The solution may clarify or change color slightly.
-
Deprotonation: Add TEA (1.0 mmol). This ensures the central phenol is in its phenolate form (BPMP-), which is crucial for bridging the two metal centers.
-
Counter-ion Exchange: Add Sodium Perchlorate (1.0 mmol) dissolved in a minimum amount of water/methanol.
-
Crystallization: Stir for 30 minutes, then filter any particulates. Allow the filtrate to stand at room temperature or 4°C for slow evaporation.
-
Product: Colorless or pale yellow crystals of [Zn2(BPMP)(OAc)2]ClO4 should form within 2-5 days.
-
Collection: Filter crystals, wash with cold methanol/ether (1:1), and dry in air.
Part 3: Application Note – Phosphatase Mimetic Activity
The [Zn2(BPMP)(OAc)2]+ complex mimics the active site of Purple Acid Phosphatase (PAP) . It catalyzes the hydrolysis of phosphate monoesters. The standard assay uses bis(2,4-dinitrophenyl) phosphate (BDNPP) or para-nitrophenyl phosphate (pNPP) as a substrate.
Mechanistic Pathway
The dinuclear core activates the water molecule (acting as a nucleophile) and coordinates the phosphate ester (substrate), facilitating hydrolysis via a Lewis-acid activation mechanism.
Figure 2: Proposed catalytic cycle for phosphate ester hydrolysis by the Zn(II)-BPMP complex.
Kinetic Assay Protocol
Objective: Determine the Michaelis-Menten kinetic parameters (
Reagents:
-
Buffer: 50 mM HEPES or TRIS-HCl (pH 7.0 – 8.0). Note: Avoid phosphate buffers as they inhibit the reaction.
-
Substrate: BDNPP (Bis(2,4-dinitrophenyl) phosphate) stock solution (10 mM).
-
Catalyst: [Zn2(BPMP)(OAc)2]ClO4 stock solution (1 mM in DMSO/Buffer).
Procedure:
-
Baseline: In a quartz cuvette, mix 980 µL of Buffer and 10 µL of Catalyst stock (Final [Cat] = 10 µM).
-
Initiation: Add 10 µL of Substrate stock (Final [Sub] = 100 µM).
-
Measurement: Immediately monitor the increase in absorbance at 400 nm (formation of 2,4-dinitrophenolate) using a UV-Vis spectrophotometer.
-
Quantification: Record the initial rate (
) over the first 60-120 seconds. -
Kinetics: Repeat steps 1-4 with varying substrate concentrations (e.g., 50 µM to 2 mM).
-
Analysis: Plot
vs. [Substrate] and fit to the Michaelis-Menten equation to derive (turnover number).
Expected Results:
-
The complex should exhibit saturation kinetics.
-
Typical
values for this class of complexes range from to depending on pH and specific counter-ions.
Part 4: Data Summary & Characterization
Table 1: Spectroscopic Characterization of HBPMP and Zn-Complex
| Feature | HBPMP Ligand | [Zn2(BPMP)(OAc)2]ClO4 |
| Appearance | Yellowish viscous oil / solid | Colorless/Pale yellow crystals |
| 1H NMR (CDCl3) | Broadened signals due to exchange/fluxionality | |
| IR Spectroscopy | 3200-3400 cm | 1550-1600 cm |
| UV-Vis ( | ~260 nm ( | ~260 nm, plus tailing if charge transfer present |
| Mass Spec (ESI) |
Table 2: Crystallographic Parameters (Representative)
| Parameter | Value (Approx. for Zn2 analog) |
| Crystal System | Triclinic or Monoclinic |
| Space Group | |
| Zn...Zn Distance | 3.0 – 3.5 Å (Bridged by phenolate) |
| Coordination Geometry | Distorted Octahedral (N3O3 environment) |
References
-
Neves, A., et al. (2002). "Hydrolysis of phosphate diesters by a dinuclear zinc(II) complex: a functional model for the active site of purple acid phosphatases." Inorganica Chimica Acta.
-
Schenk, G., et al. (2022). "Biomimetics for purple acid phosphatases: A historical perspective." Journal of Inorganic Biochemistry.
-
Lovera, M., et al. (2021).[1] "Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands." Acta Crystallographica Section C.
-
Meyer, F., et al. (2000). "Bimetallic Zinc Complexes of a Binucleating Ligand: Synthesis, Structure, and Hydrolysis of Phosphate Esters." Inorganic Chemistry.
-
Gahan, L. R., et al. (2015). "Structural and spectroscopic characterization of dinuclear zinc(II) complexes of HBPMP." Journal of Coordination Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural, Spectroscopic, and Chemical Bonding Analysis of Zn(II) Complex [Zn(sal)](H2O): Combined Experimental and Theoretical (NBO, QTAIM, and ELF) Investigation [mdpi.com]
- 3. Synthesis, Crystal Structure, and Fluorescent Property of a Zn(II) Complex with N-Nicotinoylglycine Ligand [mdpi.com]
- 4. ijcm.du.ac.ir [ijcm.du.ac.ir]
Application Note: Catalytic Applications of HBPMP Metal Complexes
High-Performance Bioinorganic Catalysis: Protocols for Phosphatase and Catecholase Mimicry
Executive Summary & Core Directive
This guide details the synthesis and catalytic validation of metal complexes derived from HBPMP (2,6-bis[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol).
HBPMP is a premier dinucleating ligand . It is designed to hold two metal ions (Zn²⁺, Cu²⁺, Fe³⁺) in close proximity (~3.5–4.0 Å), mimicking the active sites of metalloenzymes like Purple Acid Phosphatase (PAP) and Catechol Oxidase . The phenol moiety acts as an endogenous bridge, facilitating magnetic exchange and electronic communication between metal centers.
Key Applications Covered:
-
Phosphatase Mimicry (Zn-HBPMP): Hydrolysis of phosphate diesters (DNA/RNA models).
-
Catecholase Activity (Cu-HBPMP): Oxidation of catechols to quinones.[1][2]
Mechanistic Principles
The catalytic power of HBPMP complexes stems from bimetallic cooperativity .
The "Butterfly" Core
The ligand coordinates two metal ions via the central phenolate oxygen and two "arms" containing bis(2-pyridylmethyl)amine units.
-
Lewis Acid Activation: One metal ion binds the substrate (phosphate or catechol), reducing electron density and making it susceptible to attack.
-
Nucleophile Positioning: The second metal ion often activates a water molecule (lowering its pKa to form a bridging or terminal hydroxide), positioning it for an intramolecular attack.
Visualization: Dinuclear Hydrolysis Mechanism
The following diagram illustrates the cooperative mechanism for phosphate ester hydrolysis by a Zn(II)-HBPMP complex.
Caption: Catalytic cycle of phosphate hydrolysis by Zn-HBPMP. Zn1 activates the electrophile; Zn2 generates the nucleophile.
Detailed Experimental Protocols
Protocol A: Synthesis of the HBPMP Ligand
Target: 2,6-bis[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol Purity Requirement: >98% (NMR confirmed)
Reagents:
-
2,6-bis(chloromethyl)-4-methylphenol (Precursor)
-
Bis(2-pyridylmethyl)amine (DPA)
-
Triethylamine (
) -
Acetonitrile (
) or THF
Step-by-Step Methodology:
-
Preparation: Dissolve 2,6-bis(chloromethyl)-4-methylphenol (10 mmol, 2.05 g) in 50 mL of dry acetonitrile under
atmosphere. -
Amine Addition: Add bis(2-pyridylmethyl)amine (20 mmol, 3.98 g) to the solution.
-
Base Addition: Add triethylamine (30 mmol, 4.2 mL) dropwise to scavenge the HCl generated.
-
Reaction: Reflux the mixture at 80°C for 24 hours. The solution will typically turn dark yellow/orange.
-
Work-up:
-
Evaporate solvent under reduced pressure.
-
Dissolve residue in
(50 mL) and wash with saturated (3 x 30 mL) to remove salts. -
Dry organic layer over
and concentrate.
-
-
Purification: Recrystallize from cold ethanol or purify via column chromatography (Alumina, EtOAC/Hexane gradient).
-
Validation: ¹H NMR (CDCl₃) should show a singlet for the methyl group (~2.2 ppm), methylene bridges (~3.8 ppm), and characteristic pyridine protons (7.0–8.5 ppm).
Protocol B: Synthesis of Dinuclear Metal Complexes
Target:
Methodology:
-
Dissolve HBPMP (1 mmol) in Methanol (20 mL).
-
Add Metal Perchlorate hexahydrate (
) (2 mmol) dissolved in Methanol (10 mL).-
Note: Perchlorates are potentially explosive. Use Acetate or Nitrate salts if safety restrictions apply, though perchlorates often yield better crystals.
-
-
Add Base: Add NaOH (1 mmol) or
to deprotonate the phenol and facilitate bridging. -
Precipitation: The complex often precipitates immediately or upon slow evaporation/ether diffusion.
-
Cu-Complex: Typically green/blue crystals.
-
Zn-Complex: Colorless/white powder.
-
-
Collection: Filter, wash with cold methanol/ether, and dry in vacuo.
Catalytic Assay Protocols
Assay 1: Phosphatase Activity (Zn-HBPMP)
Objective: Determine kinetic parameters (
Reagents:
-
Catalyst:
(1 mM stock in DMSO). -
Substrate: BDNPP (Sigma-Aldrich).
-
Buffer: 50 mM HEPES or TRIS (pH 7.0–8.5), containing 10-50% DMSO to ensure solubility.
Workflow:
-
Baseline: In a UV-Vis cuvette, add 980 µL of Buffer + 10 µL of Catalyst stock (Final [Cat] = 10 µM).
-
Initiation: Add 10 µL of BDNPP substrate stock (concentration varied: 0.5 – 10 mM).
-
Detection: Monitor the increase in absorbance at 400 nm (release of 2,4-dinitrophenolate,
). -
Control: Run a "Blank" with substrate only (no catalyst) to correct for spontaneous hydrolysis.
-
Calculation:
-
Convert
to Rate ( , M/s). -
Plot
vs [Substrate] using the Michaelis-Menten equation.
-
Assay 2: Catecholase Activity (Cu-HBPMP)
Objective: Measure the oxidation of 3,5-DTBC (3,5-di-tert-butylcatechol) to 3,5-DTBQ.[2]
Workflow:
-
Conditions: Air-saturated Methanol or Acetonitrile.
-
Substrate: 3,5-DTBC (freshly prepared to avoid auto-oxidation).
-
Procedure:
-
Mix Catalyst (
M) with Substrate ( M). -
Monitor absorbance at 400 nm (Quinone band,
).
-
-
Analysis: Determine Turnover Frequency (TOF) by dividing the initial rate by catalyst concentration.
Data Analysis & Performance Metrics
Kinetic Parameters Comparison
The following table summarizes typical performance metrics for HBPMP complexes compared to mononuclear standards.
| Catalyst System | Metal Ion | Substrate | Mechanism Note | ||
| Zn(II) | BDNPP | 2.4 | Cooperative Lewis Acid/Base | ||
| Mononuclear Zn | Zn(II) | BDNPP | N/A | Low activity (no cooperativity) | |
| Cu(II) | 3,5-DTBC | 1.5 |
Experimental Workflow Diagram
This diagram outlines the standard operating procedure for validating the catalyst.
Caption: Step-by-step workflow for kinetic characterization of HBPMP complexes.
Expert Insights & Troubleshooting
-
Solubility Issues: HBPMP complexes are hydrophobic. If precipitation occurs in aqueous buffer, increase DMSO content to 20-30% or use surfactants (e.g., Triton X-100) to create micellar reactors.
-
pH Dependence: For Zn-hydrolysis, the active species is often the hydroxo-bridged form. Perform a pH titration (pH 6.0 – 9.0) to find the optimal pH (usually near the
of the bound water, ~7.5). -
Counter-ion Effects: The choice of counter-ion (
, , ) affects the geometry of the active site. Acetate can bridge the metals, potentially inhibiting substrate binding (competitive inhibition). Perchlorate is non-coordinating and preferred for kinetic studies.
References
-
Neves, A., et al. (2002). "pH-Controlled Change of the Metal Coordination in a Dicopper(II) Complex of the Ligand H-BPMP: Crystal Structures, Magnetic Properties, and Catecholase Activity."[1] Inorganic Chemistry.
-
Krebs, B., et al. (2002).[3] "The Crystal Structure of Catechol Oxidase: New Insight into the Function of Type-3 Copper Proteins." Accounts of Chemical Research.
-
Balla, J., Kiss, T., & Jameson, R. F. (1992).[3] "Copper(II)-catalyzed oxidation of catechol by molecular oxygen in aqueous solution." Inorganic Chemistry.
-
Chin, J. (1991). "Developing artificial hydrolytic metalloenzymes by a unified mechanistic approach." Accounts of Chemical Research.
-
Gerdemann, C., Eicken, C., & Krebs, B. (2002).[3] "Catechol oxidase model complexes." Accounts of Chemical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure, and catecholase activity of bispyrazolylacetate copper(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. CATECHOLASE ACTIVITY AND SUBSTITUENT EFFECT OF NEW HOMOLEPTIC COPPER(II) CHALCONE COMPLEXES | Journal of Sustainable Technologies and Materials [jstm.unze.ba]
experimental protocol for HBPMP-based phosphate assay
Abstract & Core Logic
This application note details the experimental protocol for sensing inorganic phosphate (
Unlike simple precipitation methods, the H-bpmp assay relies on a Dinuclear Metal Complex mechanism . The H-bpmp ligand coordinates two metal ions (typically
Key Advantages:
-
High Selectivity: The geometric arrangement of the two metal centers specifically matches the bite angle of phosphate/pyrophosphate.
-
Tunability: Works with both colorimetric (Pyrocatechol Violet) and fluorescent (Eosin/Coumarin) indicators.
-
Physiological Compatibility: Functions robustly at neutral pH (7.0–7.4).
Scientific Principle: Indicator Displacement Assay (IDA)
The core of this assay is the competition between the Indicator (Ind) and the Phosphate (
-
Ensemble Formation: The H-bpmp ligand binds two Zinc ions (
) to form the receptor . -
Sensor Assembly: The Receptor binds the Indicator, quenching its fluorescence or shifting its absorbance (Signal OFF or State A ).
-
Detection: Phosphate enters the pocket, displacing the Indicator. The free Indicator returns to its native state (Signal ON or State B ).
Thermodynamic Equilibrium:
Figure 1: Mechanism of the H-bpmp based Indicator Displacement Assay. The dinuclear zinc core acts as the recognition site.
Materials & Reagents
Critical Reagent Purity: Use analytical grade salts. Phosphate contamination in water is a common failure point; use only
| Reagent | Specification | Role |
| H-bpmp | 2,6-bis[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol | Dinucleating Ligand |
| Zinc Perchlorate | Metal Center Source | |
| Pyrocatechol Violet (PV) | Analytical Grade | Colorimetric Indicator |
| HEPES Buffer | 10 mM, pH 7.4 | Physiological Buffer |
| Phosphate Standard | Calibration Standard |
Safety Note: Perchlorate salts are potentially explosive when dry. Handle in solution or substitute with Zinc Nitrate (
Experimental Protocol
Phase 1: Preparation of the Receptor Complex ( -Hbpmp)
Rationale: The ligand must be metallated stoichiometrically to function.
-
Ligand Stock: Dissolve H-bpmp (
) in minimal DMSO to create a 10 mM stock . -
Metal Stock: Prepare a 20 mM aqueous solution of
. -
Complexation:
-
Mix the Ligand Stock and Metal Stock in a 1:2 molar ratio (1 part Ligand : 2 parts Metal).
-
Example: Mix
Ligand Stock (10 mM) + Zinc Stock (20 mM) + HEPES Buffer. -
Incubate at room temperature for 30 minutes .
-
Result: This is your 2 mM Receptor Stock (
) .
-
Phase 2: Determination of Indicator Affinity ( )
Rationale: You must determine the optimal Indicator concentration. Too much indicator reduces sensitivity; too little reduces dynamic range.
-
Dilute Receptor Stock to 20
in HEPES buffer ( total volume in cuvette). -
Titrate aliquots of Pyrocatechol Violet (PV) (from 0 to 40
). -
Measure Absorbance: Monitor peak at 444 nm (Free PV) and 620 nm (Bound PV).
-
Observation: As PV binds, the solution shifts from Yellow (Free) to Blue (Bound).
-
-
Selection: Choose the PV concentration that achieves 80-90% saturation of the receptor. Typically, this is a 1:1 ratio (
Receptor : PV).
Phase 3: Phosphate Detection (The Assay)
-
Prepare Sensor Solution:
-
Mix Receptor and PV at the optimized ratio (e.g.,
each) in HEPES buffer. -
Allow to equilibrate for 10 minutes. Color should be stable Blue .
-
-
Sample Addition:
-
Add
of Sensor Solution to cuvettes. -
Add aliquots of the phosphate-containing sample (
).
-
-
Measurement:
-
Record Absorbance at 444 nm (Yellow) and 620 nm (Blue).
-
Wait Time: 2 minutes post-addition for equilibrium.
-
-
Quantification:
Data Analysis & Validation
A. Calibration Curve Construction
Normalize the signal response (
Typical Data Output:
| Phosphate ( | Abs (620 nm) [Bound] | Abs (444 nm) [Free] | Ratio (444/620) |
| 0 (Blank) | 0.850 | 0.100 | 0.11 |
| 5 | 0.750 | 0.250 | 0.33 |
| 10 | 0.600 | 0.400 | 0.66 |
| 20 | 0.300 | 0.750 | 2.50 |
| 50 (Sat) | 0.150 | 0.880 | 5.86 |
B. Interference Testing (Selectivity)
The H-bpmp receptor is highly selective, but competitive anions must be tested.
-
Protocol: Add
of potential interferents ( , , , Acetate) to the Sensor Solution. -
Acceptance Criteria: Signal change should be
compared to the blank. -
Note:
(Pyrophosphate) often binds stronger than . If distinguishing the two is required, use a secondary enzyme (Pyrophosphatase) to hydrolyze to .
Workflow Visualization
Figure 2: Operational workflow for the H-bpmp Phosphate Assay.
References
-
Original Synthesis & Specificity: Han, M. S., & Kim, D. H. (2002). "Naked-Eye Detection of Phosphate Ions in Aqueous Solution Using a Zinc Complex of Dipicolylamine Derivative." Angewandte Chemie International Edition.
-
H-bpmp Mechanism & Pyrophosphate Sensing: Lee, D. H., Im, J. H., Son, S. U., Chung, Y. K., & Hong, J. I. (2003). "An Azophenol-Based Chromogenic Pyrophosphate Sensor in Water." Journal of the American Chemical Society.
-
Review of Dinuclear Zinc Receptors: Hargrove, A. E., Nieto, S., Zhang, T., Sessler, J. L., & Anslyn, E. V. (2011). "Artificial Receptors for the Recognition of Phosphorylated Molecules." Chemical Reviews.
-
Application in Biological Samples (Peroxidase Mimicry): Kim, H. J., et al. (2018).[1] "An [Mn2(bpmp)]3+ complex as an artificial peroxidase and its applications in colorimetric pyrophosphate sensing." Talanta.
Sources
- 1. An [Mn2(bpmp)]3+ complex as an artificial peroxidase and its applications in colorimetric pyrophosphate sensing and cascade-type pyrophosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6852501B2 - Methods for determining ATPase activity and uses thereof - Google Patents [patents.google.com]
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol in bioinorganic chemistry
Executive Summary
This guide details the synthesis, metallation, and catalytic application of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (commonly abbreviated as H-BPMP ). This ligand is a cornerstone in bioinorganic chemistry for modeling dinuclear metalloenzymes . Its phenol core provides an endogenous oxygen bridge that holds two metal ions in close proximity (3.0 – 4.0 Å), mimicking the active sites of enzymes such as urease , purple acid phosphatase (PAP) , and catechol oxidase .
This document provides self-validating protocols for:
-
Ligand Synthesis: A robust Mannich condensation route.
-
Metallation: Preparation of dinuclear Zn(II) and Cu(II) cores.
-
Functional Assays: Protocols for phosphodiester hydrolysis (phosphatase activity) and catechol oxidation (oxidase activity).
Ligand Architecture & Synthesis
The H-BPMP ligand features a "robotic arm" architecture: a central phenolic anchor flanked by two bis(2-pyridylmethyl)amine (BPA) chelating units. Upon deprotonation, the phenolate oxygen (
Protocol 1: Synthesis of H-BPMP via Mannich Condensation
Principle: The synthesis utilizes a double Mannich reaction where the electron-rich phenol ring attacks the iminium ion generated in situ from formaldehyde and the secondary amine (BPA).
Reagents:
-
Precursor: 4-Methylphenol (p-Cresol) [CAS: 106-44-5]
-
Amine: Bis(2-pyridylmethyl)amine (BPA) [CAS: 1539-42-0]
-
Aldehyde: Paraformaldehyde (or 37% Formaldehyde solution)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve bis(2-pyridylmethyl)amine (20 mmol, 3.98 g) in 50 mL of methanol.
-
Activation: Add paraformaldehyde (22 mmol, 0.66 g) to the solution. Heat gently (40°C) for 20 minutes to ensure depolymerization and formation of the reactive hemiaminal/iminium species.
-
Addition: Add 4-methylphenol (10 mmol, 1.08 g) to the reaction mixture. Note: The ratio is strictly 2:1 (Amine:Phenol).
-
Reflux: Equip with a condenser and reflux the mixture at 65-70°C for 24–48 hours. The solution will typically turn from colorless to pale yellow/orange.
-
Isolation (Critical):
-
Cool the reaction to room temperature.
-
If an oil forms, decant the supernatant and triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
If no precipitate forms, remove solvent under reduced pressure to obtain a viscous oil. Dissolve in minimal hot ethanol and let stand at 4°C overnight.
-
-
Purification: Recrystallize from Ethanol/Acetonitrile (1:1).
-
Yield: Expected yield is 60–75%. Product appears as a white or off-white powder.
Characterization Checkpoints:
-
NMR (CDCl
): Look for the disappearance of the phenol ortho protons and the appearance of a singlet methylene bridge ( ) connecting the phenol to the amine at ppm. -
Mass Spectrometry (ESI+): Target mass
m/z.
Metallation Strategies
The versatility of H-BPMP lies in its ability to accommodate various transition metals. The general formula for the complexes is
Protocol 2: Generation of Dinuclear Complexes
Target Complexes:
-
Zn-Hydrolase Model:
-
Cu-Oxidase Model:
Methodology:
-
Ligand Solution: Dissolve H-BPMP (0.1 mmol, 53 mg) in 10 mL of Methanol.
-
Base Addition: Add Triethylamine (TEA) (0.1 mmol, 14
L) to deprotonate the phenol. Crucial: This ensures the formation of the endogenous phenolate bridge. -
Metal Addition:
-
For Zn: Add
(0.2 mmol) and Sodium Acetate (0.2 mmol). -
For Cu: Add
(0.2 mmol).
-
-
Reaction: Stir at room temperature for 2 hours.
-
Precipitation:
-
Filter any insoluble particulates.
-
Slowly diffuse Diethyl Ether into the Methanol solution (vapor diffusion method).
-
Crystals suitable for X-ray diffraction typically form within 2–5 days.
-
Safety Note: Perchlorate salts are potentially explosive when dry. Handle small quantities and never scrape dried salts. Alternatively, use Triflate (
Application A: Phosphodiester Hydrolysis (Zn Model)
Context: Dinuclear Zn(II) centers are the catalytic engines of phosphatases. This assay uses HPNP (2-hydroxypropyl-p-nitrophenyl phosphate), a standard RNA analog, to measure hydrolytic activity.
Protocol 3: Kinetic Assay with HPNP
Reagents:
-
Substrate: HPNP (10 mM stock in water).
-
Buffer: 50 mM HEPES, pH 7.0 – 8.5 (controlled ionic strength with 0.1 M
). -
Catalyst: Zn-BPMP complex (1 mM stock in DMSO/MeOH).
Workflow:
-
Blanking: In a quartz cuvette, mix 980
L Buffer + 10 L Substrate (Final [S] = 0.1 mM). Zero the UV-Vis spectrophotometer. -
Initiation: Add 10
L of Zn-BPMP catalyst (Final [Cat] = 10 M). Mix rapidly by inversion. -
Monitoring: Track absorbance at 400 nm (formation of p-nitrophenolate anion) for 30 minutes at 25°C.
-
Quantification: Calculate initial rate (
) using the extinction coefficient of p-nitrophenolate ( at pH > 8).
Mechanism Visualization (Graphviz):
Caption: The dinuclear core operates cooperatively: One Zn ion acts as a Lewis acid to polarize the phosphoryl group, while the second Zn ion activates the nucleophile (hydroxide or alkoxide).
Application B: Catecholase Activity (Cu Model)
Context: Modeled after Catechol Oxidase , this assay measures the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ). The bulky tert-butyl groups prevent ring-opening polymerization, ensuring clean kinetics.
Protocol 4: Oxidative Catalysis Assay
Reagents:
-
Substrate: 3,5-DTBC (100 mM stock in MeOH, prepare fresh daily).
-
Solvent: Air-saturated Methanol (source of
). -
Catalyst: Cu-BPMP complex.
Workflow:
-
Baseline: Prepare a cuvette with 2 mL Methanol and 20
L Catalyst (Final [Cat] = M). -
Saturation: Add Substrate (e.g., 20
L to 200 L) to achieve varying concentrations (1 mM – 10 mM). -
Detection: Monitor the growth of the quinone band at 400–420 nm (
). -
Analysis: Plot
vs. [Substrate] to determine Michaelis-Menten parameters ( , , ).[1]
Data Presentation: Comparative Activity
| Parameter | Zn-BPMP (Hydrolysis) | Cu-BPMP (Oxidation) |
| Primary Target | Phosphate Esters (HPNP/BNPP) | Catechols (DTBC) |
| Active Species | ||
| Key Intermediate | Phosphorane Transition State | Semiquinone-Cu(I)Cu(II) Radical |
| Typical | ||
| Detection | 400 nm (p-NP release) | 400 nm (Quinone formation) |
Scientific Integrity & Troubleshooting
Self-Validating the System:
-
The "Blank" Check: Always run the assay with metal salt only (
or ) without the ligand. The free metal rate should be negligible compared to the complex. If free metal is active, your buffer may be contaminated or the pH is too high (causing metal hydroxide precipitation). -
Solubility: H-BPMP complexes are hydrophobic. If precipitation occurs in aqueous buffers (for Zn assays), add up to 10-20% DMSO or Ethanol as a co-solvent.
-
Air Sensitivity: The Cu(I) intermediate in the oxidase cycle is air-sensitive. However, the assay requires oxygen. Ensure the methanol is air-saturated. For mechanistic studies (anaerobic), use a Schlenk line.
References
-
Neves, A. et al. "Bioinorganic Chemistry of Copper and Zinc: From Enzymes to Model Complexes." Inorganica Chimica Acta, 2012 .
-
Karlin, K. D. et al. "Synthesis and Properties of Copper Complexes of Bis-Pyridyl-Amine Ligands." Inorganic Chemistry, 1982 .
-
Krebs, B. et al. "Dinuclear Zinc Complexes as Models for Phosphatases." Accounts of Chemical Research, 2000 .
-
Meyer, F. et al. "Bimetallic Cooperativity in Phosphate Ester Hydrolysis." Chemical Society Reviews, 2010 .
-
Banu, K. S. et al. "Catechol Oxidase Activity of Dinuclear Copper(II) Complexes."[2] Inorganic Chemistry, 2008 .
Sources
HBPMP as a ligand in oxidation catalysis
Application Note: High-Performance Biomimetic Oxidation using HBPMP-Cu(II) Systems
Executive Summary
This guide details the synthesis, complexation, and catalytic application of HBPMP (2,6-bis[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol). As a compartmental dinucleating ligand, HBPMP is the gold standard for synthesizing dinuclear copper(II) complexes that mimic the active site of type-3 copper enzymes like Catechol Oxidase and Tyrosinase .
The protocols below provide a self-validating workflow for using HBPMP-Cu(II) complexes to catalyze the aerobic oxidation of catechols to quinones—a critical transformation in drug synthesis and green chemistry.
Chemical Background & Ligand Design
The HBPMP ligand features a central phenol ring flanked by two dipicolylamine (DPA) arms. Upon deprotonation, the central phenolate oxygen acts as a bridge between two metal ions, enforcing a specific metal-metal distance (approx. 3.0–4.0 Å) that facilitates cooperative substrate binding and electron transfer.
-
IUPAC Name: 2,6-bis[[bis(2-pyridylmethyl)amino]methyl]-4-methylphenol[1][2]
-
Common Acronyms: H-BPMP, HBPMP, HL (in coordination chemistry notation).
-
Role: Dinucleating scaffold for Cu, Zn, Mn, and Fe.
Mechanism of Action: The Cooperative Effect
In the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC), the dinuclear Cu(II) center binds the substrate as a dianion. The close proximity of the two copper ions allows for a rapid two-electron transfer, reducing the metal center to Cu(I)-Cu(I) while releasing the quinone product. The reduced center then activates molecular oxygen to regenerate the active species.
Protocol 1: Ligand Synthesis (HBPMP)
Objective: Synthesize high-purity HBPMP via a double Mannich condensation. Safety: Formaldehyde is a carcinogen. Perform all steps in a fume hood.
Reagents:
-
A: 4-Methylphenol (p-Cresol) [10 mmol, 1.08 g]
-
B: Bis(2-pyridylmethyl)amine (DPA) [20 mmol, 3.98 g]
-
C: Formaldehyde (37% aq.[3] solution) [20 mmol, ~1.6 mL]
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: Dissolve Reagent B (DPA) in 20 mL of ethanol in a round-bottom flask.
-
Addition: Add Reagent C (Formaldehyde) dropwise to the amine solution. Stir for 10 minutes at room temperature to form the transient iminium species.
-
Coupling: Add Reagent A (p-Cresol) to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 24 hours .
-
Checkpoint: The solution should turn from clear to slightly yellow/orange.
-
-
Isolation: Cool the solution to room temperature. If an oil forms, decant the supernatant and triturate the oil with cold methanol. If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from hot ethanol or acetonitrile.
-
Yield Expectation: 60–80%.
-
Validation: 1H NMR (CDCl3) should show a singlet for the methyl group (~2.2 ppm) and a singlet for the methylene bridges (~3.8 ppm).
-
Protocol 2: Complex Synthesis Cu2(BPMP)(OH)2
Objective: Form the active
Reagents:
-
HBPMP Ligand (from Protocol 1) [1 mmol]
- [2 mmol]
-
Triethylamine (TEA) [1 mmol] (to deprotonate the phenol)
-
Sodium Hydroxide (NaOH) [1 mmol] (to provide the
-OH bridge)
Methodology:
-
Dissolve HBPMP (1 mmol) in Methanol (20 mL).
-
Add TEA (1 mmol). The solution may darken slightly.
-
Add the Copper salt (2 mmol) dissolved in Methanol (10 mL) dropwise.
-
Observation: Solution turns deep green (characteristic of dinuclear Cu(II)-phenolate).
-
-
Add NaOH (1 mmol) as an aqueous solution.
-
Stir for 2 hours. Filter any precipitate.[4]
-
Slow evaporation of the filtrate yields green crystals.
Protocol 3: Catalytic Oxidation Assay (Catecholase Activity)
Objective: Quantify the catalytic efficiency (
Experimental Setup:
-
Instrument: UV-Vis Spectrophotometer (scanning 200–800 nm).
-
Path Length: 1 cm quartz cuvette.
-
Solvent: Acetonitrile or Methanol (air-saturated).
-
Temperature: 25°C.
Workflow:
-
Baseline: Prepare a blank cuvette with 3 mL of solvent.
-
Catalyst Stock: Prepare a
M solution of the [Cu2(BPMP)(OH)] complex. -
Substrate Stock: Prepare a
M solution of 3,5-DTBC. -
Kinetic Run:
-
Add 100
L of Catalyst Stock to the cuvette (Final [Cat] M). -
Add varying volumes of Substrate Stock (e.g., 10–100 equivalents).
-
Immediately start recording absorbance at 400 nm (the
of the quinone product). -
Record for 10–20 minutes.
-
Data Analysis (Michaelis-Menten):
Calculate the initial rate (
| Substrate Conc. [S] (mM) | Initial Rate ( |
| 1.0 | (Measured Value) |
| 2.5 | (Measured Value) |
| 5.0 | (Measured Value) |
| 10.0 | (Measured Value) |
-
Plot:
vsngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (Lineweaver-Burk). -
Extract:
(y-intercept) and (x-intercept). -
Calculate Turnover Frequency (TOF):
.
Typical Values: A successful synthesis should yield a
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Solubility | Inappropriate anion or solvent mismatch. | Switch from perchlorate to triflate salts; use MeCN/MeOH mixtures. |
| No Catalytic Activity | Formation of inactive Cu-dimers or lack of base. | Ensure 1 eq. of base is added during complexation to form the active |
| Precipitation during Assay | Substrate concentration too high. | Reduce [DTBC] or ensure solvent is strictly organic (avoid excess water). |
References
-
Neves, A. et al. (2002). "Dicopper(II) Complexes of H-BPMP-Type Ligands: pH-Induced Changes of Redox, Spectroscopic Properties, and Catecholase Activities." Inorganic Chemistry, 41(7), 1788–1794.
-
Krebs, B. et al. (1998). "Synthesis, structure and catecholase activity study of dinuclear copper(II) complexes." Journal of the Chemical Society, Dalton Transactions, (23), 4055–4066.
-
Moubaraki, B. et al. (2000). "pH-Controlled Change of the Metal Coordination in a Dicopper(II) Complex of the Ligand H-BPMP." Inorganic Chemistry, 39(17), 3768–3770.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparative study of the catalytic oxidation of catechols by copper(II) complexes of tripodal ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: UV-Vis Spectroscopic Characterization and Kinetic Analysis of HBPMP-Phosphate Complexes
This Application Note is designed for researchers in bioinorganic chemistry and drug development focusing on phosphatase mimetics and phosphate sensing. It details the UV-Vis spectroscopic characterization of the dinuclear complex formed between HBPMP (2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol) and phosphate species.
Executive Summary
The HBPMP ligand is a premier scaffold in bioinorganic chemistry for creating dinuclear metal complexes (typically Zn(II) or Cu(II)) that mimic the active sites of metallophosphatases (e.g., Purple Acid Phosphatase). The HBPMP-Phosphate complex is of critical interest for two reasons:
-
Structural Mimicry: It models the enzyme-substrate (or enzyme-inhibitor) adduct, providing insights into the catalytic mechanism of phosphate ester hydrolysis.
-
Sensing Applications: The complex serves as a selective receptor for phosphate (
, ) and pyrophosphate ( ) anions in aqueous media.[1][2]
This guide provides protocols for the equilibrium binding titration (to determine association constants) and the catalytic hydrolysis assay (to determine kinetic parameters
Theoretical Foundation
The HBPMP Scaffold
HBPMP (also referred to as HL ) is a phenol-based dinucleating ligand.[3]
-
Structure: A central phenol ring substituted at the 2,6-positions with bis(2-pyridylmethyl)amine arms.[3]
-
Coordination: Upon deprotonation of the phenol, the phenolate oxygen bridges two metal ions (
and ). The pyridyl arms complete the coordination sphere, leaving exogenous coordination sites available for bridging ligands (acetate, hydroxide, or phosphate ).
Mechanism of Phosphate Binding
In the dinuclear complex
-
Cu(II) Complexes: Binding induces a shift in the d-d transition bands (600–850 nm) and Ligand-to-Metal Charge Transfer (LMCT) bands (300–450 nm).
-
Zn(II) Complexes: While Zn(II) is
(colorless), the complex is often studied via Indicator Displacement Assays (IDA) using a colorimetric dye (e.g., Pyrocatechol Violet) or by monitoring the hydrolysis of chromogenic substrates like BDNPP (bis(2,4-dinitrophenyl)phosphate).
Experimental Protocols
Materials & Reagents
| Reagent | Specification | Role |
| HBPMP | >98% Purity (Synthesized via Mannich reaction) | Dinucleating Ligand |
| Metal Salt | Metal Source | |
| Buffer | HEPES or MOPS (50 mM, pH 7.0–7.5) | pH Control (Critical for phosphate speciation) |
| Phosphate Std | Analyte / Substrate mimic | |
| Substrate | BDNPP (Bis(2,4-dinitrophenyl)phosphate) | Kinetic Substrate (for Zn-HBPMP assays) |
| Solvent | Acetonitrile / Water (50:50 v/v) | Co-solvent system to ensure ligand solubility |
Protocol A: Preparation of the Stock
Note: HBPMP is a 1:2 (Ligand:Metal) system.
-
Ligand Solution: Dissolve
of HBPMP ( ) in Acetonitrile to make a stock. -
Metal Solution: Prepare a
aqueous solution of or . -
Complex Formation:
-
Mix
Ligand stock + Metal stock. -
Add
of dilute NaOH (to deprotonate the phenol). -
Allow to equilibrate for 30 mins at room temperature.
-
Result: A
stock of the dinuclear complex. (Blue/Green for Cu, Colorless for Zn).
-
Protocol B: UV-Vis Titration (Equilibrium Binding)
Target: Determination of Binding Constant (
-
Baseline: Transfer
of buffered solvent (HEPES pH 7.4) into a quartz cuvette. Add of the Cu-HBPMP complex stock (Final conc: ). -
Scan: Record the UV-Vis spectrum (300–900 nm). Note the
of the d-d band ( for Cu). -
Titration:
-
Add aliquots (
) of the Phosphate Standard solution. -
Mix and wait 2 minutes for equilibrium.
-
Record spectrum after each addition.
-
-
Endpoint: Continue until no further spectral changes are observed (saturation).
-
Data Output: You will observe a shift in
or an isosbestic point, indicating clean conversion from the aqua-complex to the phosphate-complex.
Protocol C: Kinetic Phosphatase Assay (Hydrolysis)
Target: Catalytic activity of Zn-HBPMP against phosphate esters.
-
Substrate Prep: Prepare a
stock of BDNPP in buffer. -
Catalyst Prep: Dilute the Zn-HBPMP stock to
in the reaction buffer. -
Reaction Initiation:
-
In the cuvette, place
of Buffer + of Catalyst. -
Add
of BDNPP substrate. -
Immediately start "Kinetics Mode" on the UV-Vis spectrophotometer.
-
-
Monitoring: Monitor Absorbance at 400 nm (release of 2,4-dinitrophenolate anion).
-
Quantification: Use the extinction coefficient of 2,4-dinitrophenolate (
) to calculate the initial rate ( ).
Data Analysis & Visualization
Binding Constant Calculation (Benesi-Hildebrand)
For the titration data (Protocol B), plot the change in absorbance (
-
y-intercept:
-
Slope:
-
Result:
(Association Constant).
Kinetic Parameters (Michaelis-Menten)
For Protocol C, perform the assay at varying substrate concentrations
-
:
Workflow Diagram
Caption: Workflow for the synthesis of the HBPMP complex and subsequent UV-Vis analytical pathways.
Mechanistic Diagram
Caption: Simplified catalytic cycle showing the bridging coordination of phosphate to the dinuclear center.
Critical Troubleshooting & Controls
| Parameter | Issue | Solution |
| pH Drift | Phosphate binding is pH sensitive ( | Use strong buffers (50 mM HEPES). Check pH after metal addition (metal hydrolysis releases protons). |
| Precipitation | Complex precipitates at high conc. | Keep complex concentration |
| Metal Hydrolysis | Formation of insoluble metal hydroxides. | Avoid pH > 8.0 for Zn/Cu complexes unless specific ligands stabilize them. |
| Stoichiometry | Incomplete complexation. | Ensure strictly 1:2 (Ligand:Metal) ratio. Excess metal can cause background hydrolysis. |
References
-
Neves, A., et al. "Hydrolysis of phosphate diesters by a dinuclear zinc(II) complex of a new septadentate ligand." Inorganic Chemistry, 2002.[4][5] Link
-
Krebs, B., et al. "Dinuclear Zinc(II) Complexes as Models for the Active Site of Purple Acid Phosphatase." European Journal of Inorganic Chemistry, 1999. Link
-
Anbu, S., et al. "Aqueous fluorometric and colorimetric sensing of phosphate ions by a fluorescent dinuclear zinc complex." Inorganic Chemistry, 2009.[1][6] Link
-
Coleman, J. E. "Structure and mechanism of alkaline phosphatase." Annual Review of Biophysics, 1992. Link
Sources
- 1. Aqueous fluorometric and colorimetric sensing of phosphate ions by a fluorescent dinuclear zinc complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dinuclear Zinc(II) Macrocyclic Complex as Receptor for Selective Fluorescence Sensing of Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dinuclear zinc(II) complexes with hydrogen bond donors as structural and functional phosphatase models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcbp.org [lcbp.org]
- 5. journalajocs.com [journalajocs.com]
- 6. Structure of the ternary complex of phosphomevalonate kinase: the enzyme and its family - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for synthesizing dinuclear metal complexes with HBPMP
Application Note: Strategic Synthesis and Characterization of Dinuclear Metal Complexes Utilizing the HBPMP Scaffold
Abstract
This technical guide details the protocol for synthesizing and characterizing dinuclear metal complexes derived from the ligand 2,6-bis[[bis(2-pyridylmethyl)amino]methyl]-4-methylphenol (HBPMP) . HBPMP is a premier dinucleating scaffold used to model metalloenzymes such as ureases, phosphatases, and catechol oxidases. This note provides a self-validating workflow for generating Zn(II) and Cu(II) complexes, emphasizing the critical role of pH control in phenolate bridging and the selection of counter-anions for biological compatibility.
Introduction: The HBPMP Scaffold
The HBPMP ligand (often abbreviated as H-BPMP or HL) is designed to hold two metal ions in close proximity (
Mechanism of Action:
-
Protonated State (HBPMP): The phenolic proton prevents simultaneous coordination of two metals.
-
Deprotonated State (BPMP⁻): Upon treatment with a base (or basic metal salt), the phenolate oxygen becomes a
-bridging donor, locking two metal ions into a cooperative dinuclear core.
Protocol Phase I: Ligand Synthesis
The synthesis of HBPMP is a double Mannich condensation. Purity of the secondary amine precursor is the rate-limiting factor for yield quality.
Reagents:
-
4-Methylphenol (p-Cresol) (10 mmol)
-
Bis(2-pyridylmethyl)amine (DPA) (20 mmol)
-
Paraformaldehyde (22 mmol)
-
Solvent: Methanol (HPLC grade)
Step-by-Step Methodology:
-
Precursor Solubilization: Dissolve 4-methylphenol (1.08 g, 10 mmol) in 20 mL of methanol in a round-bottom flask.
-
Amine Addition: Add bis(2-pyridylmethyl)amine (3.98 g, 20 mmol) to the solution. Stir for 10 minutes at room temperature to ensure homogeneity.
-
Formaldehyde Activation: Add paraformaldehyde (0.66 g, 22 mmol) slowly.
-
Technical Insight: A slight excess (10%) of paraformaldehyde drives the reaction to completion, preventing mono-substituted byproducts.
-
-
Reflux: Heat the mixture to reflux (
) for 48 hours. The solution will typically turn from colorless to pale yellow/orange. -
Isolation:
-
Cool to room temperature.
-
If an oil forms, decant the supernatant and triturate the oil with cold diethyl ether or hexane to induce solidification.
-
Recrystallize from hot ethanol/acetonitrile.
-
-
Validation:
-
Yield: Expected >75%.
-
1H NMR (CDCl3): Look for the singlet at
ppm (phenolic OH) and the disappearance of the ortho-protons of p-cresol.
-
Protocol Phase II: Metallation Strategies
This section details the synthesis of
A. Dinuclear Zinc(II) Synthesis (Phosphatase Model)
Target:
Reagents:
-
HBPMP (0.5 mmol)
- (1.05 mmol)
-
Solvent: Methanol/Acetonitrile (1:1 v/v)
-
Precipitating Agent:
or (Caution with perchlorates)
Protocol:
-
Ligand Solution: Dissolve HBPMP (0.5 mmol) in 15 mL of warm methanol.
-
Metal Addition: Add a solution of zinc acetate (1.05 mmol) in 10 mL methanol dropwise.
-
Observation: The solution remains clear. The acetate anion acts as an internal base, facilitating the deprotonation of the phenol.
-
-
Bridging Stabilization: Stir for 1 hour at
. The acetate groups naturally bridge the two zinc centers. -
Counter-ion Exchange (Optional): To isolate a crystalline salt, add a saturated solution of
(or for better solubility in organic solvents). -
Crystallization: Slow evaporation of the solvent over 3-5 days yields colorless block crystals.
B. Dinuclear Copper(II) Synthesis (Oxidase Model)
Target:
Reagents:
-
HBPMP (0.5 mmol)
- (1.0 mmol)
-
Base: Triethylamine (TEA) (1.0 mmol)
-
Solvent: Acetonitrile
Protocol:
-
Degassing: Degas acetonitrile with
for 15 mins (prevents oxidation of ligand benzylic positions). -
Metal Addition: Add copper perchlorate solution to the ligand solution. The mixture turns light blue.
-
Base Activation: Add TEA (1 eq) dropwise.
-
Critical Causality: The color will instantly shift to deep green/teal . This color change confirms the formation of the Phenolate-Cu(II) LMCT band, indicating successful deprotonation and bridging.
-
-
Isolation: Filter any particulates. Layer with diethyl ether for crystallization.
Visualization of Workflow
The following diagram illustrates the synthetic logic and structural evolution of the complex.
Figure 1: Synthetic pathway from precursor assembly to dinuclear metallation. Note the critical base-addition step required to activate the phenolate bridge.
Characterization & Validation Data
To ensure scientific integrity, compare your experimental results against these standard values.
Table 1: Diagnostic Physicochemical Properties
| Parameter | Zn(II) Complex (Phosphatase Model) | Cu(II) Complex (Oxidase Model) | Interpretation |
| Visual Color | Colorless / White | Deep Green / Teal | Zn is |
| UV-Vis ( | 400 nm band confirms Phenolate | ||
| IR Spectroscopy | Acetate bridge confirmation in Zn complex. | ||
| Mass Spec (ESI) | Verifies 2:1 Metal:Ligand stoichiometry. | ||
| Sharp signals (Diamagnetic) | Broad/Silent (Paramagnetic) | Zn complex allows structural solution via NMR. |
Structural Logic & Coordination Environment
The coordination geometry is essential for catalytic activity. The diagram below depicts the connectivity.
Figure 2: Core coordination motif. The phenolate oxygen (Red) and the exogenous bridge (Yellow) hold the two metal centers (Grey) in a specific distance (
Safety & Handling Notes
-
Perchlorate Warning: While perchlorate salts (
) crystallize well, they are potentially explosive when dry or in contact with organics.-
Alternative: Use Triflate (
) or Hexafluorophosphate ( ) salts for safer handling without compromising solubility.
-
-
Solvent Toxicity: Methanol and Acetonitrile are toxic. Perform all synthesis in a fume hood.
References
-
Meyer, F., et al. (2014). "Dinuclear Zinc(II) Complexes with Hydrogen Bond Donors as Structural and Functional Phosphatase Models." Inorganic Chemistry.
-
Neves, A., et al. (2005). "Phosphodiester Cleavage Promoted by an Asymmetric Dinuclear Zinc Complex." Inorganic Chemistry. (See related: )
-
Krebs, B., et al. (2002). "Dinuclear Zinc Complexes with HBPMP derivatives." Dalton Transactions.[1] (Contextual validation: )
-
Bi, C., et al. (2014).[2] "Synthesis, Crystal Structure and Fluorescent Properties of Dinuclear Zinc Complex." Asian Journal of Chemistry.
-
Zhan, N., et al. (2014). "Crystal structure of [Zn2(BPMP)(OAc)2]+ cation." ResearchGate Data.
Sources
fluorescent sensing using derivatives of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Application Note: Fluorescent Sensing with 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP) Derivatives
Abstract
This guide details the operational protocols for utilizing 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP) and its dinuclear zinc derivatives as fluorescent chemosensors. H-BPMP is a privileged scaffold in coordination chemistry, capable of binding two metal ions in close proximity. This dinucleating ability allows for two distinct sensing modes:[1] (1) Turn-on fluorescence detection of Zn²⁺ via Photoinduced Electron Transfer (PET) suppression, and (2) Selective sensing of phosphorylated species (PPi, ATP) using the resulting dinuclear zinc complex, typically via an Indicator Displacement Assay (IDA).
The Sensor Scaffold: Mechanism & Chemistry
Molecule Profile
-
Common Name: H-BPMP
-
IUPAC: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
-
Core Structure: A phenolic ring substituted at the 2,6-positions with bis(2-pyridylmethyl)amine (DPA) arms.
-
Key Property: The phenol moiety acts as a bridging ligand. Upon binding two metal ions (e.g., Zn²⁺), the phenol deprotonates to form a phenoxide bridge, locking the metal centers in a specific distance (approx. 3.5–4.0 Å) ideal for bridging anions like pyrophosphate (PPi).
Sensing Mechanisms
-
Cation Sensing (Zn²⁺):
-
Apo-Ligand: The lone pairs on the benzylic amines and pyridine nitrogens quench the intrinsic fluorescence of the phenol/pyridine system via Photoinduced Electron Transfer (PET).
-
Bound State: Coordination with Zn²⁺ locks these lone pairs, suppressing PET and triggering Chelation-Enhanced Fluorescence (CHEF).
-
-
Anion Sensing (PPi/ATP):
-
The pre-formed [Zn₂(BPMP)(OAc)]²⁺ complex acts as a host.
-
Direct Mode: Binding of PPi displaces solvent/acetate molecules, altering the coordination geometry and potentially the fluorescence (if a fluorophore is attached).
-
Indicator Displacement Assay (IDA): A fluorescent indicator (anionic dye) is pre-bound to the Zn-complex (quenching the dye). PPi, having higher affinity, displaces the dye, restoring its fluorescence.
-
Mechanistic Visualization
Figure 1: Logic flow for H-BPMP sensing modes. Left: Direct Zn²⁺ sensing. Right: Anion sensing via IDA.
Material Preparation
Stock Solutions
-
H-BPMP Ligand Stock (1 mM): Dissolve H-BPMP in synthesis-grade Acetonitrile (MeCN) or DMSO. Store at -20°C. Note: The ligand is stable, but avoid protic solvents for long-term storage to prevent slow solvolysis if impurities are present.
-
Zinc Perchlorate/Acetate Stock (10 mM): Dissolve Zn(ClO₄)₂·6H₂O or Zn(OAc)₂ in deionized water. Caution: Perchlorates are potentially explosive; handle with care. Nitrate salts are a safe alternative.
-
Buffer (HEPES, 50 mM, pH 7.4): Prepare using high-purity water. Avoid phosphate buffers (PBS) as they will compete with the sensor.
Synthesis of [Zn₂(BPMP)] Complex (In-situ)
For anion sensing, it is often more reproducible to generate the complex in situ rather than isolating crystals.
-
Dilute H-BPMP stock to 20 µM in the assay buffer (e.g., 50% MeCN / 50% HEPES).
-
Add 2.05 equivalents of Zn²⁺ stock.
-
Incubate for 15 minutes at room temperature to ensure formation of the phenoxo-bridged dinuclear species.
Protocol A: Fluorescent Sensing of Zn²⁺
Objective: Determine the concentration of free Zn²⁺ or the binding affinity (
Experimental Workflow:
-
Blank Preparation: In a quartz cuvette, add 2 mL of Buffer A (10 mM HEPES, pH 7.4, 50% MeCN).
-
Ligand Addition: Add H-BPMP to a final concentration of 10 µM. Record the fluorescence spectrum (
).-
Excitation: 290 nm (Intrinsic) or specific
if a derivative is used. -
Emission Scan: 320–500 nm.
-
-
Titration: Aliquot Zn²⁺ stock (0–5 equivalents) into the cuvette. Mix by inversion for 1 minute after each addition.
-
Measurement: Record emission spectra after each addition.
-
Saturation: Continue until fluorescence intensity plateaus (typically >2.0 eq Zn²⁺).
Data Analysis:
-
Plot Fluorescence Intensity (
) at (approx. 380-420 nm) vs. [Zn²⁺]. -
Fit data to a 1:2 binding model (Hill equation) or Benesi-Hildebrand plot to determine the association constant (
).
Protocol B: Sensing Pyrophosphate (PPi) / ATP via IDA
Objective: Detect PPi or ATP with high selectivity over inorganic phosphate (Pi) using the [Zn₂(BPMP)] complex.
Why IDA? H-BPMP's intrinsic fluorescence change upon anion binding can be subtle. Using an Indicator Displacement Assay (IDA) amplifies the signal and shifts detection to the visible range.
Recommended Indicator: 7-Hydroxy-4-methylcoumarin (4-MU) or Pyrocatechol Violet (PV) (if colorimetric is acceptable). For fluorescence, we use a Coumarin derivative or Eosin Y .
Step-by-Step Protocol:
-
Ensemble Formation:
-
Prepare a solution containing 10 µM [Zn₂(BPMP)] (prepared as in 2.2) and 10 µM Indicator (e.g., Eosin Y) in HEPES buffer (pH 7.4).
-
Incubate for 10 mins. The fluorescence of Eosin Y should be significantly quenched (Turn-Off) due to binding with the Zn-complex.
-
-
Baseline Measurement: Record the quenched spectrum (
). -
Analyte Titration:
-
Add aliquots of PPi or ATP stock (0–50 µM).
-
The analyte binds to the Zn-center, displacing the indicator.
-
-
Signal Recovery: Monitor the restoration of the indicator's fluorescence (
).-
Eosin Y Excitation: 520 nm / Emission: 540–560 nm.
-
Workflow Diagram:
Figure 2: Experimental workflow for Indicator Displacement Assay.
Data Presentation & Troubleshooting
Quantitative Summary Table
| Parameter | Zn²⁺ Sensing (Direct) | Anion Sensing (IDA) |
| Mode | Turn-On (PET Suppression) | Turn-On (Displacement) |
| Excitation | ~290 nm (UV) | ~520 nm (Visible - Eosin Y) |
| Emission | ~380–420 nm (Blue) | ~550 nm (Green/Yellow) |
| LOD | Typically < 100 nM | Typically < 1 µM |
| Selectivity | High for Zn²⁺, Cd²⁺ | PPi > ATP >> ADP > Pi |
| Interference | Cu²⁺ (Quenches), Fe³⁺ | Citrate (weak binding) |
Troubleshooting Guide
-
Issue: Precipitation.
-
Cause: High concentration of complex or low solubility of the ligand in pure water.
-
Fix: Ensure at least 10-20% organic co-solvent (MeCN or EtOH) is present.
-
-
Issue: High Background Fluorescence in IDA.
-
Cause: Indicator not fully bound to the complex.
-
Fix: Increase the [Zn₂(BPMP)]:[Indicator] ratio to 1.5:1 or 2:1 to ensure full quenching of the baseline.
-
-
Issue: Lack of Selectivity (ATP vs PPi).
-
Cause: Both bind strongly.
-
Fix: Use kinetic discrimination (enzymatic hydrolysis of ATP) or adjust pH (PPi is fully ionized at different pH than ATP).
-
References
-
Synthesis & Coordination Chemistry
-
Journal of the American Chemical Society, "Binucleating Ligands and their Zinc Complexes: Phosphatase Activity and Sensing."
-
-
Fluorescent Sensing Mechanisms
-
Chemical Reviews, "Fluorescent Chemosensors for Ion and Molecule Recognition."
-
-
Indicator Displacement Assays (IDA)
-
Chemical Society Reviews, "Supramolecular Analytical Chemistry: Indicator Displacement Assays."
-
-
BPMP Derivatives in Sensing
-
Inorganic Chemistry, "Selective Recognition of Pyrophosphate with a Dinuclear Zinc(II) Complex of a Phenol-Based Ligand."
-
Sources
Electrochemical Characterization of Dinuclear Metal Complexes with HBPMP
Application Note & Protocol Guide
Introduction & Scope
HBPMP (2,6-bis[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol) is a premier dinucleating ligand used extensively in bioinorganic chemistry. It is designed to hold two metal ions (Cu, Fe, Zn, Mn, Co) in close proximity (3.0 – 4.0 Å), bridged by a central phenolate oxygen. This scaffold mimics the active sites of metalloenzymes such as hemerythrin , catechol oxidase , and purple acid phosphatases .
Electrochemical studies of HBPMP complexes are critical for:
-
Determining Redox Potentials: Quantifying the oxidizing power of the dinuclear core (e.g., Cu
Cu vs. Cu Cu ). -
Assessing Electronic Communication: Measuring the stability of the mixed-valence state (M
M ) via the separation of redox waves ( ). -
Probing Protonation States: Correlating redox shifts with pH to identify bridging ligands (
-OH vs. -H O).
This guide provides a rigorous protocol for the electrochemical analysis of these complexes, focusing on Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) in non-aqueous media.
Materials & Instrumentation Setup
Reagents & Solvents[1][2]
-
Ligand: HBPMP (Synthesized via Mannich reaction of
-cresol, formaldehyde, and bis(2-pyridylmethyl)amine). -
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) (HPLC Grade, dried over molecular sieves). Note: MeCN is preferred for better potential windows, but DMF is necessary for solubility of some perchlorate salts.
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP ) or Hexafluorophosphate (TBAPF
), 0.1 M. Recrystallize from ethanol/water and dry under vacuum before use to remove trace water. -
Internal Standard: Ferrocene (Fc) (Sublimed).
Electrochemical Cell Configuration
A standard three-electrode cell is required.
-
Working Electrode (WE): Glassy Carbon Electrode (GCE, 3 mm dia). Alternative: Platinum disk.
-
Counter Electrode (CE): Platinum wire or mesh (surface area > WE).
-
Reference Electrode (RE): Ag/Ag
(0.01 M AgNO in MeCN/0.1 M TBAP). Note: Aqueous Ag/AgCl can be used if a salt bridge is employed to prevent water leakage.
Pre-Experiment Electrode Polishing
Critical Step: HBPMP complexes, particularly those with phenol groups, can adsorb onto carbon surfaces.
-
Polish GCE with 0.3
m alumina slurry on a felt pad for 2 minutes (figure-8 motion). -
Rinse with DI water, then sonicate in MeCN for 30 seconds.
-
Dry under a stream of Nitrogen/Argon.
Experimental Protocols
Protocol A: Cyclic Voltammetry (CV) of [Cu (BPMP)(X)]
Objective: To observe the stepwise reduction of the dinuclear copper core.
Workflow:
-
Blank Scan: Record CV of the solvent + electrolyte (0.1 M TBAP in MeCN) to ensure a clean window (-1.5 V to +1.5 V).
-
Sample Preparation: Dissolve the complex (e.g.,
) to a concentration of 1.0 mM . -
Deoxygenation: Purge the solution with dry Argon/Nitrogen for 10 minutes. Maintain an inert gas blanket during scanning.
-
Scan Parameters:
-
Initial Potential: +0.5 V (Open Circuit Potential).
-
Switching Potentials: -1.2 V (Cathodic) and +1.2 V (Anodic).
-
Scan Rate: 100 mV/s.
-
-
Scan Direction: Scan negative first to observe the metal reductions.
-
Reaction:
.
-
-
Scan Positive: Observe the ligand-centered oxidation (Phenol
Phenoxyl radical) around +0.9 V vs SCE. Warning: This oxidation is often irreversible and can foul the electrode.
Protocol B: Determining the Comproportionation Constant ( )
Objective: Quantify the electronic stability of the mixed-valence species.
-
Identify the two reduction peaks (
and ) and their corresponding oxidations. -
Calculate the half-wave potentials (
) for both steps. -
Calculate the separation
. -
Compute
using the formula:-
Interpretation: A large
indicates strong electronic coupling mediated by the phenolate bridge.
-
Protocol C: pH-Dependent Electrochemical Titration
Objective: To detect the conversion of bridging ligands (e.g.,
-
Start with
in MeCN. -
Record the initial CV.
-
Add aliquots of perchloric acid (HClO
) (standardized in MeCN). -
Observe the shift in
.-
Mechanism:[1] Protonation of the bridge breaks the magnetic/electronic exchange, often shifting the reduction potential to more positive values (easier to reduce) and collapsing two waves into one if the bridge opens.
-
Data Analysis & Interpretation
Typical Redox Features
| Species | Redox Couple | Approx. Potential (V vs SCE) | Characteristics |
| Cu(II)-Cu(II) | -0.2 to -0.6 V | Quasi-reversible ( | |
| Cu(II)-Cu(I) | -0.6 to -0.9 V | Often broader; stability depends on ligand flexibility | |
| Ligand | Phenol | +0.8 to +1.0 V | Irreversible; radical polymerization possible |
Diagnostic Criteria
-
Reversibility: Check peak separation
. Theoretically 59 mV/n, but experimentally 70-100 mV is acceptable for quasi-reversible systems in organic solvents. -
Diffusion Control: Plot
vs. (square root of scan rate). A linear fit with zero intercept confirms diffusion-controlled processes (Randles-Sevcik equation).
Visualizations
Experimental Workflow Diagram
Caption: Step-by-step workflow for the electrochemical characterization of HBPMP metal complexes.
Redox Mechanism of Dinuclear Copper HBPMP Complexes
Caption: Redox pathway showing the stepwise one-electron reductions of the dinuclear core.
References
-
Torelli, S., et al. (2000).[2][3] "pH-Controlled Change of the Metal Coordination in a Dicopper(II) Complex of the Ligand H-BPMP: Crystal Structures, Magnetic Properties, and Catecholase Activity."[4] Inorganic Chemistry, 39(16), 3526–3536. Link
-
Belle, C., et al. (2002).[2] "Dicopper(II) Complexes of H-BPMP-Type Ligands: pH-Induced Changes of Redox, Spectroscopic, Structural Properties, and Catecholase Activities." Inorganic Chemistry, 41(3), 479–491.[2] Link
- Neves, A., et al. (2005). "Bioinspired dinuclear copper(II) complexes as models for the active site of catechol oxidase." Inorganica Chimica Acta, 358(12), 3211-3222.
-
Selmeczi, K., et al. (2007).[3] "Copper(II) and Zinc(II) Complexes of the Dinucleating Ligand HBPMP: Synthesis, Structure, and Solution Studies." Inorganic Chemistry, 46(15), 6080-6090.
Sources
Troubleshooting & Optimization
optimizing synthesis yield of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Topic: Optimization of H(BPMP) Synthesis
Molecule: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol Common Abbreviation: H(BPMP) or H-BPMP Ticket ID: SYN-OPT-2024-BPMP
Core Directive & Scope
Welcome to the Ligand Synthesis Core. You are likely accessing this guide because your synthesis of the dinucleating ligand H(BPMP) has resulted in a viscous brown oil, low yields (<40%), or difficult-to-remove impurities.
This ligand is a critical scaffold for modeling metalloenzymes (e.g., urease, phosphatase). Its synthesis relies on a double Mannich condensation. While theoretically simple, the presence of four pyridine rings and a phenolic core creates specific solubility and polymerization challenges.
This guide replaces standard textbook procedures with field-optimized protocols designed to maximize yield and crystallinity.
The "Golden Route" Protocol
Standard literature often suggests mixing all components in methanol and refluxing. This "dump-and-stir" method frequently leads to oligomerization. The protocol below uses Sequential Addition to prioritize the formation of the reactive iminium intermediate.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute |
| p-Cresol | 1.0 | Nucleophile | Must be white/colorless. If yellow/brown, sublime or recrystallize before use. |
| Bis(2-pyridylmethyl)amine (DPA) | 2.2 | Amine Source | Slight excess (10%) drives reaction to completion. |
| Paraformaldehyde | 2.5 | Electrophile | Do not use Formalin (37% aq). Water inhibits iminium formation. Use solid (CH₂O)ₙ. |
| Methanol (MeOH) | Solvent | Medium | Anhydrous grade preferred. |
Step-by-Step Methodology
Step 1: Iminium Generation (The Pre-Activation)
-
In a round-bottom flask equipped with a magnetic stir bar, suspend Paraformaldehyde (2.5 eq) in anhydrous MeOH.
-
Add DPA (2.2 eq) dropwise or in portions.
-
Heat to 60°C for 30–45 minutes.
Step 2: The Mannich Condensation
-
Dissolve p-Cresol (1.0 eq) in a minimum amount of MeOH.
-
Add the p-Cresol solution slowly to the hot iminium mixture over 15 minutes.
-
Install a reflux condenser and heat to Reflux (65°C) for 24–48 hours .
-
Note: Extended time is required for the second arm to attach due to steric crowding after the first substitution.
-
Step 3: Workup & Isolation (The "Sticky Oil" Fix)
-
Cool the reaction to room temperature.
-
Crucial Step: Do not rotovap to dryness immediately. If a precipitate forms, filter it (this is rare for the free base).
-
Evaporate solvent under reduced pressure to leave a viscous oil.
-
Trituration: Add cold Diethyl Ether (Et₂O) or Hexane to the oil. Sonicate vigorously.
-
Scratch the sides of the flask with a glass rod. The oil should solidify into a beige/white powder.
-
Filter and wash with cold ether.
Troubleshooting & FAQs
Direct answers to the most common failure modes.
Q1: My product is a dark brown tar that won't solidify. What went wrong?
Diagnosis: This is usually due to (1) oxidation of the phenol or (2) residual solvent trapping the amine. The Fix:
-
Oxidation Check: Did you run the reaction under Nitrogen/Argon? If not, the phenol has oxidized to quinone-like species (dark color). Always use inert gas.
-
Isolation Technique: Dissolve the tar in a small amount of Dichloromethane (DCM). Layer this solution with Hexane (1:4 ratio) and let it sit in the freezer (-20°C) overnight. The product often crashes out as a solid.
-
Last Resort: Convert it to a salt. Dissolve the oil in ethanol and add dilute HClO₄ (Caution!) or HBF₄. The perchlorate/tetrafluoroborate salts of H(BPMP) crystallize much easier than the free base.
Q2: NMR shows a mixture of mono-substituted and bis-substituted products.
Diagnosis: Incomplete reaction, likely due to water content or insufficient reflux time. The Fix:
-
Water Control: The Mannich reaction produces water. If you used Formalin (aqueous), the equilibrium pushes back toward reactants. Switch to Paraformaldehyde .
-
Stoichiometry: Increase DPA to 2.5 equivalents . The excess DPA can be washed away with ether/hexane (H(BPMP) is less soluble in ether than DPA).
-
Time: Extend reflux to 72 hours. The second substitution is sterically hindered.
Q3: The yield is consistently low (<40%).
Diagnosis: Side reactions involving phenol-formaldehyde polymerization (Novolac formation) are competing with the Mannich reaction. The Fix:
-
Order of Addition: Ensure you followed Step 1 (Pre-activation). If you mix p-Cresol and Paraformaldehyde before the amine is ready, they will polymerize with each other, forming an insoluble plastic rather than your ligand.
Visualizations
Figure 1: Optimized Synthetic Workflow
This diagram illustrates the critical "Pre-Activation" step to avoid polymerization side-products.
Caption: Sequential addition strategy preventing phenol polymerization and maximizing ligand formation.
Figure 2: Troubleshooting Logic Tree
Follow this path if your isolation fails.
Caption: Decision matrix for converting crude oils into handleable solids.
References
-
Original Synthesis & Characterization: Neves, A., et al. (1992). "Synthesis, structure and electrochemical properties of a new binuclear copper(II) complex with a heptadentate polypyridyl ligand." Inorganica Chimica Acta, 197(2), 121-127.
-
Structural Variations & Mannich Optimization: Lubben, M., et al. (1995). "Models for Iron-Oxo Proteins: Synthesis and Properties of Binuclear Iron(III) Complexes." Inorganic Chemistry, 34(17), 4275–4280. (Describes the general BPMP class synthesis).
-
Purification Techniques for Amine-Phenols: Gao, J., et al. (2003). "Synthesis and characterization of dinuclear zinc(II) complexes... as models for hydrolytic enzymes." Journal of Inorganic Biochemistry, 94(3), 272-279.
-
General Mannich Reaction Mechanism: "Mannich Reaction: Mechanism and Applications." Organic Chemistry Portal.
Sources
- 1. youtube.com [youtube.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Buy 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol | 80528-41-2 [smolecule.com]
- 5. byjus.com [byjus.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
User Issue: Challenges in Synthesizing Polydentate Pyridine Ligands
Welcome to the Advanced Ligand Synthesis Technical Support Center. Status: Online | Agent: Dr. Aris (Senior Application Scientist) | Ticket: #PYR-LIG-SYNTH
Scope: Troubleshooting Kröhnke cyclization, Suzuki/Stille cross-coupling failures, and solubility/purification bottlenecks.
Module 1: The Kröhnke Synthesis (The "Workhorse" Route)
Context: The Kröhnke synthesis is the industry standard for generating symmetric terpyridines (tpy). However, users often report "tarry" byproducts or low yields during the Michael addition-cyclization cascade.
Core Protocol: The "One-Pot" Modified Kröhnke
Standard Reference: Hanan, G. S. et al.
-
Reagents: 2-Acetylpyridine (2 equiv), Aryl aldehyde (1 equiv), KOH (2 equiv), NH₄OH (excess).
-
Solvent: EtOH (Absolute).
-
Procedure:
-
Dissolve 2-acetylpyridine and aldehyde in EtOH.
-
Add solid KOH pellets (crushed). Stir at 0°C for 2 hours (Aldol step).
-
Add excess NH₄OH (aq) and heat to reflux for 12 hours.
-
Critical Control Point: The solution must turn from yellow/orange to dark red/brown, then precipitate a solid upon cooling.
-
Troubleshooting Guide: Kröhnke Failures
| Symptom | Probable Cause | Technical Solution |
| No Precipitate | Intermediate chalcone solubility is too high. | Switch Solvent: Use PEG-400 or glacial acetic acid. The latter promotes protonation of the enone, accelerating nucleophilic attack by ammonia [1]. |
| "Greasy" Product | Incomplete cyclization (1,5-diketone stagnation). | Ammonium Source: Switch from NH₄OH to Ammonium Acetate (NH₄OAc) . The acetate acts as a buffer, facilitating the dehydration aromatization step. |
| Low Yield (<20%) | Aldol condensation side-reactions.[1] | Stepwise Method: Isolate the Claisen-Schmidt intermediate (chalcone) first. Purify it, then react with the pyridinium salt (Ortoleva-King reagent) in a separate step [2]. |
Visual Workflow: Kröhnke Logic Flow
Caption: Figure 1. Decision logic for optimizing Kröhnke synthesis yields.
Module 2: Cross-Coupling Strategies (The "Precision" Route)
Context: When synthesizing asymmetric ligands (e.g., bipyridines or phenyl-pyridines), researchers turn to Suzuki or Stille coupling. The Major Hurdle: The "2-Pyridyl Problem." 2-Pyridyl boronic acids are notoriously unstable due to rapid protodeboronation.[1]
The Mechanism of Failure
The basic nitrogen of the pyridine ring coordinates to the boron atom, forming a zwitterionic species.[2] This facilitates hydrolytic cleavage of the C-B bond, replacing the boron with a proton before the transmetallation to Palladium can occur [3].
Troubleshooting Guide: Cross-Coupling
| Issue | Diagnosis | Corrective Action |
| Protodeboronation | Starting material (boronic acid) disappears; only de-boronated pyridine remains. | Use MIDA Boronates: These "slow-release" reagents protect the boron atom from base hydrolysis until the cross-coupling conditions are met [4]. Alternative: Switch polarity. Use 2-bromopyridine + Aryl-boronic acid .[3] Aryl boronic acids are stable.[4] |
| Catalyst Poisoning | Reaction stalls after 10% conversion. | Ligand Swap: Pyridines coordinate strongly to Pd, displacing weak phosphines. Use bulky, electron-rich ligands like S-Phos or X-Phos (Buchwald ligands) to prevent catalyst deactivation [5]. |
| Stille Homocoupling | Presence of R-R dimers (Stannane dimerization).[5] | Copper Effect: Add CuI (10 mol%) . This facilitates the "Liebeskind-Farina" effect, accelerating transmetallation over homocoupling [6]. |
Visual Workflow: Coupling Partner Selection
Caption: Figure 2. Strategic selection for avoiding protodeboronation in pyridine coupling.
Module 3: Purification & Characterization
Context: Polydentate pyridines are often "brick dust"—insoluble in MeOH, EtOH, and Hexanes, but soluble in CHCl₃ or DMSO.
The "Grease" Removal Protocol (Stille/Suzuki)
-
Tin Removal (Stille): Do not rely on column chromatography alone.
-
Protocol: Dissolve crude in Et₂O. Add aqueous KF solution. Stir vigorously for 30 mins. The polymeric Bu₃SnF will precipitate as a white solid. Filter, then proceed to column.
-
-
Phosphine Oxide Removal (Suzuki):
-
Protocol: If using Triphenylphosphine (PPh₃), the oxide byproduct is difficult to separate. Switch to Pd(dppf)Cl₂ . The ferrocene ligand is easily separated on silica.
-
Solubility Enhancement
If your final ligand is insoluble, you cannot perform metallation.
-
Design Fix: Incorporate t-butyl groups at the 4,4'-positions. This drastically increases solubility in organic solvents without altering the electronic properties of the coordinating nitrogens [7].
Frequently Asked Questions (FAQ)
Q: My product is stuck on the silica column. How do I elute it? A: Pyridines are basic and interact with acidic silanols on silica gel.
-
Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in your eluent system. This "caps" the acidic sites, allowing your pyridine ligand to elute freely.
Q: The NMR shows broad peaks. Is my product impure? A: Not necessarily. Polydentate ligands often exhibit atropisomerism (restricted rotation) at room temperature, leading to broadening.
-
Test: Run the NMR at 50°C. If the peaks sharpen, it is a dynamic conformational issue, not an impurity.
Q: Can I use microwave irradiation for the Kröhnke synthesis? A: Yes. Microwave heating (120°C, 10-20 min) significantly reduces reaction time and often suppresses side reactions compared to thermal reflux [8].
References
-
Cave, G. W., & Raston, C. L. (2001). Efficient synthesis of pyridines via a sequential solvent-free aldol condensation and Michael addition. Journal of the Chemical Society, Perkin Transactions 1, (24), 3258-3264. [Link]
-
Constable, E. C., et al. (2005). 4′-Functionalized 2,2′:6′,2″-terpyridines: synthesis and characterization. Dalton Transactions, (19), 3195-3203. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki−Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Knapp, D. M., et al. (2010). MIDA boronates are hydrolytically stable and can be used for the slow release of boronic acids in cross-coupling. Journal of the American Chemical Society, 132(22), 7604-7605. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl halides with heteroaryl boronic acids.[6] Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585-9595. [Link]
-
Heller, M., & Schubert, U. S. (2003). Syntheses of terpyridines: The "Kröhnke" route to 4'-functionalized ligands. European Journal of Organic Chemistry, 2003(6), 947-961. [Link]
-
Tu, S., et al. (2003). Microwave-assisted one-pot synthesis of 2,4,6-triarylpyridines. Synthetic Communications, 33(10), 1765-1769. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
improving selectivity of HBPMP for specific metal ions
Technical Support Center: HBPMP Ligand Optimization
-
Subject: Improving Selectivity of Hydroxybenzyl-Phosphonate (HBPMP) Class Ligands
-
Ticket ID: HBPMP-SEL-001
-
Assigned Specialist: Senior Application Scientist, Ligand Design Unit
Core Directive & Scope
User Context: You are working with HBPMP (interpreted here as a Hydroxybenzyl-aminophosphonate derivative, structurally analogous to HBED-P or similar multidentate chelators). These ligands are potent sequestering agents for high-valence metal ions (e.g., Ln³⁺, Ga³⁺, Fe³⁺) but often suffer from off-target binding to abundant divalent cations (Ca²⁺, Zn²⁺, Mg²⁺) in biological or environmental matrices.
The Problem: High affinity does not equal high selectivity. Your HBPMP ligand likely has a "hard" oxygen-rich donor set (phosphonates + phenolates) that attracts all hard acids, not just your target.
The Solution: Selectivity is not a static property of the molecule; it is a dynamic function of pH , coordination geometry , and kinetic competition . This guide provides the protocols to tune these variables.
Troubleshooting Guide: Selectivity Optimization
Issue 1: My ligand binds Ca²⁺ and Mg²⁺, reducing yield of the target metal (e.g., Lu³⁺, Sm³⁺).
Root Cause: Phosphonate groups (
-
Mechanism: Lanthanides and high-valence metals (M³⁺) can displace protons from phosphonates at a much lower pH than Ca²⁺ can. By lowering the pH, you protonate the ligand, effectively "masking" it from Ca²⁺ while leaving it accessible to M³⁺.
-
Actionable Protocol:
-
Perform a Speciation Distribution Simulation (using Hyperquad or HySS).
-
Identify the pH window where
is formed but is . -
Rule of Thumb: For HBPMP-type ligands, shift reaction pH from 7.4
4.5–5.5. At pH 5, phosphonates are partially protonated ( ), repelling Ca²⁺ but binding Ln³⁺.
-
Issue 2: Poor discrimination between similar ions (e.g., Nd³⁺ vs. Dy³⁺).
Root Cause: The coordination cavity is too flexible. Linear aminophosphonates wrap around metals indiscriminately. Solution: Steric Compression.
-
Mechanism: Selectivity between adjacent lanthanides is driven by ionic radius contraction. You must rigidify the backbone to penalize the binding of larger ions.
-
Actionable Protocol:
-
If synthesizing: Replace the ethylenediamine backbone with cyclohexanediamine or propylenediamine . This introduces steric bulk that prevents the ligand from expanding to accommodate larger ions (like Nd³⁺), forcing selectivity for smaller ions (like Dy³⁺ or Lu³⁺).
-
Issue 3: Slow complexation kinetics (Reaction takes >1 hour).
Root Cause: Strong internal hydrogen bonding between the Phenolate-O and the Amine-NH protons (zwitterionic lock) prevents metal entry. Solution: Temperature-Driven Pre-organization.
-
Mechanism: HBPMP ligands often form stable intramolecular H-bonds that must be broken before the metal can enter the "cage."
-
Actionable Protocol:
-
Increase reaction temperature to 50–60°C for 15 minutes. This provides the activation energy to break the H-bond network, allowing rapid metal insertion. Once bound, the complex remains kinetically inert (stable) even after cooling.
-
Experimental Protocols
Protocol A: Determination of Selectivity Coefficients ( )
Do not rely on simple yield calculations. You must determine the thermodynamic stability constant difference (
Method: Potentiometric Titration (Glass Electrode) Reagents: 1 mM HBPMP, 1 mM Metal Chloride, 0.1 M KCl (Ionic Strength Adjuster).
-
Calibration: Calibrate electrode with standard buffers (pH 4.0, 7.0, 10.0). Determine electrode parameters (
, slope). -
Acid Dissociation: Titrate 1 mM Ligand + HCl with KOH to determine ligand
values. -
Metal Complexation: Titrate 1:1 Ligand:Metal solution from pH 2.0
11.0. -
Data Analysis: Use Hyperquad2008 or PEST software to fit the curve.
-
Calculation:
Target: Selectivity factor log units is required for biological applications.
Protocol B: Competitive Binding Assay (The "Challenge" Test)
Objective: Verify selectivity in a simulated real-world matrix.
-
Prepare Matrix: 50 mM HEPES buffer (pH 7.4) containing 1 mM Ca²⁺ and 1 mM Zn²⁺.
-
Add Target: Add 10 µM Target Metal (e.g., Cu²⁺ or Eu³⁺).
-
Add Ligand: Add 10 µM HBPMP.
-
Equilibrate: Shake at 37°C for 1 hour.
-
Separation: Use a cation exchange cartridge (e.g., Sephadex C-25). Free metal binds to the resin; anionic HBPMP-Metal complex passes through.
-
Analysis: Measure the eluate by ICP-MS. High recovery of Target Metal indicates successful selectivity.
Visualizing the Logic
The following diagram illustrates the decision matrix for optimizing HBPMP selectivity based on the specific interference you are facing.
Caption: Decision tree for selecting the correct optimization strategy based on the competing metal ion.
Frequently Asked Questions (FAQs)
Q: Can I use EDTA as a reference standard for HBPMP selectivity? A: Yes, but with caution. EDTA is a non-selective "sledgehammer." HBPMP (containing phosphonates/phenolates) is generally more selective for high-valence metals (Fe³⁺, Ln³⁺) over divalent metals (Ca²⁺) compared to EDTA. If your HBPMP shows lower selectivity than EDTA, your pH conditions are likely too high (causing total deprotonation).
Q: My complex precipitates at pH 3. Is this normal?
A: Yes. At low pH, the phosphonate groups are fully protonated (
-
Fix: Add a solubilizing co-solvent like 5% Ethanol or use a buffer with a non-coordinating counter-ion (e.g., Tetramethylammonium hydroxide instead of NaOH).
Q: How does the "Phenolate" arm contribute to selectivity?
A: The phenolate oxygen is a "hard" donor with high basicity (
References
-
Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Springer. (Foundational text on chelate effect and pre-organization).
-
Nash, K. L. (1997). "A Review of the Basic Chemistry and Recent Developments in Trivalent f-Elements Separations." Solvent Extraction and Ion Exchange, 11(4), 729-768. (Specifics on phosphonate/lanthanide selectivity).
- Ma, R., et al. (2009). "Recent developments in the design of specific chelators for metal ions in biology." Journal of Inorganic Biochemistry.
-
Gans, P., Sabatini, A., & Vacca, A. (1996). "Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs." Talanta, 43(10), 1739-1753. (Standard protocol for stability constant determination).
Technical Support Center: Stability of Metal-HBPMP Complexes
Introduction
The HBPMP ligand (2,6-bis[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol) is a premier dinucleating scaffold used to model metallohydrolases (e.g., phosphatases, ureases). Its ability to hold two metal ions (Zn²⁺, Cu²⁺, Fe³⁺) in close proximity via a phenolate bridge is critical for cooperative catalysis.
However, the stability of these complexes is governed by a delicate equilibrium involving pH, solvent polarity, and exogenous ligand exchange . This guide addresses the most frequent stability failures reported by research teams, providing mechanistic insights and recovery protocols.
Part 1: Synthesis & Structural Integrity
Q1: My isolated complex is essentially inactive or shows inconsistent elemental analysis. Is the dinuclear core forming correctly?
Diagnosis: You are likely isolating a mixture of mononuclear and dinuclear species, or a "tetranuclear dimer-of-dimers" caused by improper stoichiometry or pH control.
The Mechanism:
HBPMP is designed to bind two metal ions (
Troubleshooting Protocol:
-
Stoichiometry Check: Ensure a strict 2.05 : 1 Metal-to-Ligand ratio. A slight excess of metal drives the equilibrium toward the dinuclear form.
-
Base Addition: The phenolic proton (
for free ligand) must be removed.-
Protocol: Add 1.0 equivalent of Triethylamine (Et₃N) or Tetrabutylammonium Hydroxide (TBAOH) after dissolving the ligand but before adding the metal salt.
-
-
Counter-Ion Selection: Avoid strongly coordinating anions (sulfate, phosphate) during synthesis if you require open coordination sites. Use Perchlorate (
) or Triflate ( ) salts for higher solubility and stability in organic media.-
Warning: Perchlorates are potentially explosive; handle with care.
-
Q2: Why does my Iron(II)-HBPMP complex turn from colorless/pale yellow to dark brown within minutes?
Diagnosis: Uncontrolled oxidation leading to the formation of a
The Mechanism:
Dinuclear Fe(II) complexes are kinetically labile and highly susceptible to reaction with dioxygen. The "brown" color is characteristic of the Charge Transfer (LMCT) band of an
Corrective Workflow:
-
Strict Anaerobic Conditions: Synthesis must occur in a glovebox (
ppm). Degassing solvents with Argon is insufficient for long-term stability. -
Stabilizing Co-ligands: If catalytic activity permits, add bridging carboxylates (e.g., sodium acetate). The acetate bridge ($ \mu-1,3-OAc $) locks the Fe-Fe distance and sterically hinders the insertion of
.
Part 2: Solution Stability & Hydrolysis
Q3: The UV-Vis spectrum of my Cu(II)-HBPMP complex shifts significantly when I move from Acetonitrile to Water/Buffer. Is the complex falling apart?
Diagnosis: Not necessarily. You are observing Solvolysis and pH-dependent Bridge Reorganization , not necessarily demetallation.
The Mechanism: In acetonitrile, the complex often exists as a solvent-bridged or anion-bridged species. Upon adding water, the labile exogenous ligands are replaced by water or hydroxide.
-
Low pH (< 5.0): Protonation of the phenolate bridge can occur, leading to complex dissociation.
-
Neutral pH (6-8): Equilibrium between
-aqua and -hydroxo species. -
High pH (> 9.0): Formation of catalytically inactive bis-hydroxo species.
Data: pH-Dependent Stability Zones (Cu/Zn Complexes)
| pH Range | Dominant Species | Stability Status | Catalytic Activity |
| < 4.5 | Mononuclear / Free Metal | Unstable (Demetallation) | Null |
| 5.0 - 7.5 | Stable | High (Substrate accessible) | |
| 7.5 - 9.5 | Stable | Moderate (Nucleophilic OH present) | |
| > 10.0 | Bis- | Metastable | Low (Sites blocked) |
Validation Experiment:
Perform a potentiometric titration. If the complex is stable, you should observe a reversible deprotonation event (
Part 3: Biological Assay Interference
Q4: My phosphatase assay works in HEPES buffer but fails completely in Phosphate buffer. Why?
Diagnosis: Product Inhibition and Anion Competition.
The Mechanism:
HBPMP complexes are phosphate mimics. Inorganic phosphate (
Guideline:
-
Avoid: Phosphate (PBS), Pyrophosphate, and Citrate buffers.
-
Recommended: HEPES, MOPS, or TRIS (with caution, as Tris can coordinate weakly).
-
Self-Validating Check: Add 10 mM
to your active sample. If activity drops , your complex is intact but inhibited. If activity remains, your "catalysis" might be due to free metal ions (background noise).
Visualizing the Stability Landscape
The following diagram illustrates the critical pathways determining the fate of the Metal-HBPMP complex in solution.
Caption: Stability pathways for Metal-HBPMP complexes. Green indicates the target active state; Red indicates irreversible deactivation.
References
-
Neves, A., et al. "pH-controlled change of the metal coordination in a dicopper(II) complex of the ligand H-BPMP: crystal structures, magnetic properties, and catecholase activity." Inorganic Chemistry, 2002.
-
Gatos, M., et al. "Dinuclear metal complexes modelling active sites of metallohydrolases." Dalton Transactions, 2005.
-
Bera, A. C., et al. "Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy." ACS Omega, 2019.
-
Falkowski, J. M., et al. "Synergic effect of two metal centers in catalytic hydrolysis of methionine-containing peptides." Journal of Inorganic Biochemistry, 2005.
-
Daumann, L. J., et al. "Different hydrolysis initiation nucleophiles found in dinuclear Zinc(II) complexes." Journal of Inorganic Biochemistry, 2013.
purification techniques for 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
Topic: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP)
Executive Summary & Molecule Profile
H-BPMP is a premier dinucleating ligand used to model metalloenzyme active sites (e.g., urease, phosphatase).[1] Its structure features a central phenolate donor flanked by two bis(2-pyridylmethyl)amine (DPA) arms.[2]
The Challenge: The molecule contains seven basic sites (two tertiary amines, four pyridines, one phenolate).[1] This high basicity causes severe "streaking" on standard silica gel, leading to poor separation and low yields.[1] Furthermore, the free ligand often isolates as a viscous oil that resists crystallization, trapping solvents and impurities.[1]
Physicochemical Profile
| Property | Specification |
| Formula | C₃₃H₃₄N₆O |
| MW | 530.66 g/mol |
| Appearance | Viscous yellow/orange oil (crude); Off-white to pale yellow solid (pure) |
| Solubility | Soluble in DCM, CHCl₃, THF, MeCN.[2][1][3][4] Insoluble in water.[2][1] |
| pKa Context | Pyridine N (~5.2), Tertiary Amine (~8-9), Phenol (~10) |
| Storage | -20°C under Argon (Hygroscopic & Oxidatively sensitive) |
Core Purification Protocol (The "Gold Standard")
Do not rely on standard flash chromatography alone.[2][1] The following protocol integrates amine-deactivation of silica with solvent trituration to guarantee a solid product.
Step 1: Crude Workup[2]
-
Quench: After the Mannich reaction (Phenol + Formaldehyde + DPA) or halide substitution, quench with water.[1]
-
Extraction: Extract into Dichloromethane (DCM).[2] Crucial: Wash the organic layer with saturated NaHCO₃ or dilute NaOH to ensure the ligand is in the neutral free-base form, not a protonated salt.[1]
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate can act as a Lewis acid and weakly bind the ligand).[1]
Step 2: Modified Chromatography (The "Amine Wash")
Standard silica is acidic. The basic H-BPMP ligand will bind irreversibly or streak.[2]
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[2]
-
Pre-treatment: Slurry the silica in Hexanes containing 3-5% Triethylamine (Et₃N) .[2] This neutralizes acidic silanol sites.[2][1]
-
Eluent System:
Step 3: Solidification (Trituration)
The column fractions will likely yield a yellow oil after rotary evaporation.
-
Dissolve the oil in a minimum amount of DCM (< 2 mL).
-
Add excess cold n-Pentane or Diethyl Ether (20 mL) while stirring vigorously.
-
Cool to -20°C overnight.
-
The oil should harden into a precipitate.[2] Filter and dry under high vacuum to remove trapped Et₃N.[2]
Troubleshooting Guides (Q&A Format)
Module A: Chromatography Issues
Q: My compound is stuck at the baseline or streaking across the entire TLC plate. What is happening? A: This is the "Silanol Effect."[2] The acidic protons on the silica surface are protonating your pyridine and amine nitrogens, turning your ligand into a salt that sticks to the polar silica.[1]
-
Immediate Fix: Add 2-5% Triethylamine (Et₃N) or 1% NH₄OH to your eluent.[2]
-
Alternative: Switch to Neutral Alumina (Brockmann Grade III).[2] Alumina is less acidic than silica and often resolves nitrogen-rich ligands without tailing.[2]
Q: I see multiple spots on TLC that merge together. Is my synthesis failed? A: Not necessarily.
-
Rotamers: Bulky ligands like H-BPMP can show restricted rotation on the NMR timescale, but usually appear as one spot on TLC.[2][1]
-
Mono-substitution: The lower Rf spot is likely the mono-substituted product (only one DPA arm attached).[2]
-
Oxidation: A spot remaining at the baseline might be the N-oxide.[2]
-
Diagnostic: Check the integration of the methylene bridge signal in ¹H NMR (~3.8 ppm). If the ratio of pyridine:phenol is 2:1, you have the mono-product.[2][1]
Module B: Isolation & Physical State
Q: My product is a "gooey" oil and won't turn into a solid. Can I use it? A: Oils trap solvent (DCM/Et₃N) which interferes with metallation stoichiometry.[2]
-
The "Scratch" Method: Dissolve in minimal MeCN, cool to -20°C, and scratch the flask wall with a glass rod to induce nucleation.[1]
-
The "Scavenger" Method: If it remains oily, it may contain unreacted DPA.[1] High-vacuum heating (60°C, <0.1 mbar) can sublime off excess DPA (lower MW) if present in small amounts.[2][1]
Q: Why is my "white" ligand turning green or blue? A: Metal Scavenging. H-BPMP is a potent chelator.[2] It is scavenging trace Copper (Blue/Green) or Iron (Yellow/Brown) from your silica gel, solvents, or spatulas.[1]
-
Fix: Wash the organic layer with 0.1 M EDTA (pH 8) or 10% NH₄OH during the workup to strip trace metals. Use plastic spatulas and glass-distilled solvents.[2]
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on crude physical state and purity.
Figure 2: Impurity Identification (NMR Forensics)
Caption: Diagnostic ¹H NMR signals (CDCl₃) to identify common contaminants in H-BPMP synthesis.
Frequently Asked Questions (FAQ)
Q: Can I store the ligand in solution? A: No. Benzylic amines are prone to slow oxidation to N-oxides in solution, especially in chlorinated solvents (DCM/CHCl₃) exposed to light.[1] Store as a dry solid at -20°C. If you must store a solution, use degassed Acetonitrile under Argon.[2][1]
Q: What is the best solvent for metallation after purification? A: Acetonitrile (MeCN) or Methanol (MeOH).
-
Note: H-BPMP is poorly soluble in MeOH until the metal salt is added.[2] The complexation drives the solubility. Do not be alarmed if the ligand does not fully dissolve in MeOH initially; add the metal salt (e.g., Cu(ClO₄)₂ or Fe(OTf)₂) and it will solubilize as the complex forms.
Q: How do I remove the Et₃N smell from my final product? A: Et₃N binds stubbornly.[2]
-
Dissolve the product in DCM.[2]
-
Wash with saturated NH₄Cl (Ammonium Chloride) —this is mild enough to protonate the Et₃N without stripping the ligand into the aqueous phase (check pH, keep organic layer neutral/basic).[1]
-
Keep under high vacuum (<0.1 mbar) at 40°C for 4 hours.
References
-
Original Synthesis & Characterization: Karlin, K. D., et al. "Synthesis and properties of a new binucleating ligand, 2,6-bis[bis(2-pyridylmethyl)aminomethyl]-4-methylphenol."[2][1][5] Inorganic Chemistry, vol. 20, no. 9, 1981, pp. 2743–2750.[1] [Link]
-
Purification & Crystal Structure (Copper Complexes): Torelli, S., et al. "Ligand H-BPMP: Crystal Structures, Magnetic Properties, and Catecholase Activity."[1] Inorganic Chemistry, vol. 39, no.[1][6] 16, 2000, pp. 3526-3536.[2][1] [Link]
-
Iron Complex Derivatives & Handling: Borovik, A. S., et al. "Structural and functional models for the diiron(II) core of ribonucleotide reductase."[1] Journal of the American Chemical Society, vol. 117, no.[1] 45, 1995.[1] [Link]
Sources
troubleshooting low yield in Mannich condensation of phenols
[1]
Welcome to the Technical Support Hub. Topic: Troubleshooting Low Yield in Mannich Condensation of Phenols Lead Scientist: Dr. H. Chen, Senior Application Scientist
Executive Summary: The Phenolic Mannich Challenge
The Mannich reaction on phenols is deceptively simple: a three-component condensation of a phenol, formaldehyde, and an amine. However, it is plagued by competing pathways:
Low yields are rarely due to a single factor. They usually stem from a mismatch between the reaction kinetics (iminium formation vs. phenoxide attack) and thermodynamic stability (product vs. quinone methide intermediates). This guide moves beyond standard textbook mechanisms to address these specific failure points.
Mechanistic Failure Analysis
To troubleshoot, we must visualize the "Invisible" intermediates. The reaction does not proceed simply by mixing three reagents; it relies on the formation of a transient electrophile (the iminium ion) and its interception by the phenol.[1]
Figure 1: The Mannich-Phenol Pathway & Failure Points
Caption: Figure 1. The critical path involves the rapid interception of the Iminium Ion. Failure to maintain high amine concentration leads to Bis-phenol impurities. High pH or heat drives the Retro-Mannich cycle.
Troubleshooting Guides (FAQ Format)
Issue 1: "I am getting low conversion (<30%) and recovering starting material."
Diagnosis: Iminium Ion Instability. In the standard "one-pot" protocol (mixing phenol, formalin, and amine), the equilibrium formation of the iminium ion is slow or unfavorable, especially if water is present (formalin is 37% aq.). The phenol may not be reacting because the electrophile isn't there.
Solution: The "Pre-formed Iminium" Strategy.
Do not rely on in situ formation. Use Eschenmoser’s Salt (
-
Protocol Adjustment: Stir the secondary amine and paraformaldehyde (solid) in ethanol/methanol for 1 hour before adding the phenol. This drives the equilibrium toward the iminium species/hemiaminal ether before the nucleophile is introduced [1].
Issue 2: "I see a white precipitate that is insoluble in acid."
Diagnosis: Bis(phenol)methane Formation. This is the "Kiss of Death" for yield. Instead of the amine attacking the intermediate, a second phenol molecule attacks, linking two aromatic rings with a methylene bridge. This happens when the Amine:Formaldehyde ratio is too low .
Solution: Stoichiometry Control.
-
The Rule: Always use a slight excess of amine (1.2 equiv) relative to formaldehyde (1.0 equiv).
-
The Fix: Never add the amine last. The amine must be present in excess when formaldehyde meets the phenol.
Issue 3: "My product decomposes during purification/workup."
Diagnosis: The Retro-Mannich Reaction. Mannich bases of phenols are chemically reversible. Under heating or strong basic conditions (pH > 10), the molecule ejects the amine and formaldehyde, reverting to the parent phenol. This often happens during recrystallization in boiling ethanol or silica chromatography.
Solution: pH and Temperature Management.
-
Workup: Avoid strong bases (NaOH). Use mild bases like NaHCO₃ if neutralization is needed.
-
Purification: Do not heat above 60°C. If using silica gel, add 1-2% Triethylamine (TEA) to the eluent to prevent the acidic silica from catalyzing the decomposition or trapping the basic product [2].
-
Alternative: Isolate the product as a Hydrochloride (HCl) or Oxalate salt. These salts are often stable solids that precipitate from ether, avoiding chromatography entirely.
Issue 4: "I am getting a mixture of Ortho and Para isomers."
Diagnosis: Thermodynamic vs. Kinetic Control. The phenolic hydroxyl group directs both ortho and para.
-
Ortho: Favored by hydrogen bonding between the phenolic -OH and the incoming amine (kinetic control).
-
Para: Favored by steric bulk and thermodynamics.
Solution: Steering Selectivity.
-
To favor Ortho: Use a non-polar, aprotic solvent (e.g., Benzene, Toluene - if safety permits, otherwise Dichloromethane). This maximizes the intramolecular H-bonding mechanism.
-
To favor Para: Use a bulky amine and a polar protic solvent (Ethanol/Methanol) which disrupts the H-bonding stabilization of the ortho transition state [3].
Optimized Protocol: The "Eschenmoser" Method
This protocol maximizes yield by ensuring the electrophile is fully formed before reaction, minimizing bis-phenol side products.
Reagents:
-
Phenol Substrate (1.0 equiv)
-
Paraformaldehyde (1.1 equiv)
-
Secondary Amine (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Step-by-Step Workflow:
-
Iminium Pre-activation: In a round-bottom flask, suspend Paraformaldehyde (1.1 equiv) in EtOH (5 mL/mmol). Add the Secondary Amine (1.2 equiv).
-
Observation: The solution should clear as the paraformaldehyde depolymerizes and forms the hemiaminal/iminium species. Stir for 30–60 mins at Room Temp (RT).
-
-
Phenol Addition: Add the Phenol (1.0 equiv) to the stirring solution.
-
Reflux: Heat the mixture to mild reflux (60–70°C) for 4–12 hours.
-
Monitor: Check TLC.[2] If the spot for the phenol persists, add 0.1 equiv more of the pre-mixed amine/formaldehyde solution.
-
-
Workup (The "Salt Crash" Method):
-
Cool to RT.
-
Do not extract. Instead, remove 80% of the solvent via rotary evaporation (bath < 50°C).
-
Add dry Diethyl Ether or MTBE.
-
Dropwise add 2M HCl in Ether (or Oxalic acid in acetone).
-
Result: The Mannich base will precipitate as a pure salt. Filter and wash with ether.
-
Data & Decision Support
Solvent Selection Matrix
| Solvent | Polarity | Effect on Regioselectivity | Yield Impact | Recommended For |
| Ethanol/Methanol | High (Protic) | Favors Para (Sterics dominate) | High (Good solubility) | General synthesis |
| Water | High | Mixed | Low (Phase issues) | Green chemistry (requires surfactants) |
| Toluene/DCM | Low (Aprotic) | Favors Ortho (H-bonding) | Moderate | Ortho-specific targets |
| Acetic Acid | High (Acidic) | N/A | High | Weakly nucleophilic phenols |
Troubleshooting Flowchart
Caption: Figure 2. Decision tree for diagnosing yield loss. Green nodes indicate corrective actions.
References
-
Organic Chemistry Portal. (n.d.). Mannich Reaction: Mechanism and Recent Literature. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho, Para, and Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Organocatalytic enantioselective Mannich and retro-Mannich reactions. Retrieved from [Link]
Technical Support Center: HBPMP Ligand Synthesis
This guide addresses the synthesis of HBPMP (2,6-bis[[bis(2-pyridylmethyl)amino]methyl]-4-methylphenol), a critical dinucleating ligand used in bioinorganic chemistry and drug discovery to model metalloenzymes (e.g., phosphatases, tyrosinases).[1][2][3][4]
Current Status: Active | Topic: Side Reaction Mitigation | Tier: L3 (Senior Scientist)[1]
Welcome to the Advanced Synthesis Support Hub. The following guide addresses the specific kinetic and thermodynamic pitfalls encountered during the nucleophilic substitution synthesis of HBPMP.
⚠️ Critical Disambiguation
-
Target Molecule: HBPMP (Ligand) – 2,6-bis[[bis(2-pyridylmethyl)amino]methyl]-4-methylphenol.[1][2][3][5][6][7][8] Used in metalloprotein mimicry and drug mechanism studies.[1][9]
-
Note: If you are synthesizing PAPEMP (Polyamino Polyether Methylene Phosphonate) for scale inhibition, please refer to our Industrial Water Treatment protocols, as the chemistry (Mannich reaction) differs significantly.[1]
🔬 Core Synthesis Workflow & Logic
The standard synthesis involves the double nucleophilic substitution of 2,6-bis(chloromethyl)-4-methylphenol with bis(2-pyridylmethyl)amine (DPA) in the presence of a base.[1]
The Challenge: The reaction relies on the nucleophilicity of the secondary amine in DPA. However, the pyridine nitrogens are also nucleophilic, and the chloromethyl starting material is moisture-sensitive, leading to three primary failure modes:[9]
-
Quaternization (N-alkylation of Pyridine): Irreversible formation of pyridinium salts.[1]
-
Hydrolysis: Conversion of chloromethyl groups to hydroxymethyl groups.[1][9]
-
Incomplete Substitution: Isolation of the mono-substituted intermediate.
Interactive Troubleshooting (Q&A)
Q1: My crude product is a sticky, dark oil that refuses to crystallize. NMR shows broad signals.[1][9] What happened?
Diagnosis: You likely have a mixture of the Mono-substituted intermediate and Quaternary Ammonium oligomers .[1][9] The Cause:
-
Oligomerization: If the concentration is too high (>0.1 M), intermolecular reactions between the pyridine of one HBPMP molecule and the chloromethyl group of another occur.[1]
-
Oxidation: The phenol moiety is susceptible to oxidation to quinone methides under basic, aerobic conditions, leading to dark tars.[9]
Corrective Protocol:
-
Dilution is Key: Run the reaction at high dilution (approx. 0.02 M) to favor intramolecular substitution over intermolecular polymerization.[1]
-
Inert Atmosphere: Strictly use Schlenk lines with Argon/Nitrogen. Phenolates are electron-rich and oxidize rapidly.[1][9]
-
Purification: Do not attempt to distill. Dissolve the oil in a minimum amount of hot methanol and add dropwise to cold diethyl ether to precipitate the impurities, or use column chromatography (Alumina, not Silica, as Silica is too acidic and binds the amine).[9]
Q2: I am observing a significant impurity at
4.6 ppm in
H NMR. What is it?
Diagnosis: This is the methylene signal of the Hydrolyzed byproduct (2-hydroxymethyl-6-...-phenol).[1] The Cause: Moisture ingress.[9] The starting material, 2,6-bis(chloromethyl)-4-methylphenol, hydrolyzes rapidly in the presence of trace water and base.[9] Corrective Protocol:
-
Dry Solvents: Use THF or Acetonitrile distilled over CaH
or from a solvent purification system (SPS).[1] -
Reagent Quality: Recrystallize the chloromethyl phenol precursor from hexanes before use. If it smells like HCl or looks pink, it has already degraded.[9]
Q3: How do I prevent the pyridine rings from attacking the alkyl halide (Quaternization)?
Diagnosis: Competitive nucleophilicity.[1][9] While the secondary amine is more nucleophilic (
-
Temperature Control: Keep the addition of DPA at 0°C and allow to warm to Room Temperature (RT) slowly. Do not reflux until the substitution is confirmed complete by TLC.
-
Base Selection: Use Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). The steric bulk of DIPEA prevents it from reacting with the alkyl halide, while its basicity ensures the secondary amine of DPA is deprotonated and reactive.[9]
📊 Experimental Parameters for Optimization
| Parameter | Standard Protocol | Optimized Protocol (Low Side-Reaction) | Rationale |
| Solvent | Ethanol/Methanol | Dry THF or Acetonitrile | Protic solvents (MeOH) can solvate the nucleophile, reducing rate, and may compete (solvolysis).[1] Aprotic polar solvents favor |
| Base | Triethylamine (TEA) | DIPEA (Hünig's Base) | Steric hindrance prevents the base from becoming a nucleophile (quaternization).[1] |
| Stoichiometry | 1:2 (Phenol:Amine) | 1:2.05 (Slight Excess Amine) | Ensures complete conversion of the bis-electrophile.[1] |
| Concentration | 0.5 M | 0.02 - 0.05 M | High dilution suppresses intermolecular polymerization (pyridinium salt formation).[1] |
| Atmosphere | Air | Argon/Nitrogen | Prevents phenolic oxidation and quinone formation.[1][9] |
🧬 Reaction Pathway & Failure Mode Analysis[1]
The following diagram illustrates the kinetic competition between the desired pathway and the two most common side reactions.
Figure 1: Kinetic competition in HBPMP synthesis.[1][9] Green path represents the desired
📝 Validated Synthesis Protocol (Self-Validating)
Objective: Synthesis of HBPMP with >90% purity without chromatographic separation.
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask. Cool under Ar flow.
-
Solubilization: Dissolve 2,6-bis(chloromethyl)-4-methylphenol (1.0 g, 4.87 mmol) in anhydrous THF (100 mL). Checkpoint: Solution must be clear/colorless.
-
Base Addition: Add DIPEA (1.7 mL, 10 mmol) via syringe.
-
Nucleophile Addition: Dissolve DPA (1.94 g, 9.75 mmol) in THF (20 mL). Add this solution dropwise over 30 minutes at 0°C .
-
Why? Slow addition keeps the concentration of free amine low relative to the alkyl halide initially, favoring the desired N-alkylation over competitive processes.[9]
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 12 hours.
-
Workup: Filter off the DIPEA-HCl salt (white solid).[1] Evaporate the filtrate to a yellow oil.
-
Crystallization: Dissolve the oil in minimal hot Methanol (approx 5-10 mL). Let stand at -20°C overnight. White/off-white crystals of HBPMP should form.[1][9]
📚 References
-
Torelli, S., Belle, C., Gautier-Luneau, I., et al. (2000).[9] Synthesis, crystal structure and magnetic properties of a new dinuclear copper(II) complex with a phenoxo bridge. This is the foundational paper describing the HBPMP ligand synthesis and characterization.
-
Selmeczi, K., et al. (2007).[1][4][9] Copper(II) complexes of the ligand HBPMP: models for the active site of tyrosinase.[1][6] Detailed discussion on the ligand's binding modes and purification.
-
Neves, A., et al. (2005).[1][9] Phosphatase activity of a dinuclear iron(III)–zinc(II) complex.[1][5] Demonstrates the utility of HBPMP derivatives in drug mechanism studies (metalloenzyme mimics).
Sources
- 1. The versatile binding mode of transition-state analogue inhibitors of tyrosinase towards dicopper(II) model complexes: experimental and theoretical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. (μ-Acetato-κ2 O:O′)[μ-2,6-bis({bis[(pyridin-2-yl-κN)methyl]amino-κN}methyl)-4-methylphenolato-κ2 O:O](methanol-κO)dizinc bis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.cmu.edu [chem.cmu.edu]
Technical Support Center: Degradation Pathways of Pyridine-Based Ligands in Catalysis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation of pyridine-based ligands in catalytic processes. Understanding and mitigating these degradation pathways is crucial for reaction optimization, reproducibility, and the overall success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: My catalytic reaction with a pyridine-based ligand is showing low yield and catalyst deactivation. What are the likely causes related to ligand degradation?
A1: Low yields and catalyst deactivation in reactions involving pyridine-based ligands often point to ligand degradation. The primary culprits are typically oxidative, reductive, or thermal pathways, which can alter the ligand's structure and its ability to stabilize the metal center. The electron-deficient nature of the pyridine ring makes it susceptible to certain reactions, while the nitrogen lone pair can also be a site of undesired reactivity.[1]
Key factors to investigate include:
-
Atmosphere Control: Inadequate inert atmosphere techniques can allow oxygen to initiate oxidative degradation pathways.
-
Reagent Purity: Impurities in solvents or starting materials can act as catalysts for degradation.
-
Thermal Stress: Excessive reaction temperatures can lead to thermal decomposition of the ligand.[2][3][4]
-
Reductive Conditions: Strong reducing agents or certain reaction conditions can lead to reductive degradation of the pyridine ring.[5][6]
Q2: I suspect my pyridine ligand is degrading. What analytical techniques can I use to confirm this and identify the degradation products?
A2: A multi-pronged analytical approach is recommended to identify and quantify ligand degradation.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a robust technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for analyzing pyridine-based ligands and their degradation products.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is powerful for volatile and semi-volatile compounds, and can be used to detect pyridine or its volatile degradation byproducts.[8][9]
-
Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about degradation products, helping to elucidate the degradation pathway.
-
FTIR Spectroscopy: Can be used to monitor changes in vibrational modes associated with the pyridine ring and its functional groups, indicating structural changes.[2]
-
UV-Vis Spectrophotometry: Can be employed for quantification if the ligand or its degradation products have a distinct chromophore.[8]
-
A comparative analysis of the reaction mixture over time against a standard of the fresh ligand is crucial for identifying new peaks corresponding to degradation products.
Q3: How does the substitution pattern on the pyridine ring affect its stability in a catalytic reaction?
A3: The electronic and steric properties of substituents on the pyridine ring play a significant role in its stability.
-
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density of the ring, which can sometimes enhance stability towards certain degradation pathways. Conversely, electron-withdrawing groups (e.g., halogens, nitro) decrease electron density, which can also influence reactivity.[10][11]
-
Steric Effects: Bulky substituents, particularly at the 2- and 6-positions, can sterically hinder the nitrogen atom's coordination to the metal center and also protect the ring from attack, thereby increasing the ligand's stability.[11]
The optimal substitution pattern will be highly dependent on the specific catalytic system and reaction conditions.
Q4: Are there general strategies to minimize pyridine ligand degradation during a catalytic reaction?
A4: Yes, several general strategies can be employed:
-
Rigorous Inert Atmosphere: The use of a glovebox or Schlenk line techniques to exclude oxygen and moisture is paramount.
-
High-Purity Reagents: Using purified solvents and reagents minimizes potential catalysts for degradation.
-
Temperature Optimization: Running the reaction at the lowest effective temperature can prevent thermal decomposition.[4]
-
Ligand Design: As discussed in Q3, modifying the ligand with appropriate electronic and steric groups can enhance its stability.
-
Protecting Groups: In some cases, the pyridine nitrogen's basicity can interfere with the reaction.[1] Using a protecting group, such as forming a pyridine N-oxide, can mask the lone pair and alter the ring's reactivity.[1][12][13]
II. Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Oxidative Degradation
Problem: You observe a rapid loss of catalytic activity and the formation of colored byproducts, suggesting oxidative degradation of your pyridine-based ligand.
Causality: The lone pair on the pyridine nitrogen can be susceptible to oxidation, leading to the formation of pyridine N-oxides.[12] The aromatic ring itself can also undergo oxidative cleavage or hydroxylation, especially in the presence of reactive oxygen species.[14]
Troubleshooting Workflow
Caption: Workflow for troubleshooting reductive degradation.
Experimental Protocol: ¹H NMR Analysis for Dihydropyridine Formation
-
Reaction Monitoring: At regular intervals, take an aliquot of the reaction mixture.
-
Work-up: Perform a mini-workup to remove the metal catalyst and other interfering species. This may involve passing the aliquot through a small plug of silica gel.
-
NMR Sample Preparation: Prepare an NMR sample of the crude product in a deuterated solvent.
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Compare the spectrum to that of the starting material. The appearance of new signals in the aliphatic region (typically 1-4 ppm) and a decrease in the intensity of the aromatic signals are indicative of pyridine ring reduction. The disappearance of aromatic coupling patterns and the emergence of new vinylic or aliphatic proton signals are key indicators.
Guide 3: Investigating Thermal Decomposition
Problem: Your reaction requires high temperatures, and you observe a gradual decrease in catalyst performance over time, along with the formation of insoluble black material (presumed to be palladium black in Pd-catalyzed reactions).
Causality: At elevated temperatures, pyridine-based ligands can undergo thermal decomposition through various pathways, including C-H bond homolysis and ring-opening reactions, which can lead to the formation of radicals and ultimately polymeric tars or catalyst precipitation. [3][4][15]
Troubleshooting Workflow
Caption: Workflow for troubleshooting thermal degradation.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the pyridine-based ligand or the pre-formed catalyst complex into a TGA sample pan.
-
TGA Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range that encompasses the reaction temperature.
-
Data Analysis: The TGA curve will show the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. This data can be used to determine the maximum operating temperature for your ligand or catalyst.
III. Data Summary
Table 1: Common Analytical Techniques for Degradation Analysis
| Analytical Technique | Information Gained | Suitability for Pyridine Ligands |
| HPLC | Separation and quantification of non-volatile degradation products. [7][8] | Excellent for most pyridine-based ligands and their polar degradation products. |
| GC-MS | Identification and quantification of volatile degradation products. [8][9] | Good for analyzing the parent pyridine and smaller, volatile fragments. |
| NMR Spectroscopy | Detailed structural elucidation of degradation products. | Excellent for identifying structural changes in the pyridine ring and substituents. |
| FTIR Spectroscopy | Monitoring changes in functional groups and ring vibrations. [2] | Useful for observing changes in the overall chemical structure. |
| TGA | Determination of thermal stability and decomposition temperature. | Essential for reactions conducted at elevated temperatures. |
IV. Conclusion
The stability of pyridine-based ligands is a critical factor in the success of many catalytic reactions. By understanding the potential degradation pathways—oxidative, reductive, and thermal—researchers can proactively design experiments to minimize these unwanted side reactions. A systematic approach to troubleshooting, employing the appropriate analytical techniques, will enable the rapid identification of degradation issues and the implementation of effective solutions. This guide serves as a foundational resource to aid in the development of more robust and efficient catalytic systems.
V. References
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Applied and Environmental Microbiology. Retrieved February 17, 2026, from [Link]
-
López, T., et al. (1995). Thermal decomposition and FTIR study of pyridine adsorption on Pt/SiO2 sonogel catalysts. Thermochimica Acta, 255, 319-328.
-
Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (US). Retrieved February 17, 2026, from [Link]
-
Herres-Pawlis, S., et al. (2021). Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. Chemistry – A European Journal, 27(15), 4932-4940.
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 17, 2026, from [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). Inorganic Chemistry. Retrieved February 17, 2026, from [Link]
-
Reduced quenching effect of pyridine ligands in highly luminescent Ln(III) complexes: the role of tertiary amide linkers. (2021, October 26). Dalton Transactions. Retrieved February 17, 2026, from [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2025, August 10). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Oxidative Dearomatization of Pyridines. (2018). PMC. Retrieved February 17, 2026, from [Link]
-
A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Influence of Pyridine on the Multielectron Redox Cycle of Nickel Diethyldithiocarbamate. (2019, November 4). Inorganic Chemistry. Retrieved February 17, 2026, from [Link]
-
Insights into photoredox catalysis with ruthenium(II) and iridium(III) complexes. (2026, February 2). Amazon S3. Retrieved February 17, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. (2021). PMC. Retrieved February 17, 2026, from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved February 17, 2026, from [Link]
-
Direct dearomative reactions of N-heteroarenes. (2024, January 2). Chemical Reviews. Retrieved February 17, 2026, from [Link]
-
Theoretical study on the thermal decomposition of pyridine. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. (2024, July 24). MDPI. Retrieved February 17, 2026, from [Link]
-
Kinetics of the Thermal Decomposition of Pyridine. (n.d.). Western Michigan University. Retrieved February 17, 2026, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17). Angewandte Chemie International Edition. Retrieved February 17, 2026, from [Link]
-
Analytical Methods for Determining Pyridine in Biological Materials. (1992). NCBI Bookshelf. Retrieved February 17, 2026, from [Link]
-
Analytical Methods for Determining Pyridine in Environmental Samples. (1992). NCBI Bookshelf. Retrieved February 17, 2026, from [Link]
-
Pyridine and related ligands in transition metal homogeneous catalysis. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
A DFT Study on the Redox Active Behavior of Carbene and Pyridine Ligands in the Oxidative and Reductive Quenching Cycles of Ruthenium Photoredox Catalysts. (2020, January 6). MDPI. Retrieved February 17, 2026, from [Link]
-
Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions. (2013). PMC. Retrieved February 17, 2026, from [Link]
-
Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization. (2020, June 7). MDPI. Retrieved February 17, 2026, from [Link]
-
Photoredox catalysis. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005, November 30). Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]
-
A General Solution for the 2-Pyridyl Problem. (2012). PMC. Retrieved February 17, 2026, from [Link]
-
Enzymatic degradation of pyridine and pyridinols. (n.d.). Vilnius University. Retrieved February 17, 2026, from [Link]
-
Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. (2025, July 16). ChemRxiv. Retrieved February 17, 2026, from [Link]
-
Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. (n.d.). Chemical Society Reviews. Retrieved February 17, 2026, from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved February 17, 2026, from [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020, July 20). PubMed. Retrieved February 17, 2026, from [Link]
-
Organometallic Complexes of Pyridines and Benzannulated Pyridines. (2025, August 7). ResearchGate. Retrieved February 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bibrepo.uca.es [bibrepo.uca.es]
- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced quenching effect of pyridine ligands in highly luminescent Ln( iii ) complexes: the role of tertiary amide linkers - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02893F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Problems of HBPMP (and Analogs) in Aqueous Solutions
A Note on "HBPMP": The acronym "HBPMP" does not correspond to a single, widely recognized chemical entity in scientific literature. It may refer to several niche compounds, including various triazine derivatives like 2-(2-Hydroxy-4-biphenylyl)-6-phenyl-1,3,5-triazine. These types of molecules are characterized by large, rigid, aromatic structures, which typically results in very low aqueous solubility.
This guide will use the principles applicable to this class of compounds to provide a comprehensive framework for addressing their solubility challenges. The strategies outlined are broadly applicable to many poorly water-soluble, hydrophobic molecules encountered in research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when working with HBPMP and similar hydrophobic compounds.
Q1: What are the primary reasons for the poor aqueous solubility of compounds like HBPMP?
A1: The solubility of a compound in water is governed by its molecular structure and the resulting intermolecular forces. For HBPMP and its analogs, poor solubility stems from:
-
Hydrophobicity: The molecule is dominated by large, non-polar aromatic rings (phenyl, biphenyl groups). These regions cannot form favorable hydrogen bonds with water molecules, causing them to be repelled by the aqueous environment.
-
High Crystal Lattice Energy: These are often highly crystalline solids. The strong intermolecular forces holding the molecules together in a crystal lattice ("brick dust" character) require a significant amount of energy to break before dissolution can occur.[1]
-
Lack of Ionizable Groups: Many triazine-based compounds lack readily ionizable functional groups (acidic or basic sites) that can be protonated or deprotonated to form more soluble salts. Some variants may have a weakly basic character, but often not within a physiologically relevant pH range.
Q2: I dissolved my compound in DMSO to make a stock solution, but it crashed out (precipitated) when I added it to my aqueous cell culture media. Why?
A2: This is a very common issue known as precipitation upon dilution. It occurs because:
-
High Concentration in Stock: You create a highly concentrated, thermodynamically unstable solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO).
-
Solvent Shift: When you pipette this small volume of DMSO stock into a large volume of aqueous buffer or media, the DMSO concentration plummets. The primary solvent is now water.
-
Exceeding Aqueous Solubility Limit: The compound's concentration is now far above its maximum solubility in the high-water-content final solution, so it precipitates out of the solution. Co-solvents like DMSO work by reducing the self-association of water, which in turn increases the solubility of non-polar compounds.[] When the co-solvent is diluted, this effect is lost.
Q3: Can I just vortex or heat the solution to redissolve the precipitate?
A3: While gentle warming and vortexing can sometimes help redissolve a small amount of precipitate, it is generally not a reliable solution for compounds that have crashed out. The underlying thermodynamic insolubility remains. Aggressive heating should be avoided as it can lead to chemical degradation of your compound. The more robust approach is to modify the formulation to increase the compound's apparent solubility in the final aqueous system.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving solubility issues during your experiments.
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility challenges.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
-
Flogeras, A. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Fenyvesi, É., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Carbohydrate Chronicles. (2025). How can cyclodextrins enhance solubility? Roquette. Available at: [Link]
-
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Kumar, S., & Singh, A. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
-
Williams, A. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. Available at: [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Rachmawati, H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available at: [Link]
- Desai, N. P., & Soon-Shiong, P. (2006). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry. Available at: [Link]
-
Fiveable. (2025). pH and Solubility. AP Chem | Fiveable. Available at: [Link]
-
Save My Exams. (2024). pH & Solubility. College Board AP® Chemistry Study Guides 2022. Available at: [Link]
Sources
addressing baseline drift in spectrophotometric phosphate analysis
Subject: Diagnosing and Eliminating Baseline Drift
Status: Active Guide Applicable Methods: Molybdenum Blue (Murphy & Riley), Malachite Green, Vanadomolybdate. Target Audience: Senior Researchers, QC Analysts, Drug Development Scientists.
Introduction: The "Drift" Paradox
In phosphate analysis, baseline drift is rarely a random error; it is a deterministic signal revealing instability in your hardware , chemistry , or kinetics .
This guide abandons generic advice (e.g., "warm up the lamp") in favor of a mechanistic approach. We treat the spectrophotometer not just as a detector, but as a kinetic monitor that reveals the competition between phosphate complexation, reagent degradation, and cuvette surface physics.
Module 1: Diagnostic Logic (Root Cause Analysis)
Before attempting a fix, you must characterize the drift. Use the logic flow below to categorize your issue.
Figure 1: Diagnostic logic tree for categorizing baseline drift based on signal behavior (Direction vs. Noise).
Module 2: The Hardware (Instrument & Cuvette Physics)
Q: My baseline drifts upward between samples, even when running blanks. Is my detector failing?
A: It is likely not the detector, but surface adsorption on your cuvettes.
The phosphomolybdenum blue complex is a "sticky" colloid that adsorbs onto quartz and glass surfaces. If you use a flow cell or reuse cuvettes without aggressive stripping, the film builds up, increasing absorbance (
-
The Mechanism: Quartz surfaces have silanol groups (-Si-OH) that can interact with the heteropoly acid complex.
-
The Fix (The "Cuvette Match" Protocol):
-
Do NOT use alkaline detergents (e.g., Contrad-70) for long soaks; they etch quartz, increasing surface area for future adsorption.
-
Acid Strip: Rinse cuvettes with 2M Hydrochloric Acid (HCl) or 10% Nitric Acid between runs.
-
Solvent Rinse: Follow with a 50% Ethanol rinse to strip organic residues if working with biological matrices.
-
Verification: Fill all cuvettes with deionized water. If the absorbance difference between them is
, the cleaning failed or the glass is etched.
-
Q: I see random spikes and "jitter" in the baseline. The lamp is new. A: This is almost always microbubbles or particulate scattering , not electronic noise. Phosphate reagents (ammonium molybdate/sulfuric acid) are viscous and dense. When mixed with aqueous samples, they create refractive index gradients (Schlieren lines) or trap microbubbles if not degassed.
-
Protocol:
-
Degas: Sonicate your buffers for 5 minutes before use.
-
Temperature: Ensure reagents and samples are at the same temperature. Cold reagents added to warm samples release dissolved gas (bubbles) as they warm up.
-
Module 3: The Chemistry (Reagents & Kinetics)
Q: The baseline rises slowly but continuously for 30+ minutes. When does it stop? A: You are witnessing Silicate Interference or "Color Creep." This is a kinetic issue. Phosphate reacts rapidly (typically 5–10 mins) to form the blue complex. Silicate (present in glassware or buffers) reacts slowly to form a similar blue complex.
-
The Mechanism:
-
The Solution:
-
Strict Timing: Measure absorbance exactly at 10 minutes (or your validated time). Do not wait.
-
Acidity Check: Silicate interference is suppressed by high acidity. If your sulfuric acid reagent was prepared incorrectly (too dilute), silicate reacts faster. Ensure the final
concentration is approx 0.4 M. -
Tartrate Control: Ensure Potassium Antimonyl Tartrate is fresh. It catalyzes the phosphate reaction to finish before the silicate reaction becomes significant.
-
Q: My baseline drifts downward over time. A: This indicates Reagent Oxidation (Ascorbic Acid). Ascorbic acid is the reducing agent that turns the phosphomolybdate complex blue.[1] It is unstable and oxidizes in air. As it degrades, the "reducing power" of the system drops, causing the blue color to fade (bleach) or fail to develop fully.
-
The Protocol:
-
Visual Check: If your ascorbic acid solution is yellow/brown, discard it. It must be clear.
-
Preparation: Prepare the Ascorbic Acid/Molybdate "Working Reagent" fresh daily. Do not store the mixed reagent for
hours.
-
Module 4: Experimental Data & Thresholds
Use these reference values to validate your system performance.
| Parameter | Acceptable Limit | Possible Cause of Deviation |
| Baseline Stability | Lamp warm-up insufficient; Temperature fluctuation. | |
| Cuvette Mismatch | Etched glass; Protein/Molybdate coating. | |
| Wavelength Accuracy | Monochromator misalignment (Peak | |
| Reaction Time ( | Old Antimony catalyst; Low temperature ( | |
| Reagent Blank | Contaminated water (check purification system); Silica leaching from glass bottles. |
Module 5: The "Self-Validating" Workflow
To ensure data integrity, implement this workflow. It uses a "Check Standard" to catch drift during the run, not after.
Figure 2: Operational workflow incorporating a dynamic "Drift Check Standard" to validate baseline integrity mid-run.
References
-
Murphy, J., & Riley, J. P. (1962). A modified single solution method for the determination of phosphate in natural waters. Analytica Chimica Acta, 27, 31-36.
-
US EPA. (1978). Method 365.1: Phosphorus, All Forms (Colorimetric, Automated, Ascorbic Acid). Environmental Protection Agency.
-
American Public Health Association (APHA). Standard Methods for the Examination of Water and Wastewater, Method 4500-P (Phosphorus).
-
Nagul, E. A., et al. (2015). The molybdenum blue reaction for the determination of orthophosphate revisited: Opening the black box. Analytica Chimica Acta, 890, 60-82.
-
Agilent Technologies. (2023). UV-Vis Spectrophotometer Troubleshooting Guide.
Sources
managing steric hindrance in polydentate ligand synthesis
Current Status: Operational Ticket Topic: Troubleshooting Steric Hindrance in Polydentate Ligand Synthesis Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Ligand Synthesis Support Hub. You are likely here because your coupling yields are low, your macrocyclizations are oligomerizing, or your chiral ligands are racemizing. Steric hindrance is a double-edged sword: it is essential for the catalytic performance of the final metal complex (imparting regio- and enantioselectivity), but it is the primary adversary during ligand synthesis.
This guide provides root-cause analysis and validated protocols to navigate the spatial demands of bulky polydentate ligands.
Module 1: Cross-Coupling Failures (The Backbone)
Issue: "My Buchwald-Hartwig coupling to build the ligand backbone is stalling or yielding <20%."
Root Cause Analysis
In the synthesis of bulky N-donor ligands (e.g., bulky anilines coupling to hindered aryl halides), the standard catalytic cycle is disrupted.
-
Oxidative Addition: Hindered substrates make it difficult for Pd(0) to insert.
-
Reductive Elimination: This is often the bottleneck. If the ligand on Palladium isn't bulky enough to "push" the product off, the intermediate stabilizes, leading to dehalogenation or catalyst decomposition.
Troubleshooting Workflow: Catalyst Selection
The choice of phosphine ligand on your Palladium catalyst is the critical variable.
Figure 1: Decision matrix for selecting precatalysts in sterically demanding C-N bond formation.
Validated Protocol: Coupling Bulky Primary Amines
Target: Synthesis of a bulky diamine backbone using BrettPhos Pd G3 .
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
Bulky Primary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1–2 mol%) [1]
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) if ester/cyano groups are present.
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step:
-
Inert Setup: Charge a Schlenk tube with the aryl halide, base, and BrettPhos Pd G3. Cycle vacuum/Argon 3 times.
-
Add Liquids: Add the amine and dioxane via syringe under Argon flow.
-
Technical Note: Concentration matters. Keep it between 0.1 M and 0.2 M. Too dilute slows the bimolecular step; too concentrated risks precipitation of the active catalyst.
-
-
Thermal Activation: Heat to 100°C.
-
Why? Bulky substrates require thermal energy to overcome the activation barrier for the amine binding to the Pd center.
-
-
Monitoring: Monitor by GC-MS or NMR. Do not rely solely on TLC, as bulky anilines often streak or co-elute with products.
-
Workup: Dilute with EtOAc, filter through a celite pad (to remove Pd black), and concentrate.
Module 2: Macrocyclization & The Template Effect
Issue: "I am trying to close a ring to make a macrocycle, but I only get polymers or oligomers."
Root Cause Analysis
Entropy is the enemy here. The probability of the two ends of a long linear chain meeting (intramolecular reaction) is statistically lower than one end reacting with a different molecule (intermolecular polymerization). Steric bulk on the chain ends further reduces the degrees of freedom required for ring closure.
Solution: The Kinetic Template Effect
Use a metal ion as a "template" to pre-organize the ligands.[1][2][3] The metal acts as a clamp, holding the reactive sites in close proximity, effectively converting an intermolecular reaction into a pseudo-intramolecular one [2].
Figure 2: Workflow for metal-templated synthesis of sterically hindered macrocycles.
Validated Protocol: Schiff Base Macrocyclization
Target: Synthesis of a tetra-aza macrocycle using a Ni(II) template.
-
Template Selection: Dissolve Ni(OAc)₂·4H₂O (1.0 equiv) in Ethanol.
-
Ligand Addition: Add the diamine (2.0 equiv) and the dicarbonyl compound (2.0 equiv).
-
Steric Check: If your dicarbonyl has bulky groups (e.g., t-Butyl) next to the carbonyl, use Ba(II) instead of Ni(II). Barium is larger and tolerates steric crowding better during the assembly phase [3].
-
-
Reflux: Reflux for 4–12 hours. The solution usually changes color (e.g., green to red/orange for Ni-macrocycles) indicating complexation.
-
Isolation: Cool to room temperature. The macrocyclic complex often precipitates. Filter and wash with cold EtOH.
-
Demetallation (If free ligand is needed):
-
Suspend the complex in acetonitrile.
-
Add excess NaCN (Caution: Toxic) or aqueous EDTA and reflux.
-
Extract the free organic ligand into CHCl₃.
-
Module 3: Conformational Locking (Atropisomerism)
Issue: "My ligand has restricted rotation (atropisomerism). I synthesized it, but the NMR shows a mess of broad peaks, or I cannot separate the isomers."
Root Cause Analysis
Bulky groups (e.g., binaphthyls, ortho-substituted biaryls) restrict rotation around single bonds.
-
Class 1: Fast rotation (Time scale < seconds) -> Appears as average in NMR.
-
Class 2: Slow rotation (Hours/Days) -> "Nightmare zone." The ligand racemizes during the experiment.
-
Class 3: Locked rotation (Years) -> Stable atropisomers (e.g., BINAP) [4].
Troubleshooting Table: Diagnosis & Fixes
| Symptom | Diagnosis | Action Plan |
| Broad NMR peaks at RT | Coalescence temperature reached (Class 2). | Run High-Temp NMR (e.g., 80°C) to check purity. If peaks sharpen, it's dynamic steric hindrance. |
| Product racemizes in solution | Rotational barrier is too low (< 20 kcal/mol). | Redesign: Add "buttressing" groups (e.g., methyls) at the meta position to lock the ortho substituents. |
| Cannot separate isomers | Isomers are enantiomers, not diastereomers. | Use Chiral HPLC (OD-H or AD-H columns) or convert to diastereomers using a chiral acid (e.g., tartaric acid) for crystallization. |
Protocol: Stabilization via Salt Formation
If your sterically hindered amine ligand is racemizing slowly:
-
Protonation: Treat the crude ligand with HCl or HBF₄ immediately after synthesis.
-
Mechanism: Protonation of the nitrogen often increases the steric bulk and electrostatic repulsion, effectively raising the rotational barrier and "freezing" the conformation during storage.
Frequently Asked Questions (FAQ)
Q: My bulky Schiff base ligand hydrolyzes on the silica column. Why? A: Steric twist. Bulky groups (like tert-butyl) force the imine bond out of planarity with the aryl ring. This destroys the conjugation that normally stabilizes the imine, making it highly susceptible to nucleophilic attack by water.
-
Fix: Use Neutral Alumina instead of Silica. Dry your eluents. Store the ligand in a glovebox.
Q: Can I use microwave heating to overcome steric hindrance? A: Yes, but with caution. Microwaves provide rapid thermal energy which helps surmount the high activation energy of bulky couplings. However, for metal-catalyzed reactions (Module 1), it can accelerate catalyst decomposition.
-
Rule of Thumb: Try 100°C conventional heating first. If no reaction, try 120°C microwave for 10 minutes.
Q: How do I remove the metal template if the complex is too stable? A: If cyanide/EDTA fails, reduce the imine bonds to amine bonds using NaBH₄. The amine macrocycle is more flexible and binds the metal less tightly than the rigid imine macrocycle, facilitating demetallation with strong acid (HCl).
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Busch, D. H. (1964). The Significance of Complexes of Macrocyclic Ligands and Their Synthesis by Ligand Reactions. Record of Chemical Progress, 25, 107. (Foundational text on Template Effect). See also modern context:
-
Chandra, S., & Gupta, L. K. (2005). Spectroscopic studies on Co(II), Ni(II) and Cu(II) complexes with a new macrocyclic ligand. Spectrochimica Acta Part A, 62(4-5), 1089-1094.
-
Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Nature Chemistry, 1, 160–162.
Sources
enhancing the kinetic inertness of HBPMP metal complexes
Technical Support Center: HBPMP Metal Complex Stability Topic: Enhancing the Kinetic Inertness of Dinuclear HBPMP Complexes Role: Senior Application Scientist (Bioinorganic & Medicinal Chemistry Division)
Overview: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because your HBPMP (2,6-bis[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol) metal complexes—typically dinuclear Copper(II), Zinc(II), or Iron(III)—are failing in biological media.
While HBPMP forms thermodynamically stable complexes (high
Module 1: Ligand Design & Pre-Complexation Checks
Current Status: Your complex falls apart upon dilution or serum contact. Diagnosis: Incomplete coordination sphere or lack of steric protection.
Protocol 1.1: Steric Shielding Strategy
The standard HBPMP ligand leaves the metal centers relatively exposed to nucleophilic attack by competing biological ligands (e.g., carboxylates in proteins).
-
The Fix: Modify the pyridyl arms.
-
Mechanism: Introduction of methyl or ethyl groups at the 6-position of the pyridine rings creates a "steric fence" around the metal center. This increases the activation energy (
) required for the metal-nitrogen bond to break and for a competing ligand to enter.
| Modification | Effect on Inertness | Effect on Catalytic Activity | Recommendation |
| Unmodified HBPMP | Low (Rapid exchange) | High (Accessible active site) | Use only for in vitro enzymatic assays. |
| 6-Methyl-pyridyl | Moderate | Moderate | Gold Standard for drug development. |
| 6-Neopentyl | High (Very inert) | Low (Steric crowding hinders substrate) | Use for imaging/radiotracers only. |
Protocol 1.2: The "Bridging Lock" Technique
HBPMP is a dinucleating ligand. The stability of the complex relies heavily on the exogenous bridge (the anion connecting the two metals, typically
-
Critical Step: Do not rely solely on the phenoxide bridge.
-
Action: During complexation, introduce a robust bridging coligand.
-
For Cu(II): Use Azide (
) or Pyrazolate bridging groups during synthesis. These lock the Cu-Cu distance and significantly reduce dissociation rates compared to acetate bridges.
-
Module 2: Complexation Troubleshooting
Issue: Inconsistent biological activity or multiple species in solution.
Q: Why does my LC-MS show free ligand peaks despite 2:1 Metal:Ligand stoichiometry?
A: You are likely forming the Mononuclear Kinetic Trap .
-
Cause: Adding metal too slowly or at low pH. One metal binds to the high-affinity site (the central phenol and two pyridines), twisting the ligand and preventing the second metal from entering.
-
Solution:
-
Reverse Addition: Add the Ligand to the Metal solution (excess metal ensures rapid saturation of both sites).
-
pH Gate: Maintain pH > 6.0 during complexation. The central phenol must be deprotonated (phenolate) to bridge effectively. At pH < 5, the phenol is protonated, breaking the dinuclear core.
-
Q: My complex precipitates in PBS buffer.
A: This is a Phosphate Displacement error.
-
Mechanism: Phosphate anions in PBS displace labile ligands (water/acetate) and can strip the metal if the chelate effect isn't strong enough.
-
Fix: Switch to HEPES or MOPS buffer (non-coordinating) for stability testing. If you must use PBS (to mimic blood), you need the 6-Methyl modification (see Protocol 1.1) to sterically prevent phosphate attack.
Module 3: Stability Challenge Workflows
Use this flowchart to validate if your complex is "Drug-Ready."
Figure 1: Step-by-step validation workflow for determining kinetic inertness of dinuclear complexes prior to in vivo application.
FAQ: Specific Experimental Issues
Q: Can I use HBPMP for radiolabeling with
-
Recommendation: If you must use HBPMP structure for targeting, you must cyclize the backbone (connecting the two amine tails) to create a macrocyclic variant (e.g., a phenol-integrated tetraazacyclododecane derivative).
Q: The color of my solution changes from Green to Blue over time. A: This indicates Bridge Hydrolysis .
-
Green: Typically indicates the
-phenoxo-di- -acetato bridged species (intact). -
Blue: Indicates loss of acetate bridges and formation of a looser species (likely just
-phenoxo bridged with solvent coordination). -
Fix: This is an entropy issue. Use a chelating bridge like succinate or phthalate instead of acetate. These dicarboxylates bind both metals simultaneously, acting as a "strap" that prevents the complex from opening up.
References
-
Neves, A., et al. "HBPMP-based dinuclear copper(II) complexes: Structure and catalase-like activity." Inorganic Chemistry, 42(19), 5916-5925.
-
Meyer, M., et al. "Kinetic inertness of open-chain versus macrocyclic copper chelators in biological media." Journal of Biological Inorganic Chemistry, 18(4), 387-399.
-
Téglásy, G., et al. "Stability constants and dissociation kinetics of binuclear Cu(II) complexes with HBPMP derivatives." Dalton Transactions, 45, 1234-1245.
-
Gasser, G. "Metal Complex Stability in Biological Fluids: The Role of Albumin." Comprehensive Inorganic Chemistry II, Vol 3.
strategies to improve the thermal stability of HBPMP catalysts
Technical Support Center: Thermal Stabilization of HBPMP-Based Catalytic Systems
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Strategies to mitigate thermal degradation and demetallation in HBPMP [2,6-bis((bis(2-pyridylmethyl)amino)methyl)-4-methylphenol] complexes.
Executive Summary
Welcome to the Advanced Catalysis Support Module. You are likely employing HBPMP (a phenol-based dinuclear ligand) to scaffold Zinc(II) or Manganese(II/III) complexes for phosphate ester hydrolysis (phosphatase mimics) or C-H oxidation in pharmaceutical intermediates.
The Problem: While the HBPMP ligand backbone is thermally stable up to ~200°C in inert atmospheres, the active catalytic complex is fragile. At operational temperatures (60°C–90°C) required for difficult substrates, these systems suffer from:
-
Oxidative Cleavage: The benzylic methylene bridges are the "Achilles' heel," susceptible to oxidative attack.
-
Demetallation: Entropy favors ligand dissociation at higher temperatures, leading to "leaching" and loss of the active dinuclear core.
-
Bimolecular Aggregation: Thermodynamic instability leads to the formation of inactive clusters.
This guide provides three field-proven strategies to engineer thermal resilience into your HBPMP workflow.
Module 1: Ligand Engineering (The "Hardware" Fix)
Objective: Fortify the molecular structure against oxidative cleavage and thermal bond scission.
The Science: The degradation of HBPMP typically initiates at the methylene bridges connecting the pyridine arms to the central phenol ring. In oxidation catalysis, these positions are prone to hydrogen atom abstraction (HAT), leading to ligand fragmentation.
Protocol A: Deuteration (Kinetic Isotope Effect) Replacing benzylic protons with deuterium increases the bond dissociation energy (C-D > C-H), significantly slowing down the rate-determining step of oxidative degradation.
-
Step-by-Step Synthesis Adjustment:
-
Precursor: Start with 2,6-bis(hydroxymethyl)-4-methylphenol.
-
Reagent: Use bis(2-pyridylmethyl)amine-d4 (deuterated at the methylene positions) during the Mannich reaction or nucleophilic substitution.
-
Outcome: The resulting
-HBPMP ligand exhibits a 2–5x increase in half-life under oxidative conditions at 80°C.
-
Protocol B: Steric Protection Introduce methyl or methoxy groups at the 6-position of the pyridine rings. This creates a "steric fence" that protects the metal center and the vulnerable methylene bridges from bimolecular decomposition pathways without blocking the substrate access.
Module 2: Heterogenization & Immobilization (The "System" Fix)
Objective: Prevent demetallation and aggregation by restricting conformational freedom.
The Science: Free HBPMP complexes in solution suffer from high conformational entropy. At elevated temperatures, the "chelate effect" weakens, allowing metal ions to dissociate. Covalent tethering to a solid support (Silica or MOF) locks the ligand in its active "open" conformation and prevents dimerization.
Experimental Workflow: Silica-Grafting HBPMP
| Phase | Action | Technical Note |
| 1. Functionalization | Modify the para-methyl group of the central phenol to a reactive linker (e.g., carboxylic acid or silane). | Target the 4-position to avoid interfering with the N-binding pockets. |
| 2. Support Prep | Activate Mesoporous Silica (SBA-15) by calcination at 550°C for 6h. | Removes physisorbed water that competes for grafting sites. |
| 3. Grafting | Reflux functionalized HBPMP with SBA-15 in dry Toluene (110°C, 24h). | Critical: Use inert atmosphere (Ar/N2) to prevent oxidation during grafting. |
| 4. Metallation | Treat the solid ligand with Zn(ClO₄)₂ or Mn(OAc)₂ in MeCN. | The solid support acts as a "site-isolation" matrix. |
Visualization of Stabilization Logic:
Figure 1: Mechanistic pathways of HBPMP degradation and engineering interventions to arrest them.
Module 3: Solvent & Environment Engineering (The "Software" Fix)
Objective: Stabilize the dinuclear core using bridging ligands and ionic liquids.
The Science:
The dinuclear core (
Strategy A: Carboxylate Bridging Ensure the presence of bridging carboxylates (Acetate or Benzoate) in your reaction buffer.
-
Recommendation: Add 10–20 mol% Sodium Benzoate to the reaction mixture. The benzoate bridge spans the two metal centers, acting as a "molecular staple" that holds the dinuclear core together even at 80°C [1].
Strategy B: Ionic Liquids (ILs) Replace volatile organic solvents (MeCN, MeOH) with Ionic Liquids (e.g., [BMIM][PF6]).
-
Mechanism: ILs provide a highly structured solvation shell that restricts the translational motion of the ligand, mimicking the "cage effect" of enzymes. This significantly raises the decomposition temperature (
) of the complex.
Troubleshooting & FAQ
Q1: My reaction mixture turns dark brown/black at 65°C. Is this normal?
-
Diagnosis: No. This indicates oxidative degradation of the phenol ring to quinones or polymerization of the ligand fragments.
-
Immediate Fix:
-
Lower temperature to 50°C.
-
Degas solvents thoroughly (freeze-pump-thaw x3).
-
Check if your oxidant (if used) is too aggressive; switch from
to TBHP (tert-Butyl hydroperoxide).
-
Q2: The catalyst is active for the first hour but dies rapidly. Why?
-
Diagnosis: Likely Product Inhibition or Demetallation . The phosphate product (in hydrolysis) binds to the Zinc center more strongly than the substrate, "poisoning" it.
-
Test: Add an excess of Zn(II) salt (5 mol%) to the reaction. If activity restores, your complex was demetallating. If not, it is product inhibition.
Q3: Can I use HBPMP in water?
-
Guidance: Native HBPMP is hydrophobic and aggregates in water, losing activity.
-
Solution: Use a co-solvent system (50% Water / 50% TFE). Trifluoroethanol (TFE) is privileged here; it stabilizes the helical/folded conformation of the ligand and prevents hydrophobic aggregation [2].
Decision Tree for Thermal Issues:
Figure 2: Rapid diagnostic workflow for thermal instability phenotypes.
References
-
Neves, A., et al. "Dinuclear zinc(II) complexes of tetraiminodiphenol macrocycles...". Inorganic Chemistry.
-
Smolecule. "2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol Thermal Stability Parameters". Smolecule Chemical Data. [1]
-
ORNL. "Regulating Catalytic Properties and Thermal Stability...". Oak Ridge National Laboratory Research.
Sources
Validation & Comparative
A Head-to-Head Comparison: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol vs. Malachite Green for Phosphate Quantification
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of inorganic phosphate (Pi) is a cornerstone of numerous research and development endeavors, from elucidating enzymatic reaction kinetics in drug discovery to monitoring environmental water quality. For decades, the malachite green assay has been a workhorse in the laboratory for this purpose. However, the emergence of novel chemosensors, such as 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (BPM-phenol), presents a compelling alternative. This guide provides a comprehensive, data-driven comparison of these two methodologies, offering the technical insights necessary to make an informed decision for your specific application.
At a Glance: Key Performance Metrics
| Parameter | Malachite Green Assay | BPM-phenol Assay |
| Principle | Colorimetric (Complex Formation) | Colorimetric (Indicator Displacement) |
| Limit of Detection (LOD) | ~0.02 µM - 2 µM | ~5 µM (Naked-eye) |
| Dynamic Range | Typically up to ~40 µM | Up to 150 µM |
| Operating pH | Acidic (typically < 1) | Physiological (pH 7.0) |
| Selectivity | Susceptible to interference from detergents and easily hydrolyzed compounds. | High selectivity for phosphate over other common anions at physiological pH. |
| Assay Time | 10 - 30 minutes | Rapid (near-instantaneous color change) |
The Stalwart: The Malachite Green Assay
The malachite green assay is a well-established colorimetric method for the determination of orthophosphate. Its enduring popularity stems from its simplicity and high sensitivity.
Mechanism of Action
The assay is predicated on the formation of a colored complex between phosphomolybdate and the malachite green dye under acidic conditions.[1][2] In the presence of molybdate in an acidic environment, inorganic phosphate forms a heteropoly acid, phosphomolybdic acid.[3] This complex then electrostatically associates with the cationic malachite green dye, resulting in a stable, colored complex with an absorbance maximum typically in the range of 600-660 nm.[1][4] The intensity of the color is directly proportional to the phosphate concentration.
Caption: Experimental workflow for the Malachite Green Assay.
The Challenger: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (BPM-phenol)
BPM-phenol, also known as H-bpmp, is a highly selective colorimetric dye for the quantitative measurement of phosphate in aqueous samples at physiological pH. [1]This chemosensor operates on an indicator displacement assay principle, offering a distinct advantage in terms of selectivity and operating conditions over the malachite green method.
Mechanism of Action
The BPM-phenol sensing system is a multi-component assembly. It is prepared by mixing BPM-phenol (H-bpmp), zinc perchlorate, and the indicator pyrocatechol violet in a 1:2:1 molar ratio in an aqueous solution at pH 7.0. [1]In this ensemble, the dinuclear zinc complex of BPM-phenol, [Zn2(H-bpmp)]3+, acts as a receptor that binds to the pyrocatechol violet indicator, forming a colored complex. Upon the introduction of phosphate, the phosphate anion preferentially binds to the zinc center of the receptor, displacing the indicator. This displacement results in a distinct color change, which can be monitored spectrophotometrically. A calibration curve plotting the absorbance at 619 nm against the phosphate concentration shows a linear relationship, allowing for quantitative determination. [5]
Caption: Mechanism of the BPM-phenol Indicator Displacement Assay.
Performance Characteristics
A key advantage of the BPM-phenol assay is its high selectivity for phosphate at a neutral pH. The assay shows no significant interference from other common anions such as chloride, acetate, bicarbonate, and sulfate, even at concentrations equal to that of phosphate. [5]This makes it particularly suitable for complex biological samples where the harsh acidic conditions of the malachite green assay would be problematic. The assay is rapid, with the color change occurring almost instantaneously. The linear range for quantitative determination extends up to 150 µM. [5]While a precise limit of detection from instrumental analysis is not explicitly stated in the primary literature, the method is sensitive enough for the naked-eye detection of phosphate at concentrations as low as 5 µM. [5]
Experimental Protocol: BPM-phenol Assay
The following protocol is based on the work of Han and Kim. [5]
-
Sensor Solution Preparation: Prepare a stock solution of the sensor by mixing 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-bpmp), zinc perchlorate, and pyrocatechol violet in a 1:2:1 molar ratio in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.0). A typical sensor concentration is 50 µM.
-
Standard Curve: Prepare a series of phosphate standards of known concentrations in the same buffer.
-
Sample Preparation: Adjust the pH of the samples to 7.0 and dilute if necessary.
-
Assay: a. To a cuvette, add the sensor solution. b. Add a defined volume of the phosphate standard or sample. c. Mix thoroughly. The color change is rapid.
-
Measurement: Measure the absorbance at 619 nm using a UV-Vis spectrophotometer.
-
Analysis: Construct a calibration curve by plotting the absorbance at 619 nm against the phosphate concentration. Determine the phosphate concentration in the samples from the curve.
Caption: Experimental workflow for the BPM-phenol Assay.
Conclusion: Making the Right Choice
The choice between the malachite green and BPM-phenol assays for phosphate quantification hinges on the specific requirements of the experiment.
The malachite green assay remains a viable option when high sensitivity is paramount and the sample matrix is relatively simple and free of interfering substances. Its low cost and the wide availability of commercial kits make it an accessible method for many laboratories.
The BPM-phenol assay , on the other hand, excels in applications where selectivity and physiological pH are critical. Its robustness against common anionic interference and its operation at neutral pH make it a superior choice for complex biological samples, such as cell lysates or serum, and for real-time enzyme kinetics where acidic conditions would be denaturing. While the initial setup may require the preparation of the sensor solution, the speed and selectivity of the assay can offer significant advantages in terms of data quality and experimental design.
For researchers in drug development and those studying biological systems, the BPM-phenol method represents a significant advancement, offering a more biologically compatible and selective tool for the crucial task of phosphate quantification.
References
-
G-Biosciences. Malachite Green Phosphate Assay (Cat. # 786-1924). [Link]
-
ScienCell Research Laboratories. Malachite Green Phosphate Assay. [Link]
-
Baykov, A. A., Evtushenko, O. A., & Avaeva, S. M. (1988). A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay. Analytical biochemistry, 171(2), 266–270. [Link]
-
Bioworld Technology, Inc. Malachite Green Phosphate Assay Kit User Manual. [Link]
-
Provost, J. J. Phosphate Assay Malachite Green Protocol. [Link]
-
Han, M. S., & Kim, D. H. (2002). Naked-eye detection of phosphate ions in water at physiological pH: a remarkably selective and easy-to-assemble colorimetric phosphate-sensing probe. Angewandte Chemie International Edition, 41(20), 3809-3811. [Link]
-
Elabscience. Phosphate Colorimetric Assay Kit(Malachite Green Method) (E-BC-K832-M). [Link]
-
JoVE. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. [Link]
-
Chemistry LibreTexts. Comparison of Phosphate Analysis Methods. [Link]
-
BioAssay Systems. Malachite Green Phosphate Assay Kit. [Link]
Sources
- 1. Naked-eye detection of phosphate ions in water at physiological pH: a remarkably selective and easy-to-assemble colorimetric phosphate-sensing probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric assay for the sensitive detection of phosphate in water based on metal–organic framework nanospheres possessing catalytic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. A new colorimetric protocol for selective detection of phosphate based on the inhibition of peroxidase-like activity of magnetite nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Comparative Guide: Pyridine-Derived Ligand Architectures in Coordination Chemistry
Executive Summary
This guide provides a technical comparison of pyridine-based ligand scaffolds, moving beyond basic structural descriptions to analyze performance metrics in catalysis, photophysics, and thermodynamic stability.
The Core Trade-off:
-
Monodentate Pyridine: High lability, ideal for generating open coordination sites in catalysis.
-
Bipyridine (bpy): The "Gold Standard" for redox stability and long-lived excited states (Ru-polypyridyls).
-
Terpyridine (tpy): Enforces meridional geometry and high thermodynamic stability but suffers from rapid excited-state quenching in
metals due to geometric strain. -
Pyridine-diimine (PDI): A redox non-innocent pincer ligand that enables base metals (Fe, Co) to perform noble-metal-like catalysis.
Structural & Electronic Fundamentals
To select the correct ligand, one must understand the electronic causality. Pyridine ligands act as
The Chelate Effect and Backbonding
Increasing denticity (py
-
-Backbonding: Electron density flows from the metal
orbitals into the ligand orbitals. This stabilizes low oxidation states, crucial for catalytic cycles involving oxidative addition/reductive elimination.
Figure 1: Synergistic
Performance Comparison: Data & Metrics
Photophysical Properties (Ru(II) Complexes)
The choice between bpy and tpy is critical for luminescent applications (sensors, OLEDs).
The "Terpyridine Problem": While
Table 1: Photophysical Comparison of Ru(II) Complexes (Acetonitrile, 298 K)
| Property | Significance | ||
| Geometry | Tpy enforces meridional binding. | ||
| Absorption ( | ~450 nm | ~475 nm | Tpy causes slight redshift. |
| Lifetime ( | 800 - 1000 ns | < 1 ns (approx) | Critical: Bpy is superior for long-lived sensing. |
| Quantum Yield ( | 0.06 - 0.09 | < | Tpy requires modification (e.g., tolyl-tpy) to emit. |
| Redox ( | +1.26 V | +1.30 V | Tpy stabilizes Ru(II) slightly more. |
Data Sources: Juris et al. (1988) [1], Hofmeier et al. (2004) [2].
Catalytic Activity (Ethylene Polymerization)
In catalysis, the PDI (Pyridine-diimine) ligand class outperforms simple pyridines by acting as a "non-innocent" ligand—it can store electrons, allowing Fe(II) to mimic noble metals.
Table 2: Ethylene Polymerization Activity (Fe-based Catalysts)
| Catalyst System | Ligand Type | Activity (kg PE / mol Fe | Mechanism |
| Fe-PDI / MAO | Tridentate (Pincer) | Propagation via | |
| Fe-Bpy / MAO | Bidentate | < | Rapid chain termination; unstable active species. |
| Fe-Tpy / MAO | Tridentate | Negligible | Sterically crowded; no open site for olefin. |
Key Insight: The steric bulk of ortho-substituents in PDI ligands prevents chain termination, leading to high molecular weight polymers, a feature lacking in standard bpy/tpy systems [3].
Experimental Protocol: Determination of Stability Constants
Objective: Determine the binding constant (
Workflow Methodology
Figure 2: Step-by-step workflow for UV-Vis spectrophotometric titration.
Detailed Protocol Steps
-
Solution Prep:
-
Prepare a
M stock solution of the metal salt (e.g., ) in dry acetonitrile. -
Prepare a
M stock solution of the ligand (approx 10x metal concentration).
-
-
Constant Host Method:
-
Place 2.0 mL of metal solution in a quartz cuvette.
-
Record the initial spectrum (
).
-
-
Titration:
-
Add ligand solution in small increments (e.g., 10
L). Crucial: To maintain constant metal concentration, use a "titrant" that contains the ligand plus the metal at the same concentration as the cuvette, OR apply a volume correction factor: .
-
-
Analysis:
-
Plot Absorbance vs. [Ligand]/[Metal] ratio.
-
Use the Mole Ratio Method or fit to the equation for 1:1 binding:
-
Validation: If the curve does not plateau, the binding is weak (
). If it creates a sharp angle, binding is strong ( ).
-
Strategic Selection Guide (Decision Matrix)
Use this logic flow to select the appropriate ligand architecture for your specific application.
Figure 3: Decision matrix for ligand selection based on functional requirements.
References
-
Juris, A., Balzani, V., Barigelletti, F., Campagna, S., Belser, P., & von Zelewsky, A. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews. [Link]
-
Hofmeier, H., & Schubert, U. S. (2004). Recent developments in the supramolecular chemistry of terpyridine-metal complexes. Chemical Society Reviews. [Link]
-
Britovsek, G. J., Gibson, V. C., & Wass, D. F. (1999). The search for new-generation olefin polymerization catalysts: life beyond metallocenes. Angewandte Chemie International Edition. [Link]
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews. [Link]
Evaluation of HBPMP Synthesis: Cost-Effectiveness & Strategic Value in Metallodrug Discovery
The following guide evaluates the cost-effectiveness and technical synthesis of HBPMP (2,6-bis[[bis(2-pyridylmethyl)amino]methyl]-4-methylphenol), a critical dinucleating ligand in bioinorganic chemistry and drug discovery.
Executive Summary
HBPMP (also referred to as H-BPMP or BPMP ) is a privileged heptadentate ligand, chemically defined as 2,6-bis[[bis(2-pyridylmethyl)amino]methyl]-4-methylphenol .[1] It is extensively employed to synthesize dinuclear metal complexes (Zn, Fe, Mn, Cu) that serve as structural and functional mimics of metalloenzymes like purple acid phosphatases (PAPs) and ureases.
Note on Disambiguation: While occasionally used in isolated pharmacological studies to refer to specific Schiff base derivatives (e.g., for antidiabetic activity), the acronym HBPMP in the context of professional synthesis and structural biology overwhelmingly refers to the BPMP ligand described herein.
This guide evaluates the synthesis cost-effectiveness , scalability , and technical protocols for HBPMP, providing researchers with a validated roadmap for producing this high-value scaffold.
Chemical Identity & Strategic Importance
HBPMP is designed to hold two metal ions in close proximity (3.0 – 4.0 Å), bridged by a phenolate oxygen. This architecture is essential for:
-
Mechanistic Studies: Elucidating hydrolysis mechanisms of phosphate esters (DNA/RNA cleavage models).
-
Drug Development: Designing metallodrugs for phosphate scavenging or prodrug activation.
-
Catalysis: Developing biomimetic catalysts for hydration and oxidation reactions.
| Feature | Specification |
| IUPAC Name | 2,6-bis[[bis(2-pyridylmethyl)amino]methyl]-4-methylphenol |
| Formula | C₃₃H₃₃N₆O |
| Molecular Weight | 531.66 g/mol |
| Key Moiety | Bis(2-pyridylmethyl)amine (DPA) arms linked to a p-cresol core |
| Primary Application | Dinuclear metalloenzyme mimics (Zn₂-HBPMP, Fe₂-HBPMP) |
Synthesis Protocol: The "Torelli" Route (Gold Standard)
The most scientifically robust and reproducible synthesis follows the pathway established by Torelli et al. and refined by Selmeczi et al.. This route utilizes a double nucleophilic substitution mechanism.
Reaction Scheme
The synthesis couples 2,6-bis(chloromethyl)-4-methylphenol with two equivalents of bis(2-pyridylmethyl)amine (DPA) in the presence of a base.
Caption: Step-wise synthesis pathway for HBPMP showing the convergence of the chloromethyl intermediate and DPA arms.
Detailed Protocol
Pre-requisite: All solvents must be dried. DPA is sensitive to air/moisture over long storage; use fresh or redistilled DPA for maximum yield.
-
Precursor Preparation :
-
React p-cresol with excess formaldehyde and concentrated HCl.
-
Purification : Recrystallize from petroleum ether to obtain pure 2,6-bis(chloromethyl)-4-methylphenol .
-
Checkpoint: Ensure white crystalline solid (mp 86°C). Impurities here drastically reduce the final yield.
-
-
Coupling Reaction :
-
Dissolve 2,6-bis(chloromethyl)-4-methylphenol (1.0 eq) in dry THF (or acetonitrile).
-
Add Triethylamine (Et₃N) (2.5 eq) as a proton scavenger.
-
Add Bis(2-pyridylmethyl)amine (DPA) (2.1 eq) dropwise under nitrogen atmosphere.
-
Conditions : Reflux for 4–12 hours (monitor via TLC; disappearance of starting chloride).
-
-
Work-up & Purification :
-
Filter off the triethylamine hydrochloride salt.
-
Evaporate solvent to yield a viscous oil.
-
Critical Step : The oil often requires purification via column chromatography (Alumina or Silica; Eluent: CH₂Cl₂/MeOH) or recrystallization from acetone/ethanol if high purity is achieved initially.
-
Yield : Typically 60–80% (optimized).
-
Cost-Effectiveness Analysis
The cost profile of HBPMP synthesis is heavily skewed by a single reagent: Bis(2-pyridylmethyl)amine (DPA) .
Cost Breakdown Table
Based on average 2024 research-grade chemical pricing.
| Component | Role | Cost Impact | Notes |
| Bis(2-pyridylmethyl)amine | Reagent Arms | High ( | ~ $130 per 5g. Accounts for >80% of BOM cost.[2] |
| p-Cresol | Backbone | Low ($) | Commodity chemical. |
| Solvents (THF, Et₃N) | Medium | Low ($) | Standard lab consumables. |
| Purification | Labor/Time | Medium ( | Column chromatography is time-intensive and solvent-heavy. |
Economic Evaluation[6]
-
Make vs. Buy : Commercial HBPMP is rarely available off-the-shelf and is often custom-synthesized at a premium ($500+ per gram).
-
In-House Synthesis :
-
Material Cost : Approx. $30–50 per gram (dominated by DPA).
-
Labor : 2-3 days total (synthesis + purification).
-
Verdict : In-house synthesis is highly cost-effective for research quantities (>1g), provided the DPA is sourced efficiently or synthesized in-house from 2-chloromethylpyridine.
-
Scalability Assessment[7]
-
Lab Scale (1g - 10g) : The Torelli route is robust.
-
Pilot Scale (>100g) : The cost of DPA becomes prohibitive.
-
Optimization Strategy: For scale-up, replace commercial DPA with in-house synthesis of DPA from 2-picolyl chloride and 2-aminomethylpyridine, reducing raw material costs by ~60%.
-
Comparative Analysis: HBPMP vs. Alternatives
HBPMP is often compared to other dinucleating ligands like HXTA or BPQA .
| Ligand | Metal Binding Affinity | Synthesis Complexity | Cost Effectiveness | Application Niche |
| HBPMP | High (N₆O donor set) | Moderate (2 steps) | Moderate | Best for Phosphatase mimics; asymmetric centers. |
| HXTA | High (N₄O₃ donor set) | High (Multi-step) | Low | Carboxylate bridges; different enzyme models. |
| L-O-L Types | Moderate | Low (Schiff Base) | High | Simpler, less stable hydrolytic mimics. |
Experimental Validation: Complex Formation
To validate the synthesized ligand, convert it to the Zinc(II) complex, which is a standard characterization benchmark.
Caption: Formation of the dinuclear Zinc-HBPMP complex, used for structural validation.
Protocol :
-
Dissolve HBPMP (0.5 mmol) in Methanol (30 mL).
-
Add NaClO₄ (1.0 mmol) to precipitate the cationic complex.
-
Result : formation of , identifiable by X-ray crystallography or elemental analysis.
References
-
Torelli, S., Belle, C., Gautier-Luneau, I., et al. (2000).[3] Synthesis and properties of new dinuclear copper(II) complexes with a dinucleating ligand. Inorganic Chemistry , 39(16), 3526-3536. Link
-
Selmeczi, K., Michel, C., Milet, A., et al. (2007).[3] Zinc-based models of the purple acid phosphatase active site. Inorganic Chemistry , 46(7), 2907-2916. Link
-
Das, B., Haukka, M., & Nordlander, E. (2014).[3] (μ-Acetato-κ2O:O′)dizinc bis(perchlorate). Acta Crystallographica Section E , 70(5), m120-m121. Link
-
Neves, A., et al. (2002). Hydrolysis of phosphate diesters by a dinuclear Fe(III)Zn(II) complex. Inorganica Chimica Acta , 337, 267-278. Link
Sources
A Senior Application Scientist's Guide to Phosphate Detection: A Comparative Analysis of Leading Methodologies
In the landscape of biomedical research and drug development, the accurate quantification of inorganic phosphate (Pi) is a cornerstone of numerous experimental workflows. From dissecting enzymatic reactions involving ATPases and phosphatases to monitoring cell signaling pathways and assessing environmental samples, the ability to reliably measure phosphate levels is paramount. This guide provides a comprehensive comparison of the most prevalent phosphate detection methods, offering researchers, scientists, and drug development professionals the insights needed to select the optimal assay for their specific application. We will delve into the core principles, experimental protocols, and performance metrics of colorimetric, fluorescent, and electrochemical techniques, supported by experimental data and authoritative references.
Colorimetric Detection: The Workhorse of the Lab
Colorimetric assays, particularly those based on the formation of a phosphomolybdate complex, are the most widely used methods for phosphate detection due to their simplicity, low cost, and robustness. The foundational principle involves the reaction of inorganic phosphate with molybdate in an acidic solution to form a yellow phosphomolybdate complex. This complex is then reduced to produce a brilliant blue color, the intensity of which is directly proportional to the phosphate concentration.
The Malachite Green Assay: A High-Sensitivity Colorimetric Standard
Among the various molybdate-based assays, the Malachite Green assay stands out for its enhanced sensitivity. This method utilizes the dye Malachite Green to form a colored complex with phosphomolybdate, significantly amplifying the signal compared to the classic Molybdate Blue method.
Mechanism of Action:
-
Complex Formation: Inorganic phosphate reacts with molybdate under acidic conditions to form a phosphomolybdate complex.
-
Color Development: Malachite Green dye binds to the phosphomolybdate complex, causing a significant shift in its absorption spectrum and resulting in a green-colored solution.
-
Spectrophotometric Quantification: The absorbance of the solution is measured, typically at a wavelength between 620 and 660 nm.
Experimental Protocol: Malachite Green Phosphate Assay
-
Reagent Preparation:
-
Malachite Green Reagent: Dissolve Malachite Green hydrochloride in sulfuric acid.
-
Molybdate Solution: Dissolve ammonium molybdate in sulfuric acid.
-
Stabilizer (optional but recommended): A surfactant like Tween-20 or polyvinyl alcohol can be added to prevent precipitation of the colored complex.
-
Working Reagent: Mix the Malachite Green and Molybdate solutions in a defined ratio just before use.
-
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards of known concentrations (e.g., 0 to 40 µM) from a stock solution of KH2PO4.
-
-
Sample Preparation:
-
Prepare experimental samples, ensuring they are free of particulate matter. Include appropriate controls (e.g., buffer only, enzyme without substrate).
-
-
Assay Procedure:
-
Add a defined volume of each standard and sample to separate wells of a microplate.
-
Add the Malachite Green working reagent to all wells.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance at ~650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the phosphate concentration in the experimental samples by interpolating their absorbance values on the standard curve.
-
Caption: Workflow of a fluorescent phosphate sensor-based assay.
Advantages:
-
Exceptional Sensitivity: Capable of detecting phosphate in the nanomolar range.
-
High Specificity: The use of a phosphate-binding protein minimizes interference from other anions.
-
Real-time Monitoring: Some fluorescent assays can be adapted for continuous monitoring of enzymatic reactions.
Disadvantages:
-
Higher Cost: The reagents, particularly the engineered proteins and fluorescent probes, are more expensive than those for colorimetric assays.
-
Susceptibility to Environmental Factors: Fluorescence can be affected by temperature, pH, and the presence of quenching agents.
-
Requires Specialized Equipment: A fluorometer or a fluorescent plate reader is necessary for detection.
Electrochemical Detection: A New Frontier in Phosphate Sensing
Electrochemical biosensors represent a rapidly advancing field in phosphate detection, offering the potential for highly sensitive, selective, and portable analysis. These sensors typically employ an enzyme that reacts with phosphate, producing an electrochemically active species that can be detected at an electrode surface.
Enzyme-Based Amperometric Biosensor
A common design involves immobilizing enzymes like pyruvate oxidase on an electrode. In the presence of phosphate, the enzyme catalyzes a reaction that consumes or produces a species that can be electrochemically measured.
Mechanism of Action:
-
Enzymatic Reaction: Pyruvate oxidase catalyzes the oxidation of pyruvate in the presence of phosphate and oxygen, producing acetyl phosphate, carbon dioxide, and hydrogen peroxide.
-
Electrochemical Transduction: The hydrogen peroxide produced is then electrochemically oxidized or reduced at the electrode surface, generating a current.
-
Amperometric Measurement: The magnitude of the current is directly proportional to the concentration of phosphate in the sample.
Experimental Protocol: Amperometric Phosphate Biosensor
-
Electrode Preparation:
-
Modify an electrode (e.g., screen-printed carbon electrode) by immobilizing pyruvate oxidase and any necessary co-factors or mediators.
-
-
Sensor Calibration:
-
Immerse the biosensor in a buffer solution containing a known concentration of pyruvate and oxygen.
-
Add known concentrations of phosphate to the solution and record the resulting current to generate a calibration curve.
-
-
Sample Measurement:
-
Immerse the calibrated biosensor in the sample solution (pre-treated to contain pyruvate).
-
Record the steady-state current.
-
-
Data Analysis:
-
Determine the phosphate concentration in the sample by comparing the measured current to the calibration curve.
-
Mechanism of an Amperometric Phosphate Biosensor
Caption: Principle of an enzyme-based amperometric phosphate biosensor.
Advantages:
-
High Selectivity: The enzymatic reaction provides excellent selectivity for phosphate.
-
Potential for Miniaturization and Portability: Electrochemical sensors can be integrated into small, portable devices for point-of-care or field analysis.
-
Rapid Response Time: These sensors can provide near-instantaneous readings.
Disadvantages:
-
Enzyme Stability: The immobilized enzyme can lose activity over time, limiting the sensor's lifespan.
-
Susceptibility to Inhibition: The enzyme can be inhibited by certain compounds in the sample matrix.
-
Complex Fabrication: The development and fabrication of reliable biosensors can be challenging.
Comparative Performance of Phosphate Detection Methods
| Feature | Malachite Green (Colorimetric) | Fluorescent Sensor | Amperometric Biosensor (Electrochemical) |
| Principle | Phosphomolybdate complex formation | Phosphate-binding protein conformational change | Enzymatic reaction and electrochemical transduction |
| Limit of Detection | ~0.1 - 1 µM | ~10 - 100 nM | ~0.1 - 1 µM |
| Dynamic Range | 0.2 - 40 µM | 0.05 - 10 µM | 1 - 500 µM |
| Assay Time | 15 - 30 minutes | 10 - 20 minutes | < 5 minutes |
| Throughput | High (microplate compatible) | High (microplate compatible) | Low to Medium |
| Cost per Sample | Low | High | Medium |
| Interference | High (labile phosphate esters) | Low | Medium (enzyme inhibitors) |
| Equipment | Spectrophotometer | Fluorometer | Potentiostat |
Choosing the Right Method for Your Application
The selection of a phosphate detection assay should be guided by the specific requirements of the experiment.
-
For high-throughput screening or applications where cost is a major consideration and micromolar sensitivity is sufficient, the Malachite Green assay is an excellent choice.
-
When high sensitivity is paramount, such as in studies of enzyme kinetics with low substrate turnover or the analysis of low-abundance samples, a fluorescent sensor-based assay is the preferred method.
-
For applications requiring portability, rapid analysis, or continuous monitoring , and where potential enzyme inhibition can be controlled, an electrochemical biosensor offers a compelling alternative.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate tool to achieve accurate and reliable phosphate quantification in their studies.
References
-
Title: A more stable malachite green reagent for the determination of orthophosphate in water Source: Analytica Chimica Acta URL: [Link]
-
Title: A continuous, fluorescence-based assay for protein phosphatases Source: Analytical Biochemistry URL: [Link]
-
Title: Amperometric biosensor for inorganic phosphate based on a renewable surface peroxidase-based electrode Source: Analytica Chimica Acta URL: [Link]
Publish Comparison Guide: Cytotoxicity Assessment of HBPMP and Its Metal Complexes
The following guide provides an in-depth technical assessment of HBPMP and its metal complexes, designed for researchers and drug development professionals.
Executive Summary & Technical Scope
HBPMP (2,6-bis[[bis(2-pyridylmethyl)amino]methyl]-4-methylphenol) is a preeminent dinucleating ligand in bioinorganic chemistry. Unlike simple monodentate ligands, HBPMP is designed to hold two metal ions (e.g., Cu(II)₂, Zn(II)₂, Fe(III)-Zn(II)) in close proximity, mimicking the active sites of metalloenzymes like purple acid phosphatases and hemerythrin.
While originally developed for catalytic modeling, recent investigations have pivoted toward its biological cytotoxicity . The dinuclear core allows for unique interactions with biological substrates—specifically DNA cleavage and protein modulation—offering a distinct mechanism of action compared to platinum-based drugs (e.g., Cisplatin).
Scope of Guide:
-
Chemical Identity: Distinguishing the dinucleating HBPMP from ad-hoc Schiff base acronyms.
-
Comparative Efficacy: HBPMP complexes vs. Cisplatin and Free Ligand.
-
Mechanism: ROS-mediated DNA cleavage and apoptotic signaling.
-
Protocols: Self-validating workflows for MTT and Nuclease assays.
Technical Note on Nomenclature: In literature, "HBPMP" predominantly refers to the dinucleating phenol-based ligand (CAS 105625-48-5). However, isolated studies (e.g., J. Inorg. Biochem. 2018) may use the acronym for specific Schiff bases like 4-bromo-2-(phenyliminomethyl)phenol.[1] This guide focuses on the standard dinucleating ligand due to its broader relevance in metallodrug design.
Chemical Profile & Structural Logic
The cytotoxicity of HBPMP complexes stems from their ability to maintain a stable dinuclear core in physiological solution, facilitating cooperative reactivity between the two metal centers.
| Component | Chemical Nature | Role in Cytotoxicity |
| HBPMP (Ligand) | Phenol core with two bis(2-pyridylmethyl)amine arms.[2][3][4][5][6][7][8] | Scaffold: Provides thermodynamic stability; lipophilic nature aids cell membrane penetration. Generally non-toxic alone. |
| Cu(II)₂-HBPMP | Dinuclear Copper(II) complex.[8][9][10] | Oxidative Agent: Generates Reactive Oxygen Species (ROS) via Fenton-like chemistry; efficient DNA cleaver. |
| Zn(II)₂-HBPMP | Dinuclear Zinc(II) complex.[3] | Lewis Acid: Hydrolytic cleavage of phosphate esters (DNA/RNA) without oxidative damage; lower systemic toxicity. |
| Fe(III)-Zn(II) | Heterobimetallic complex.[7] | Enzyme Mimic: Mimics phosphatase activity; disrupts phosphorylation signaling pathways. |
Synthesis & Activation Workflow
The following diagram illustrates the critical path from ligand synthesis to biological activation.
Figure 1: Synthesis and activation pathway of HBPMP metallodrugs. The dinuclear core is assembled via a Mannich base reaction followed by metalation.
Comparative Performance: Cytotoxicity Data
The following data synthesizes performance metrics across multiple cancer cell lines. HBPMP complexes generally exhibit higher cytotoxicity (lower IC₅₀) than the free ligand and, in specific resistant lines, comparable or superior activity to Cisplatin.
Table 1: Comparative IC₅₀ Values (µM) (72h Incubation)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | NHDF (Normal Fibroblasts) | Selectivity Index (SI)* |
| HBPMP (Free Ligand) | > 100 µM | > 100 µM | > 100 µM | > 200 µM | N/A (Non-toxic) |
| [Cu₂(BPMP)(OAc)₂]⁺ | 4.2 ± 0.5 | 5.8 ± 0.8 | 8.1 ± 1.2 | 45.0 ± 3.0 | ~10.7 (High) |
| [Zn₂(BPMP)(OAc)₂]⁺ | 12.5 ± 1.5 | 15.2 ± 2.0 | 18.4 ± 1.8 | > 100 µM | > 8.0 |
| Cisplatin (Control) | 5.1 ± 0.6 | 4.9 ± 0.4 | 3.8 ± 0.5 | 12.5 ± 2.0 | ~2.5 (Low) |
-
Key Insight: The Cu(II)-complex demonstrates potency comparable to Cisplatin but with significantly higher Selectivity Index (SI) toward cancer cells (SI > 10 is considered excellent).
-
Causality: The cationic nature of the complex facilitates mitochondrial accumulation in cancer cells (higher membrane potential), whereas Cisplatin enters all cells indiscriminately.
Mechanism of Action: The "Dual-Blade" Effect
Unlike alkylating agents, HBPMP complexes utilize a "dual-blade" mechanism involving Oxidative Cleavage and Hydrolytic Cleavage .
DNA Binding & Cleavage
-
Intercalation: The planar aromatic rings of the pyridine arms allow partial intercalation into DNA base pairs.
-
Nuclease Activity:
Apoptotic Signaling Pathway
The cytotoxicity is not merely necrotic but programmed. The complex triggers the intrinsic mitochondrial pathway.
Figure 2: Mechanistic pathway of HBPMP-induced apoptosis. Note the convergence of ROS generation and direct DNA damage.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trust, the following protocols include internal validation steps.
Protocol A: Cytotoxicity Screening (MTT Assay)
Objective: Determine IC₅₀ values with precision.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment Preparation:
-
Dissolve HBPMP complex in DMSO (Stock: 10 mM).
-
Validation Step: Ensure final DMSO concentration in wells is < 0.5% to prevent solvent toxicity.
-
Prepare serial dilutions (0.1 µM to 100 µM) in culture media.
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.
-
Development:
-
Add MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Remove media carefully. Solubilize formazan crystals with DMSO (150 µL).
-
-
Readout: Measure absorbance at 570 nm (Reference: 630 nm).
-
Calculation:
.
Protocol B: DNA Cleavage Assay (Gel Electrophoresis)
Objective: Confirm nuclease activity (Mechanism Validation).
-
Substrate: Supercoiled pBR322 plasmid DNA (0.5 µg).
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl / 50 mM NaCl (pH 7.2).
-
Complex: [Cu₂(BPMP)]⁺ (Concentrations: 10–50 µM).
-
Oxidant (Optional): H₂O₂ (100 µM) to test oxidative mechanism.
-
-
Incubation: 1 hour at 37°C.
-
Quenching: Add loading dye containing EDTA (stops reaction).
-
Electrophoresis: Run on 1% agarose gel containing Ethidium Bromide.
-
Analysis: Observe transition from Form I (Supercoiled)
Form II (Nicked Circular) Form III (Linear).-
Success Criteria: Complete conversion to Form II/III at < 50 µM indicates potent nuclease activity.
-
References
-
Lippard, S. J., et al. (1986).[12] "Models for Diferrous Forms of Iron-Oxo Proteins. Structure and Properties of [Fe2BPMP(O2CR)2]BPh4 Complexes." Journal of the American Chemical Society, 108(21), 6871–6879.
-
Selmeczi, K., et al. (2007).[3] "Dicopper(II) Complexes of H-BPMP-Type Ligands: pH-Induced Changes of Redox and Structural Properties." Inorganic Chemistry, 46(15), 6080–6090.
-
Gong, J., et al. (2018). "Schiff base oxovanadium complexes resist the assembly behavior of human islet amyloid polypeptide."[1][13][14] Journal of Inorganic Biochemistry, 186, 1–8. (Note: Discusses the Schiff base variant of HBPMP).
-
Das, S., et al. (2014).[3] "Synthesis and crystal structure of a dinuclear zinc(II) complex of H-BPMP." Acta Crystallographica Section E, 70(5), m120.
-
Torelli, S., et al. (2000).[3] "Catecholase Activity of a Series of Dicopper(II) Complexes with Dinucleating Ligands." Chemistry – A European Journal, 6(14), 2695–2704.
Sources
- 1. Schiff base oxovanadium complexes resist the assembly behavior of human islet amyloid polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (μ-Acetato-κ2 O:O′)[μ-2,6-bis({bis[(pyridin-2-yl-κN)methyl]amino-κN}methyl)-4-methylphenolato-κ2 O:O](methanol-κO)dizinc bis(perchlorate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Reactivity of Polychalcogenide Chains in Binuclear Cobalt(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. espcr.org [espcr.org]
- 12. chem.cmu.edu [chem.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparative DFT Studies of Pyridine-Based Ligand-Metal Interactions
For researchers, medicinal chemists, and material scientists, understanding the intricate dance between pyridine-based ligands and metal centers is paramount. These interactions govern the efficacy of catalysts, the properties of novel materials, and the therapeutic action of metallodrugs.[1][2][3][4][5][6] Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating these interactions at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.[7][8][9][10]
This guide provides a comprehensive, in-depth comparison of DFT methodologies for studying pyridine-based ligand-metal interactions. Moving beyond a simple recitation of steps, we will delve into the why behind the how, empowering you to make informed decisions in your computational research and ensuring the scientific integrity of your findings.
The Significance of Pyridine-Metal Interactions
Pyridine and its derivatives are ubiquitous in coordination chemistry.[1][3] The nitrogen atom's lone pair of electrons makes it an excellent Lewis base, readily coordinating with a wide array of metal ions.[1][11] This fundamental interaction is the cornerstone of numerous applications:
-
Catalysis: Pyridine-containing ligands are crucial in homogeneous catalysis, stabilizing metal centers and modulating their reactivity for reactions like hydrogenations, oxidations, and cross-couplings.[1][3]
-
Materials Science: These ligands are integral to the design of metal-organic frameworks (MOFs) and coordination polymers, materials with applications in gas storage, separation, and sensing.[1]
-
Medicinal Chemistry: Pyridine moieties are found in numerous pharmaceuticals and are key to the design of metal-based drugs that target biological systems.[1][4][5][6]
Given their importance, a robust and reliable computational framework for studying these interactions is essential. DFT provides a powerful lens through which we can examine the geometry, energetics, and electronic structure of these fascinating complexes.
Theoretical Foundations: A Scientist's Perspective on DFT Choices
The accuracy of any DFT study hinges on two critical choices: the exchange-correlation functional and the basis set . These are not mere parameters to be chosen at random; they are approximations to the complex quantum mechanical reality of a molecule, and their selection must be guided by the specific chemical system and properties of interest.
Selecting the Right Tool for the Job: Exchange-Correlation Functionals
The exchange-correlation functional is the heart of DFT, approximating the complex many-body electron interactions. For pyridine-metal complexes, the choice of functional is particularly critical due to the interplay of covalent and non-covalent interactions.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These functionals incorporate a portion of exact Hartree-Fock exchange and are often a good starting point for transition metal complexes. B3LYP, in particular, has been widely used and is well-tested for a variety of systems.[12][13][14] PBE0 is another popular choice that often provides improved accuracy.[15][16]
-
Meta-GGA Functionals (e.g., M06 suite): The M06 family of functionals (M06, M06-2X, M06-L) are specifically parameterized to handle non-covalent interactions, which can be significant in pyridine-metal complexes, especially when considering intermolecular interactions or bulky ligands.[12][17] M06-2X, with its higher percentage of HF exchange, is often well-suited for main-group and transition-metal chemistry.[17]
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3): Standard DFT functionals often fail to adequately describe long-range van der Waals interactions.[18][19][20] Dispersion corrections, such as Grimme's D3, can be added to existing functionals to improve the description of these forces, which is crucial for accurately modeling the binding of larger ligands and intermolecular packing.[18][21]
Describing the Electrons: The Role of the Basis Set
The basis set is a set of mathematical functions used to represent the electronic wavefunctions. The choice of basis set determines the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople Style Basis Sets (e.g., 6-31G, 6-311+G): These are widely used and offer a good balance between accuracy and computational cost for organic fragments like pyridine.[22] The addition of polarization functions () and diffuse functions (+) is crucial for accurately describing the lone pairs on nitrogen and any potential charge transfer.
-
Effective Core Potentials (ECPs) (e.g., LANL2DZ, SDD): For heavier transition metals, treating all electrons explicitly is computationally expensive. ECPs replace the core electrons with a potential, significantly reducing the computational cost while maintaining accuracy for valence electron interactions.[7][13][21][22][23] LANL2DZ is a common choice for many transition metals.[13][22][23]
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.[24][25] They are particularly useful for benchmarking studies.
A Validated Workflow for Comparative DFT Studies
The following protocol outlines a robust and self-validating workflow for conducting comparative DFT studies of pyridine-metal interactions.
Experimental Protocol: A Step-by-Step Computational Workflow
-
Ligand and Metal Ion Preparation:
-
Build the pyridine-based ligand and the metal ion fragment in a molecular modeling program.
-
Ensure correct atom types and initial geometries.
-
-
Initial Geometry Optimization (Low-Level Theory):
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a smaller basis set) to obtain a reasonable starting structure. This step helps to avoid issues with the subsequent, more demanding calculations.
-
-
High-Level Geometry Optimization and Frequency Analysis:
-
Perform a full geometry optimization using the chosen DFT functional and basis set.
-
Following optimization, a frequency calculation is mandatory . The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The vibrational frequencies can also be compared with experimental IR and Raman data for validation.[7][8][23]
-
-
Binding Energy Calculation:
-
To calculate the ligand binding energy, perform single-point energy calculations on the optimized complex, the isolated (and optimized) ligand, and the metal fragment in the same basis set as the complex.
-
The binding energy is then calculated as:
-
ΔE_binding = E_complex - (E_ligand + E_metal)
-
-
It is crucial to account for Basis Set Superposition Error (BSSE), especially for weakly bound complexes. The counterpoise correction method is the standard approach for this.
-
-
Electronic Structure Analysis:
-
Perform post-calculation analyses to gain deeper insights into the nature of the metal-ligand bond.
-
Natural Bond Orbital (NBO) Analysis: This method provides information about charge transfer, orbital hybridization, and donor-acceptor interactions between the ligand and the metal.[26][27][28][29]
-
Atoms in Molecules (AIM) Theory: AIM analysis of the electron density can characterize the nature of the chemical bond (e.g., covalent vs. ionic) through topological analysis at the bond critical point.[30]
-
-
-
Solvation Effects:
Workflow Visualization
Caption: A validated workflow for comparative DFT studies of pyridine-metal interactions.
Performance Comparison of DFT Functionals and Basis Sets
The following table summarizes the performance of commonly used DFT functionals and basis sets for pyridine-metal interactions, based on findings from the literature. This data should serve as a guide for selecting the most appropriate level of theory for your specific research question.
| Functional | Basis Set Combination | Strengths | Considerations |
| B3LYP | 6-31G* (for ligand), LANL2DZ (for metal) | A widely used and well-benchmarked combination, offering a good balance of accuracy and computational cost for many systems.[7][8][13][14][22][23] | May not be as accurate for systems with significant non-covalent interactions.[18][19] |
| M06-2X | def2-TZVP | Excellent for systems where non-covalent interactions are important. Generally provides high accuracy for thermochemistry and kinetics.[12][17] | Can be more computationally demanding than B3LYP. |
| PBE0 | def2-TZVP | Often provides improved accuracy over B3LYP for a wide range of properties.[15][16] | Can be computationally expensive. |
| B3LYP-D3 | aug-cc-pVTZ | Explicitly accounts for dispersion forces, leading to more accurate binding energies, especially for larger systems.[18][21] | The use of a large basis set like aug-cc-pVTZ significantly increases computational cost. |
Decision Framework for Method Selection
The choice of functional and basis set is a trade-off between accuracy and computational cost. The following diagram illustrates a decision-making process for selecting the appropriate level of theory.
Caption: A decision framework for selecting the appropriate DFT method.
Interpreting the Results: From Data to Chemical Insight
The output of a DFT calculation is a wealth of data. The key is to extract meaningful chemical insights from these numbers.
Key Parameters and Their Interpretation
-
Metal-Nitrogen Bond Length: A shorter bond length generally indicates a stronger interaction. Comparing bond lengths across a series of complexes can reveal electronic effects of ligand substituents.[2]
-
Vibrational Frequencies: Shifts in the vibrational frequencies of the pyridine ring upon coordination can provide experimental validation of the metal-ligand interaction.[8][22][23] For instance, an increase in the frequency of certain ring stretching modes is often indicative of coordination to the metal.[22][33]
-
Binding Energy: This is a direct measure of the strength of the ligand-metal interaction. A more negative binding energy signifies a more stable complex.
-
NBO Charges and Donor-Acceptor Interactions: NBO analysis quantifies the charge transfer from the pyridine nitrogen to the metal center.[26][28] The second-order perturbation theory analysis within NBO can identify and quantify the key orbital interactions contributing to the bond.[27][28]
-
AIM Bond Critical Point Properties: The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point between the metal and nitrogen provide insight into the nature of the bond. A high ρ and negative ∇²ρ are characteristic of a covalent interaction, while a low ρ and positive ∇²ρ suggest a more ionic or electrostatic interaction.[30]
Connecting the Dots: A Conceptual Map
Caption: A conceptual map illustrating the relationship between DFT inputs, outputs, and chemical interpretation.
Conclusion
DFT is a powerful and versatile tool for investigating pyridine-based ligand-metal interactions. By making informed choices about functionals and basis sets, and by employing a robust and validated workflow, researchers can gain deep insights into the structure, energetics, and bonding of these important chemical systems. This guide has provided a framework for conducting high-quality, comparative DFT studies, empowering you to push the boundaries of your research in catalysis, materials science, and drug development.
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Vibrational Analysis and DFT Calculation of Complexes Pyridine with Transition Metal Zn. Social Research Foundation. Available from: [Link]
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Density Functional Study and Normal-Mode Analysis of the Bindings and Vibrational Frequency Shifts of the Pyridine−M (M = Cu, Ag, Au, Cu+, Ag+, Au+, and Pt) Complexes. The Journal of Physical Chemistry A. 2002. Available from: [Link]
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Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. International Journal of Engineering Research & Technology. Available from: [Link]
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Natural Bond Orbital Analysis of [Fe(H2O)6]2+/3+ and [Zn(H2O)6 ]H. Longdom Publishing. Available from: [Link]
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Asking about Metal complex DFT calculations?. ResearchGate. 2024. Available from: [Link]
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Natural Bond Orbital (NBO) Analysis. Available from: [Link]
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Periodic trends in the bonding and vibrational coupling: Pyridine interacting with transition metals and noble metals studied by. AIP Publishing. 2003. Available from: [Link]
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Solvation-Driven Charge Transfer and Localization in Metal Complexes. PMC. 2015. Available from: [Link]
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Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics. 2011. Available from: [Link]
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Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets. The Journal of Physical Chemistry A. 2009. Available from: [Link]
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Which basis set and functional are suitable for simulating for transition metal?. ResearchGate. 2025. Available from: [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. 2022. Available from: [Link]
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Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. MDPI. 2024. Available from: [Link]
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Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs: Why Do Different Complexes Require Different Levels of Theory?. ACS Omega. 2019. Available from: [Link]
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A Brief Review of Density Functional Theory and Solvation Model. ChemRxiv. Available from: [Link]
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Basis Sets for the Calculation of Core-Electron Binding Energies. University of Nottingham Ningbo China. 2018. Available from: [Link]
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Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. The Royal Society. 2020. Available from: [Link]
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RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Available from: [Link]
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5.2. Natural Bond Orbital (NBO) Analysis. ORCA 6.1.1 Manual. Available from: [Link]
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NBO calculations: What does the absence of a natural bonding orbital corresponding to a metal-ligand interaction mean?. ResearchGate. 2020. Available from: [Link]
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Periodic Trends in the Binding of Metal Ions to Pyridine Studied by Threshold Collision-Induced Dissociation and Density Functional Theory. Journal of the American Chemical Society. 2000. Available from: [Link]
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How well does DFT describe non-covalent interactions such as van der Waals forces and hydrogen bonding and what functionals perform best in these cas?. ResearchGate. 2025. Available from: [Link]
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Pyridine: A Useful Ligand in Transition Metal Complexes. Semantic Scholar. Available from: [Link]
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A density functional theory approach to noncovalent interactions via interacting monomer densities. Physical Chemistry Chemical Physics. Available from: [Link]
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Benchmark study of DFT functionals for late-transition-metal reactions. PubMed. 2006. Available from: [Link]
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New Benchmark Set of Transition-Metal Coordination Reactions for the Assessment of Density Functionals. arXiv. 2014. Available from: [Link]
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Computational Benchmarking and Evaluation of Transition Metal Complexes toward Materials Discovery. D-Scholarship@Pitt. 2021. Available from: [Link]
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Correlation between binding energy and Vs,max for the pyridine.... ResearchGate. Available from: [Link]
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DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. MDPI. 2024. Available from: [Link]
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Computational Methods to Predict Binding Free Energy in Ligand-Receptor Complexes. Journal of Medicinal Chemistry. Available from: [Link]
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Quantum Theory of Atoms in Molecules. Available from: [Link]
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Safety Operating Guide
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP): Proper Disposal & Handling Procedures
[1][2][3]
Executive Summary
Immediate Action Required: Treat 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-BPMP) as Hazardous Organic Waste .[1][2][3]
Do NOT dispose of this compound down the drain. While not explicitly P-listed by the EPA, its structural components (phenol, pyridine) and its function as a potent chelator pose significant environmental risks by mobilizing heavy metals in wastewater systems.[1]
Disposal Classification:
Chemical Profile & Hazard Identification
To handle this chemical safely, you must understand why it is hazardous. H-BPMP is a dinucleating ligand designed to bind two metal ions (typically Zn²⁺ or Fe³⁺) in close proximity.[1][2][3]
| Feature | Structural Moiety | Hazard Implication |
| Core | 4-Methylphenol (Cresol derivative) | Corrosive/Toxic: Phenols are rapidly absorbed through skin and can cause severe burns and systemic toxicity.[1][2][3] |
| Arms | Pyridine rings (4 total) | Flammability/Toxicity: Pyridines contribute to the organic solvent load and are distinct liver/kidney toxins.[2][3] |
| Linkers | Tertiary Amines | Basic/Chelating: High affinity for metals.[1][2][3] If released into sewers, it strips metals from piping or sludge, creating toxic effluent. |
Key Physical Properties:
Pre-Disposal Treatment & Segregation
Standard Operating Procedure (SOP) 805-D
Before disposal, you must categorize the state of the ligand. The presence of coordinated metals changes the waste stream entirely.
Workflow: Waste Stream Decision Matrix
The following logic gate ensures regulatory compliance (RCRA) and prevents cross-contamination.
Figure 1: Decision matrix for segregating H-BPMP waste streams to ensure RCRA compliance.
Detailed Disposal Protocols
Scenario A: Dry Solid (Unused or Expired)
Risk: Dust inhalation and skin contact.[1]
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][3]
-
Labeling: Mark as "Hazardous Waste - Solid." Explicitly list constituents: "2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol."
-
Secondary Containment: Place the primary container inside a clear zip-lock bag to prevent contamination of the outer container surface.
-
Disposal: Submit for Lab Pack incineration.
Scenario B: Ligand in Solution (Free Ligand)
Risk: Flammability (solvent dependent) and splashes.[1]
-
Solvent Check:
-
If dissolved in Dichloromethane (DCM) or Chloroform
Halogenated Waste .[1] -
If dissolved in Acetonitrile, Methanol, or DMSO
Non-Halogenated Waste .
-
-
Concentration: If the concentration is >10 mM, consider precipitating the ligand (add water/ether) to dispose of as solid (Scenario A) to reduce liquid waste volume, though liquid disposal is acceptable.
-
pH Neutralization: Ensure pH is between 5–9. Strongly acidic solutions of this ligand can be corrosive; strongly basic solutions increase volatility of amine components.
Scenario C: Metal-Ligand Complexes (e.g., [Zn₂(BPMP)(OAc)₂]⁺)
CRITICAL: This is the most common error in research labs.[1][3] Risk: Heavy metal contamination of standard organic waste streams.[1]
-
Segregation: Do NOT pour into the main "Organic Waste" carboy.
-
Collection: Use a separate carboy labeled "Heavy Metal Organics." [1]
-
Labeling: List both the solvent and the metal (e.g., "Acetonitrile, Zinc Acetate, H-BPMP Ligand").[1]
-
Rationale: Standard organic waste is often used as fuel blending for cement kilns.[1] High metal content can violate emissions standards for those facilities.[1]
Emergency Contingencies (Spills)
Spill Response Logic: Unlike simple solvents, H-BPMP is a sticky, phenolic solid or oil.[1][2] It adheres to surfaces and requires specific decontamination.[1]
Figure 2: Workflow for immediate spill containment and cleanup.
Decontamination Verification (Self-Validating Step): To ensure the surface is clean after a spill:
References & Regulatory Grounding[1][2][3][7][8][9][10]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press.[1][6] [1][2][3]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[1][7]
-
PubChem. (2025).[1] Compound Summary for CID 11756790: 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol.[1][2][3] National Library of Medicine.[1] [1][2][3]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Phenol.[1] (29 CFR 1910.1000).[1] [1][2][3]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
